Di(4-chlorobenzyl) disulphide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2S2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYQNNLRPAIVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307237 | |
| Record name | di(4-chlorobenzyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23566-17-8 | |
| Record name | NSC190482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | di(4-chlorobenzyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Di(4-chlorobenzyl) disulphide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Di(4-chlorobenzyl) disulphide
Abstract
This technical guide provides a comprehensive overview of this compound, a symmetrical aromatic disulfide. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic characteristics. A validated, step-by-step synthesis protocol via the oxidation of 4-chlorobenzyl mercaptan is presented, emphasizing the rationale behind procedural choices to ensure reproducibility and self-validation. Furthermore, the guide explores the compound's relevance within the broader context of disulfide-containing molecules in medicinal chemistry and drug development, supported by authoritative references. Visual aids, including data tables and Graphviz diagrams, are employed to facilitate the clear and effective communication of technical information.
Introduction
Disulfide bonds (S-S) are fundamental covalent linkages in chemistry and biology, most notably providing structural stability to peptides and proteins.[1] The study of small molecules containing this moiety is crucial for understanding their potential roles as therapeutic agents, biological probes, or building blocks in organic synthesis. This compound belongs to the class of organic aromatic disulfides, which are structurally analogous to the naturally occurring dibenzyl disulfide found in plants like Petiveria alliacea.[2] The introduction of chloro-substituents on the aromatic rings can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.[3] This guide serves as a technical resource, consolidating the core chemical knowledge of this compound for professionals engaged in chemical research and pharmaceutical development.
Chemical Structure and Nomenclature
The structure of this compound is characterized by two 4-chlorobenzyl groups linked by a disulfide bridge. This symmetrical arrangement dictates its chemical properties and spectroscopic signature.
Caption: Chemical structure of this compound.
-
IUPAC Name: 1,2-bis(4-chlorobenzyl)disulfane
-
Other Names: Di(p-chlorobenzyl) disulfide, Bis(4-chlorobenzyl) disulfide
-
CAS Number: Not explicitly found, but related to the parent compound Dibenzyl disulfide (150-60-7).[2]
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Molecular Formula: C₁₄H₁₂Cl₂S₂[4]
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Molecular Weight: 315.28 g/mol [4]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application. The data for this compound are summarized below, with some properties inferred from its parent compound, dibenzyl disulfide, due to a lack of specific experimental data for the chlorinated derivative.
| Property | Value | Source / Rationale |
| Appearance | White to off-white crystalline solid | Inferred from dibenzyl disulfide, which forms crystals. |
| Molecular Weight | 315.28 g/mol | Calculated from the molecular formula C₁₄H₁₂Cl₂S₂.[4] |
| Melting Point | Not specified. The parent compound, dibenzyl disulfide, melts at 69-72 °C.[5] The chlorinated version is expected to have a higher melting point due to increased molecular weight and intermolecular forces. | |
| Boiling Point | > 270 °C (with decomposition) | Inferred from dibenzyl disulfide.[2][5] High boiling points are typical for molecules of this size. |
| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., chloroform, hot ethanol, ether).[2][5] | The two chlorobenzyl groups confer significant hydrophobic character. |
| LogP (Octanol/Water) | ~5.29 (estimated) | Based on the LogP of dibenzyl disulfide, with an expected increase due to the two chlorine atoms.[5] |
Synthesis and Purification Protocol
The most direct and common method for synthesizing symmetrical disulfides is the oxidative coupling of the corresponding thiols.[6] In this case, this compound is efficiently prepared from 4-chlorobenzyl mercaptan.
Causality Behind Experimental Choices:
-
Reactant: 4-chlorobenzyl mercaptan is the logical precursor, providing the entire carbon and sulfur backbone except for the S-S bond itself.[7][8][9]
-
Oxidant: Iodine (I₂) is chosen as a mild and effective oxidizing agent for thiols. It is easy to handle, and the reaction progress can often be monitored visually by the disappearance of the iodine color.
-
Solvent: Ethanol is a suitable solvent as it dissolves the thiol reactant and the iodine, while the resulting disulfide product may have lower solubility, potentially aiding in its isolation upon cooling.
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Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds, removing unreacted starting material and soluble impurities. The choice of a solvent system (e.g., ethanol/water) is critical for obtaining high-purity crystals.
Caption: Workflow for the synthesis and validation of this compound.
Step-by-Step Methodology:
Caution: This procedure should be conducted in a well-ventilated fume hood due to the potent stench of the 4-chlorobenzyl mercaptan starting material.[10] All glassware should be decontaminated with bleach solution before removal from the hood.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzyl mercaptan (e.g., 1.59 g, 10 mmol) in 30 mL of 95% ethanol.[7][9]
-
Oxidation: While stirring at room temperature, add a solution of iodine (approx. 1.27 g, 5 mmol) in 20 mL of 95% ethanol dropwise. The brown color of iodine should disappear upon addition. Continue adding until a faint, persistent yellow-brown color remains, indicating the consumption of the thiol.
-
Quenching: Add a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any excess iodine, until the solution becomes colorless.
-
Isolation: Slowly add 20 mL of deionized water to the reaction mixture to induce precipitation of the product. Cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 50% ethanol-water solution.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to yield purified crystals.
-
Drying & Validation: Dry the purified crystals under vacuum. The final product should be a white crystalline solid. Determine the melting point and perform spectroscopic analysis (NMR, IR, MS) to confirm the structure and assess purity. A sharp melting point range is indicative of high purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The expected data are summarized below.
| Technique | Feature | Expected Chemical Shift / m/z / Wavenumber | Rationale |
| ¹H NMR | Benzylic protons (-CH₂-) | ~3.6 - 3.8 ppm (singlet) | The two CH₂ groups are chemically equivalent. Their signal is a singlet adjacent to the electronegative sulfur atom. |
| Aromatic protons | ~7.2 - 7.4 ppm (multiplet, AA'BB' system) | The para-substituted aromatic rings will show a characteristic symmetrical pattern.[11][12] | |
| ¹³C NMR | Benzylic carbon (-CH₂-) | ~43 ppm | Aliphatic carbon attached to sulfur. |
| Aromatic carbons | ~129, 131, 133, 136 ppm | Four distinct signals are expected for the para-substituted ring: two protonated carbons and two quaternary carbons (one attached to CH₂ and one to Cl).[12] | |
| IR Spectroscopy | C-H (aromatic) stretch | 3100 - 3000 cm⁻¹ | Characteristic of sp² C-H bonds in the benzene ring.[13][14] |
| C-H (aliphatic) stretch | 3000 - 2850 cm⁻¹ | Characteristic of sp³ C-H bonds in the methylene bridge.[14] | |
| C=C (aromatic) stretch | 1600 - 1450 cm⁻¹ | In-ring vibrations of the benzene nucleus.[13] | |
| C-Cl stretch | ~1090 cm⁻¹ (strong) | Characteristic absorption for a chloro-group on a benzene ring. | |
| S-S stretch | 500 - 400 cm⁻¹ (weak) | The disulfide bond stretch is notoriously weak and often not observed in a routine IR spectrum. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 314, 316, 318 | The isotopic pattern (approx. 9:6:1 ratio) is definitive proof of the presence of two chlorine atoms. |
| Key Fragment | m/z 125, 127 | Corresponds to the 4-chlorobenzyl cation [Cl-C₆H₄-CH₂]⁺, formed by cleavage of the C-S or S-S bond. This fragment's isotopic pattern confirms one chlorine atom. |
Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structural features place it within a class of compounds highly relevant to drug discovery.
-
Scaffolds for Drug Design: Disulfide-rich peptides are a major focus of drug development due to their exceptional stability.[15][16] Small molecules like this compound can serve as valuable tool compounds or fragments for probing biological systems where redox processes involving thiols and disulfides are important.
-
Antimicrobial and Anticancer Research: Many sulfur-containing compounds, including disulfides, exhibit biological activity. The lipophilic and halogenated nature of this molecule suggests it could be investigated for antimicrobial or cytotoxic properties, as these features often enhance cell membrane permeability and interaction with biological macromolecules.
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Material Science: Symmetrical disulfides can be used in polymer and materials science, for example, in the formation of self-assembled monolayers or dynamic covalent polymers.
Caption: Relationship between structure and potential applications.
Safety and Handling
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General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or fume hood. The precursor thiol is a respiratory irritant.[9]
-
Skin/Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity whose structure can be confirmed through standard spectroscopic methods. Its synthesis is straightforward via the oxidation of its corresponding thiol, a process that can be reliably executed and validated in a standard organic chemistry laboratory. While direct therapeutic applications have yet to be established, its structure, featuring a redox-active disulfide bond and lipophilic chlorobenzyl groups, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. This guide provides the foundational technical data required for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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Organic Syntheses. 2-CYANOETHYLTHIOURONIUM HYDROCHLORIDE. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Di(4-chlorobenzyl) disulphide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of Di(4-chlorobenzyl) disulphide, a symmetrical aromatic disulfide. The document details the compound's chemical identity, a validated synthesis protocol, core physicochemical properties, and a multi-technique approach to its analytical characterization. Special emphasis is placed on the reactivity and stability of the disulfide bond, a feature of significant interest in medicinal chemistry and drug delivery systems. The methodologies are presented with insights into the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for professionals in the field.
Chemical Identity and Structure
This compound, also known as 1,2-bis(4-chlorobenzyl)disulfane, is an organosulfur compound featuring a disulfide linkage between two 4-chlorobenzyl moieties. The presence of the disulfide bond (S-S) is the central feature defining its chemical reactivity, while the chlorobenzyl groups dictate its steric and electronic properties, such as lipophilicity and solubility.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1,2-Bis(4-chlorobenzyl)disulfane | N/A |
| CAS Number | 23566-17-8 | [1] |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ | [1] |
| Molecular Weight | 315.28 g/mol | [1] |
| Synonyms | Di(p-chlorobenzyl) disulfide, Bis(4-chlorobenzyl) disulfide |[1][2] |
Synthesis and Purification
The most direct and common method for synthesizing symmetrical disulfides is the oxidative coupling of the corresponding thiols. This approach is favored for its high efficiency and atom economy.
Causality in Synthesis: The synthesis of this compound hinges on the oxidation of 4-chlorobenzyl mercaptan. Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R). A mild oxidizing agent is chosen to prevent over-oxidation to sulfonic acids or other sulfur oxides. Iodine (I₂) is an ideal choice as it is selective for this transformation under basic conditions, and the reaction progress can often be monitored visually by the disappearance of the iodine color.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Caution: This procedure should be performed in a well-ventilated fume hood as thiols have a strong, unpleasant odor.
-
Thiolate Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzyl mercaptan (10.0 g, 63.0 mmol) in 100 mL of ethanol. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution reaches approximately pH 9-10. This deprotonates the thiol to form the more reactive sodium thiolate.
-
Oxidant Preparation: In a separate beaker, prepare a solution of iodine (I₂) (8.0 g, 31.5 mmol) in 50 mL of ethanol.
-
Oxidation: Cool the thiolate solution to 0-5°C using an ice bath. Add the iodine solution dropwise to the stirred thiolate solution. The characteristic brown color of iodine should disappear upon addition. Continue the addition until a faint, persistent yellow-brown color remains.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol spot is no longer visible.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless, indicating all excess iodine has been consumed.
-
Isolation: Add 100 mL of deionized water to the reaction mixture to precipitate the crude product. Stir for 30 minutes in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL). Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.
Physicochemical Properties
The physical properties of the compound are summarized below. The high LogP value underscores its lipophilic nature, which is a critical parameter in drug development for predicting membrane permeability and solubility.[1]
Table 2: Physicochemical Property Summary
| Property | Value | Comments / Significance |
|---|---|---|
| Appearance | Pale yellow to cream-colored solid | Crystalline nature facilitates handling and purification.[1] |
| Melting Point | 59°C | Provides a key specification for identity and purity.[1] |
| Boiling Point | 420.9°C at 760 mmHg | High boiling point suggests low volatility.[1] |
| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane. | Lipophilicity is crucial for formulation and biological interactions.[1] |
| LogP | 6.075 | High value indicates significant lipophilicity.[1] |
| Density | 1.342 g/cm³ | Denser than water.[1] |
Analytical Characterization & Quality Control
A robust analytical workflow is essential to confirm the structure and assess the purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Caption: A multi-technique workflow for analytical characterization.
Spectroscopic Analysis
Spectroscopy provides unambiguous confirmation of the molecular structure. While specific spectra for this exact compound are not widely published, the expected data can be reliably predicted based on its constituent parts and general principles.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 ppm (d, 4H); δ ~7.1-7.2 ppm (d, 4H); δ ~3.6 ppm (s, 4H) | The two sets of doublets represent the AA'BB' system of the para-substituted aromatic rings. The singlet corresponds to the four equivalent benzylic protons (CH₂).[3][4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~137 ppm (quat. C); δ ~133 ppm (quat. C-Cl); δ ~130 ppm (Ar C-H); δ ~129 ppm (Ar C-H); δ ~42 ppm (CH₂) | Signals correspond to the benzylic carbon and the four chemically distinct carbons of the p-chlorophenyl group.[5][6][7] |
| IR (KBr Pellet, cm⁻¹) | ~3100-3000 (C-H, aromatic); ~2950-2850 (C-H, aliphatic); ~1600, ~1490 (C=C, aromatic); ~1100-1000 (C-Cl); ~550-450 (S-S, weak) | Peaks are characteristic of the functional groups present. The S-S stretch is often weak and may not be observed.[8][9][10][11] |
| Mass Spec. (EI) | m/z 314 (M⁺); 157 (M⁺/2); 125 (C₇H₆Cl⁺) | The molecular ion peak (M⁺) confirms the molecular weight. Key fragments include cleavage of the S-S bond (giving M⁺/2) and formation of the stable 4-chlorobenzyl cation.[12][13][14] |
Chromatographic Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for determining the purity of non-volatile organic compounds.
Rationale for Method Selection: A C18 column is chosen due to the lipophilic nature of the analyte (LogP ~6.075). A gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile) is employed to ensure that any impurities with different polarities are well-resolved and eluted efficiently. UV detection is suitable due to the presence of the chromophoric aromatic rings.
Experimental Protocol: RP-HPLC Purity Assay
-
System: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Reactivity and Stability Profile
For drug development professionals, understanding the stability and reactivity of the disulfide bond is paramount. This bond can act as a reversible covalent linkage, stable in certain biological environments but cleavable in others.[15]
The primary reaction of interest is the reductive cleavage of the S-S bond to regenerate the parent thiols. This is a key mechanism for pro-drug activation in the reducing intracellular environment.[16]
Caption: Reversible reduction and oxidation of the disulfide bond.
Key Considerations for Stability:
-
Reductive Cleavage: The disulfide bond is susceptible to cleavage by reducing agents like dithiothreitol (DTT) in vitro or endogenous thiols like glutathione (GSH) in vivo. The rate of this cleavage is a critical parameter for drug-linker stability and payload release.[16]
-
Thiol-Disulfide Exchange: The compound can react with other free thiols, leading to the formation of mixed disulfides. This process can impact its stability and fate in biological systems.
-
Oxidative Stability: While relatively stable to mild oxidation, strong oxidizing conditions can lead to the formation of thiosulfinates (R-S(O)-S-R) and ultimately sulfonic acids (R-SO₃H), which would represent irreversible degradation.
-
pH and Thermal Stability: Diaryl and dibenzyl disulfides are generally stable under neutral pH and moderate temperatures.[17][18] However, stability may decrease under strongly basic or acidic conditions or at elevated temperatures, which can promote disulfide exchange or decomposition.[18]
Conclusion
This compound is a well-defined crystalline solid whose physicochemical properties are dominated by its lipophilic chlorobenzyl groups and the reactive disulfide core. Its synthesis is straightforward via oxidative coupling, and its structure can be unequivocally confirmed through standard spectroscopic methods. For researchers in drug development, the compound's high lipophilicity and, most importantly, the redox-sensitive disulfide bond, present opportunities for its use as a chemical intermediate or as a cleavable linker moiety. A thorough understanding of the analytical methods and stability profile detailed in this guide is essential for its effective application in a research and development setting.
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An In-depth Technical Guide to the Synthesis of Di(4-chlorobenzyl) disulfide from 4-chlorobenzyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of di(4-chlorobenzyl) disulfide, a molecule of interest in various fields of chemical research, from 4-chlorobenzyl chloride. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and analytical characterization techniques. By elucidating the causality behind experimental choices and grounding the methodology in established chemical literature, this guide aims to serve as a practical and authoritative resource for the successful synthesis and validation of the target compound.
Introduction
Symmetrical disulfides are a pivotal class of organosulfur compounds with significant applications ranging from materials science to medicinal chemistry.[1] The disulfide bond (R-S-S-R') is a key structural motif in many biologically active molecules and plays a crucial role in protein folding and stability.[1][2] Di(4-chlorobenzyl) disulfide, in particular, serves as a valuable building block in organic synthesis and a subject of study for its potential biological activities.
The synthesis of disulfides from alkyl halides presents a more direct and synthetically favorable route compared to the oxidation of odorous thiols.[1] This guide focuses on a robust and efficient method for the preparation of di(4-chlorobenzyl) disulfide from the readily available precursor, 4-chlorobenzyl chloride. The primary method detailed herein involves the reaction of 4-chlorobenzyl chloride with a sulfur transfer agent, leading to the formation of the desired disulfide.
Reaction Mechanism and Theoretical Considerations
The conversion of an alkyl halide, such as 4-chlorobenzyl chloride, to a symmetrical disulfide can be achieved through various synthetic pathways. A common and effective method involves the use of sodium sulfide (Na₂S) or sodium thiosulfate (Na₂S₂O₃).
Synthesis via Sodium Sulfide
The reaction of two equivalents of an alkyl halide with sodium sulfide is a well-established method for synthesizing symmetrical sulfides.[1] In this process, a thiolate intermediate is initially formed, which then reacts with a second molecule of the alkyl halide. To favor the formation of the disulfide, an in-situ oxidation of the thiolate intermediate is necessary.
The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: The sulfide ion (S²⁻) from sodium sulfide acts as a nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride in a nucleophilic substitution reaction (SN2). This displaces the chloride ion and forms a 4-chlorobenzyl thiolate intermediate.
-
Oxidative Coupling: The newly formed thiolate intermediate can then undergo oxidation to form the disulfide bond. This oxidation can be facilitated by various oxidizing agents or, in some cases, by atmospheric oxygen.
Synthesis via Sodium Thiosulfate (Bunte Salt Formation)
An alternative and often preferred method involves the reaction of the alkyl halide with sodium thiosulfate to form an S-alkylthiosulfate, commonly known as a Bunte salt.[1] These Bunte salts can then be converted into symmetrical disulfides.
The proposed reaction pathway is as follows:
-
Bunte Salt Formation: 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with the thiosulfate ion (S₂O₃²⁻) to yield the corresponding S-(4-chlorobenzyl)thiosulfate.[3]
-
Hydrolysis: The Bunte salt is then hydrolyzed, often under acidic conditions, to generate the corresponding thiol (4-chlorobenzyl mercaptan) and sodium bisulfate.[3]
-
Oxidative Coupling: The in-situ generated thiol readily undergoes oxidative coupling to form di(4-chlorobenzyl) disulfide.[3] Solvents like DMSO can facilitate this oxidation.[3]
Causality of Reagent and Condition Selection
-
Choice of Sulfur Source: Both sodium sulfide and sodium thiosulfate are effective sulfur sources. Sodium thiosulfate is often favored due to its stability and lower propensity to form sulfide byproducts.[3][4]
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they effectively solvate the cation while leaving the nucleophile relatively free, thus enhancing its reactivity.[5][6]
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions, such as elimination or decomposition of the product.[6][7]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of di(4-chlorobenzyl) disulfide from 4-chlorobenzyl chloride using sodium thiosulfate pentahydrate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | ≥98% | Sigma-Aldrich |
| Sodium thiosulfate pentahydrate | Na₂S₂O₃·5H₂O | 248.18 | ≥99% | Fisher Scientific |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous, ≥99.9% | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | J.T. Baker |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Fume hood
Synthetic Procedure
It is imperative that this procedure is carried out in a well-ventilated fume hood due to the hazardous nature of the reagents.
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Reagent Addition: To the flask, add sodium thiosulfate pentahydrate (e.g., 30 mmol) and 4-chlorobenzyl chloride (e.g., 30.75 mmol).[3]
-
Solvent Addition: Add a mixture of DMSO and water (e.g., 30 mL DMSO and 3 mL H₂O).[3]
-
Reaction: Stir the mixture magnetically and heat to 60-70 °C.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Add a significant volume of water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[6]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of di(4-chlorobenzyl) disulfide.
Safety and Handling Precautions
Both the starting material and some of the reagents used in this synthesis are hazardous and require careful handling.
4-Chlorobenzyl chloride
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] It is a lachrymator and may cause an allergic skin reaction.[9][10] It is also toxic to aquatic life with long-lasting effects.[9]
-
Handling: Always handle in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9] Avoid breathing dust, fumes, or vapors.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as moisture.[10]
Sodium Sulfide
-
Hazards: Sodium sulfide is toxic and corrosive.[11][12] Contact with acids will release highly toxic hydrogen sulfide gas.[12][13] It can cause severe skin and eye irritation or burns.[11][12]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or released gases.[12][13] Wear appropriate PPE, including gloves, goggles, and a face shield.[14]
-
Storage: Store in a cool, dry place away from acids and moisture.[11][13] Keep containers tightly sealed.[13]
Characterization of Di(4-chlorobenzyl) disulfide
After synthesis and purification, it is essential to confirm the identity and purity of the final product through various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ |
| Molar Mass | 323.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically reported in the range of 70-73 °C |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 7.2-7.4 ppm), and the methylene protons will appear as a singlet (around 3.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule, including the benzylic carbon and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and the C-Cl bond.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M+) and characteristic fragmentation patterns.
The following diagram illustrates the key steps in the characterization process.
Caption: Analytical workflow for the characterization of di(4-chlorobenzyl) disulfide.
Conclusion
This technical guide has detailed a reliable and well-documented procedure for the synthesis of di(4-chlorobenzyl) disulfide from 4-chlorobenzyl chloride. By understanding the underlying reaction mechanisms and adhering to the outlined experimental protocols and safety precautions, researchers can confidently prepare this valuable compound. The provided characterization methods will ensure the identity and purity of the final product, facilitating its use in further scientific endeavors.
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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Di(4-chlorobenzyl) disulphide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Di(4-chlorobenzyl) disulphide is a molecule of interest within the domain of pest control, yet its precise mechanism of action remains largely uncharacterized in publicly accessible literature. This technical guide synthesizes current understanding of disulfide chemistry and the bioactivity of related organosulfur compounds to propose a putative multi-faceted mechanism of action for this compound. We postulate that its efficacy as a miticide and insecticide stems from its ability to induce oxidative stress, inhibit essential thiol-dependent enzymes, and potentially exert neurotoxic effects through mitochondrial dysfunction. This document provides a foundational framework for future research, offering detailed experimental protocols to systematically investigate these hypotheses.
Introduction: The Black Box of a Potential Acaricide
This compound, a symmetrical disulfide, presents a compelling case for further investigation in the field of crop protection and vector control. While its application as a miticide has been noted, a significant knowledge gap exists regarding its molecular interactions with target organisms. The absence of comprehensive studies necessitates a theoretical approach, grounded in the fundamental principles of biochemistry and toxicology. This guide, therefore, aims to deconstruct the potential biochemical and cellular pathways through which this compound may exert its biological effects. Our exploration is built upon the well-established reactivity of the disulfide bond and draws parallels with the known mechanisms of other bioactive organosulfur compounds.
Physicochemical Properties and the Reactive Disulfide Core
The chemical structure of this compound is characterized by a central disulfide bond flanked by two 4-chlorobenzyl groups. This disulfide linkage is the linchpin of its proposed bioactivity.
| Property | Value |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ |
| Molecular Weight | 315.28 g/mol |
| Physical State | Solid |
| LogP (predicted) | ~6.075 |
| Key Reactive Feature | Electrophilic Disulfide (S-S) Bond |
The disulfide bond is susceptible to nucleophilic attack, particularly by thiols, in a process known as thiol-disulfide exchange. This reactivity is central to our proposed mechanisms of action.
A Tripartite Hypothesis for the Mechanism of Action
We propose that the biological activity of this compound is not mediated by a single, discrete target but rather by a cascade of events initiated by the reactivity of its disulfide bond.
Hypothesis 1: Induction of Oxidative Stress via Thiol-Disulfide Exchange
A primary proposed mechanism is the disruption of the cellular redox balance. We hypothesize that this compound can readily react with endogenous low-molecular-weight thiols, most notably glutathione (GSH), a cornerstone of the cell's antioxidant defense system.
The thiol-disulfide exchange between this compound and GSH would lead to the formation of oxidized glutathione (GSSG) and 4-chlorobenzyl mercaptan. The depletion of the GSH pool and the subsequent increase in the GSSG/GSH ratio would push the cell into a state of oxidative stress. This, in turn, can lead to the accumulation of reactive oxygen species (ROS), causing widespread damage to lipids, proteins, and nucleic acids, ultimately culminating in cell death.
Caption: Proposed pathway of oxidative stress induction.
Hypothesis 2: Covalent Inhibition of Thiol-Dependent Enzymes
Numerous enzymes rely on the nucleophilic character of cysteine residues within their active sites for catalytic activity. We propose that this compound can act as a covalent inhibitor of such enzymes through thiol-disulfide exchange with these critical cysteine residues. This would lead to the formation of a mixed disulfide between the enzyme and a 4-chlorobenzylthio group, thereby inactivating the enzyme.
Key enzyme classes that could be susceptible to this mode of inhibition include:
-
Proteases: (e.g., caspases, cathepsins)
-
Kinases: (e.g., those involved in signaling pathways)
-
Enzymes involved in energy metabolism: (e.g., glyceraldehyde-3-phosphate dehydrogenase)
The widespread and indiscriminate inhibition of these enzymes would lead to a catastrophic failure of cellular processes.
Caption: Proposed mechanism of enzyme inhibition.
Hypothesis 3: Neurotoxicity via Mitochondrial Dysfunction
Drawing parallels with other insecticidal organosulfur compounds like dimethyl disulfide (DMDS), we hypothesize a neurotoxic mechanism of action for this compound. This proposed pathway centers on the disruption of mitochondrial function, the powerhouse of the cell.
We postulate that this compound may inhibit one or more complexes of the mitochondrial electron transport chain (ETC). A likely target, by analogy to DMDS, is Complex IV (cytochrome c oxidase). Inhibition of the ETC would lead to a decrease in ATP synthesis and an increase in ROS production, both of which are highly detrimental to neurons, which have a high metabolic demand. The resulting energy deficit and oxidative stress would impair neurotransmission, leading to paralysis and death of the target organism.
Caption: Proposed neurotoxic mechanism via mitochondrial dysfunction.
Experimental Strategies for Mechanism Validation
To move from hypothesis to established mechanism, a systematic and multi-pronged experimental approach is required. The following protocols are designed to test the key aspects of our proposed tripartite mechanism.
Assessment of Redox Activity
Objective: To determine if this compound engages in thiol-disulfide exchange and induces oxidative stress.
-
Thiol-Disulfide Exchange Assay:
-
Prepare a solution of a known thiol, such as glutathione (GSH) or cysteine, in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a solution of this compound.
-
Monitor the depletion of the free thiol over time using a thiol-reactive probe like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product upon reaction with thiols, measurable at 412 nm.[1]
-
A decrease in the concentration of the free thiol in the presence of this compound would indicate that a thiol-disulfide exchange reaction is occurring.[2]
-
-
In Vitro ROS Detection:
-
Culture a relevant insect or mite cell line (e.g., Sf9 cells for insects).
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[3]
-
Treat the cells with varying concentrations of this compound.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader or fluorescence microscopy. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[4][5][6]
-
Enzyme Inhibition Assays
Objective: To investigate the inhibitory effect of this compound on thiol-dependent enzymes.
-
Glutathione Reductase (GR) Activity Assay:
-
Prepare a lysate from a target organism or use a commercially available purified GR.[7]
-
Pre-incubate the enzyme with this compound.
-
Initiate the reaction by adding the substrates, GSSG and NADPH.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.[7][8][9]
-
Inhibition of GR activity will result in a slower rate of NADPH oxidation.
-
Evaluation of Mitochondrial Function and Neurotoxicity
Objective: To determine if this compound affects mitochondrial function and cell viability.
-
Mitochondrial Complex IV Activity Assay:
-
Isolate mitochondria from the target organism's tissues or from cultured cells.
-
Treat the isolated mitochondria with this compound.
-
Measure the activity of Complex IV (cytochrome c oxidase) by monitoring the oxidation of reduced cytochrome c, which can be followed by a decrease in absorbance at 550 nm.[10][11][12][13][14]
-
A reduction in the rate of cytochrome c oxidation indicates inhibition of Complex IV.
-
-
Insect Cell Viability Assay:
-
Culture an appropriate insect cell line (e.g., Sf9) in a multi-well plate.[15][16][17][18]
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a method such as the trypan blue exclusion assay, where non-viable cells take up the blue dye.[19]
-
Determine the concentration of this compound that causes 50% mortality (LC50).
-
Conclusion and Future Perspectives
The proposed tripartite mechanism of action for this compound, centered on the reactivity of its disulfide bond, offers a scientifically plausible explanation for its reported miticidal and insecticidal properties. The convergence of oxidative stress induction, covalent enzyme inhibition, and mitochondrial dysfunction presents a formidable challenge to the survival of target organisms.
The experimental strategies outlined in this guide provide a clear roadmap for researchers to rigorously test these hypotheses. Elucidating the precise molecular targets and pathways will not only enhance our understanding of this specific compound but also contribute to the rational design of novel, effective, and potentially more selective pest control agents. Future research should also focus on comparative studies with non-target organisms to assess the selectivity of this compound and its potential for integrated pest management programs.
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Introduction: Unveiling the Potential of a Synthetic Organosulfur Compound
An In-Depth Technical Guide to the Potential Biological Activity of Di(4-chlorobenzyl) disulphide
Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are cornerstones of medicinal chemistry and biology.[1] Found abundantly in plants of the Allium (garlic, onion) and Brassicaceae (broccoli, cabbage) families, these compounds are responsible for many of their characteristic flavors and reputed health benefits.[1][2] Scientific evidence has increasingly linked organosulfur compounds to a range of protective biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[3][4][5]
At the heart of many of these activities lies the disulfide bond (S-S), a covalent linkage that is critical for the structural integrity and function of numerous proteins.[6] The reactivity of the disulfide bond, particularly its susceptibility to thiol-disulfide exchange reactions, allows it to interact with and modulate biological systems, making it a key pharmacophore.[7]
This guide focuses on This compound , a synthetic organosulfur compound that combines the reactive disulfide core with two chlorobenzyl moieties. While direct research on this specific molecule is limited, its structural similarity to known bioactive compounds, such as dibenzyl trisulfide (DTS) from Petiveria alliacea and the synthetic analogue Bis(4-fluorobenzyl)trisulfide (BFBTS), provides a strong rationale for investigating its therapeutic potential.[8][9] The presence of chlorine atoms on the aromatic rings may further enhance its biological activity and lipophilicity, potentially influencing its absorption, distribution, and target interaction.
This document serves as a technical framework for researchers, scientists, and drug development professionals. It synthesizes existing knowledge on related organosulfur compounds to postulate the potential biological activities of this compound and provides detailed, field-proven experimental protocols to guide its systematic evaluation.
Synthesis and Characterization: From Thiol to Disulfide
The most direct and widely adopted method for synthesizing symmetrical disulfides is the oxidative coupling of their corresponding thiols.[10] This approach is efficient and leverages the readily available precursor, 4-chlorobenzyl mercaptan.[11]
Rationale for Synthetic Approach
The oxidation of thiols (R-SH) to disulfides (R-S-S-R) is a thermodynamically favorable process. It mimics the biological formation of disulfide bonds in proteins, which occurs in oxidative environments like the endoplasmic reticulum.[12] Mild oxidizing agents, such as hydrogen peroxide or even aeration, can effectively facilitate this transformation. For laboratory-scale synthesis, using a controlled oxidant like hydrogen peroxide in a suitable solvent ensures a clean reaction with high yields.[10]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup : In a round-bottom flask, dissolve 4-chlorobenzyl mercaptan (1.0 equivalent) in ethanol to a concentration of approximately 0.5 M.[13] Begin stirring the solution at room temperature.
-
Oxidation : Add 30% aqueous hydrogen peroxide (1.2 equivalents) dropwise to the stirred solution over 10-15 minutes. An exotherm may be observed. Maintain the reaction temperature below 40°C.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the thiol spot and the appearance of a new, less polar product spot indicates reaction completion. This typically occurs within 2-4 hours.
-
Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H NMR : Expect to see characteristic peaks for the aromatic protons and the benzylic methylene (CH₂) protons.
-
¹³C NMR : Confirm the number of unique carbon environments.
-
Mass Spectrometry (MS) : Determine the molecular weight to confirm the formation of the dimer.
-
Infrared (IR) Spectroscopy : Look for the absence of the S-H stretch (around 2550 cm⁻¹) from the starting thiol.
-
Postulated Anticancer Activity
The structural similarity to Bis(4-fluorobenzyl)trisulfide (BFBTS), a potent anticancer agent, strongly suggests that this compound could possess significant cytotoxic activity against cancer cells.[9][14] Organosulfur compounds, in general, are known to inhibit carcinogenesis and cell proliferation through multiple mechanisms.[3]
Proposed Mechanisms of Action
-
Microtubule Dynamics Disruption : BFBTS exerts its potent anticancer effects by covalently binding to cysteine residue 12 (Cys12) of β-tubulin, disrupting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle.[9][14] It is highly plausible that this compound could act via a similar mechanism. The disulfide bond can undergo thiol-disulfide exchange with the Cys12 residue, forming a mixed disulfide and altering tubulin's structure and function.
-
Induction of Apoptosis : Many organosulfur compounds trigger programmed cell death (apoptosis) in cancer cells.[3] This can be a downstream effect of cell cycle arrest or can be initiated through the modulation of intracellular signaling pathways, such as increasing intracellular calcium levels or generating reactive oxygen species (ROS).[3][5]
-
Enzyme Modulation : Organosulfur compounds can modulate the activity of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., Glutathione S-transferases) enzymes involved in the metabolism and detoxification of carcinogens.[3] Specifically, inhibition of carcinogen-activating enzymes like CYP1A1, as seen with dibenzyl trisulfide, is a potential chemopreventive mechanism.[8][15]
Caption: Proposed mechanism of anticancer activity via microtubule disruption.
Experimental Validation: In Vitro Cytotoxicity Assay (MTT/XTT)
Causality : The MTT (or XTT) assay is a foundational method in drug discovery to quantify the cytotoxic or cytostatic effect of a compound. It relies on the principle that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the concentration at which the compound inhibits cell growth by 50% (IC₅₀). This provides a robust, quantitative measure of potency.
Protocol :
-
Cell Culture : Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a normal cell line (e.g., GM07492 normal human fibroblast for selectivity assessment) in appropriate media until they reach ~80% confluency.[16]
-
Cell Seeding : Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture media and add them to the wells, ensuring the final DMSO concentration is non-toxic (<0.5%). Include vehicle control (DMSO only) and untreated control wells.
-
Incubation : Incubate the plates for 48 or 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition : Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Hypothetical Data Presentation
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 3.8 |
| GM07492A | Normal Fibroblast | > 50 |
Potential Antimicrobial Activity
The disulfide bond is a known antimicrobial pharmacophore. Its ability to undergo exchange reactions with essential thiol-containing proteins in microbes can lead to enzyme inactivation and bacterial death.[7] Furthermore, compounds containing chlorophenyl groups have demonstrated antimicrobial properties.[17]
Proposed Mechanism of Action
The primary proposed mechanism is thiol-disulfide exchange . Bacteria maintain a reducing intracellular environment rich in low-molecular-weight thiols like glutathione. An exogenous disulfide compound can react with these thiols or, more critically, with the cysteine residues of essential enzymes (e.g., those involved in metabolism or cell wall synthesis). This covalent modification disrupts protein function, leading to a bacteriostatic or bactericidal effect. The lipophilic nature of the this compound would aid its passage across the bacterial cell membrane to reach these intracellular targets.
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay
Causality : The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent. It establishes the lowest concentration of the compound that visibly inhibits the growth of a microorganism. This method is highly reproducible, scalable for testing against multiple strains, and provides a clear, quantitative endpoint for assessing antimicrobial potency.
Protocol :
-
Bacterial Strains : Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation : Culture the bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution : In a 96-well plate, prepare a two-fold serial dilution of this compound in the broth.
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Hypothetical Data Presentation
| Microorganism | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | 32 |
| Candida albicans | - (Fungus) | 64 |
Summary and Future Directions
This compound emerges as a compelling candidate for biological investigation. Based on robust evidence from structurally related organosulfur compounds, it is hypothesized to possess significant anticancer and antimicrobial activities. The proposed mechanisms center on the reactivity of its disulfide bond, likely targeting cysteine residues in key proteins like β-tubulin in cancer cells and essential enzymes in microbes.
The experimental frameworks provided in this guide offer a clear path for validating these hypotheses. Initial in vitro screening through cytotoxicity and MIC assays will be critical in establishing its potency and spectrum of activity.
Future work should focus on:
-
Mechanism of Action Studies : If cytotoxic activity is confirmed, further experiments such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and tubulin polymerization assays are warranted.
-
Enzyme Inhibition Profiling : Direct testing of the compound's inhibitory activity against specific enzymes, such as Cytochrome P450 isoforms, should be conducted.[18]
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues with different substitutions on the aromatic ring (e.g., varying the position or type of halogen) can help optimize potency and selectivity.
-
In Vivo Evaluation : Promising candidates from in vitro studies should be advanced to preclinical animal models to assess efficacy, pharmacokinetics, and safety.
This systematic approach will be instrumental in determining if this compound can be developed into a novel therapeutic agent.
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Di(4-chlorobenzyl) disulphide: A Technical Guide for Researchers
An In-depth Exploration of its Synthesis, Properties, and Potential Biological Significance
Foreword
Welcome to this comprehensive technical guide on Di(4-chlorobenzyl) disulphide. As Senior Application Scientists, we recognize the critical need for detailed and practical information on novel compounds of interest to the research community. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, providing a thorough literature review and background on this compound. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its study. We will delve into its chemical characteristics, plausible synthetic routes, and explore its potential biological activities, drawing parallels from structurally similar compounds that have shown promise in therapeutic research. Our aim is to equip you with the foundational knowledge and practical insights necessary to embark on your own investigations of this intriguing molecule.
Introduction to this compound
This compound, also known as bis(p-chlorobenzyl) disulfide, is an organic sulfur compound with the chemical formula (C₇H₆ClS)₂. Its structure features two 4-chlorobenzyl groups linked by a disulfide bond (-S-S-). The presence of the disulfide linkage is a key structural motif found in numerous biologically active natural products and pharmaceutical agents. Disulfide bonds play a crucial role in the structural integrity and function of proteins and are implicated in a variety of redox-sensitive cellular processes.
The introduction of chlorine atoms on the benzyl rings is expected to modulate the lipophilicity and electronic properties of the molecule, which can significantly influence its chemical reactivity and biological interactions. This guide will provide a detailed overview of the available information and reasoned extrapolations regarding this compound.
Physicochemical Properties
While a comprehensive experimental characterization of this compound is not extensively reported, some key physical properties have been documented.
| Property | Value | Source |
| CAS Number | 23566-17-8 | ChemicalBook |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ | - |
| Molecular Weight | 315.29 g/mol | - |
| Melting Point | 59 °C | ChemicalBook |
| Density | 1.342 g/cm³ | ChemicalBook |
Table 1: Known Physicochemical Properties of this compound.
The lipophilicity of the compound, predicted by the presence of two chlorophenyl groups, suggests it will have low solubility in water but good solubility in common organic solvents.
Synthesis of this compound
There are two primary and well-established routes for the synthesis of symmetrical dibenzyl disulfides, which can be logically extended to the preparation of this compound.
From 4-Chlorobenzyl Halide
A common and direct method for the synthesis of symmetrical disulfides involves the reaction of a corresponding benzyl halide with a disulfide source.
This method is analogous to the industrial preparation of dibenzyl disulfide[1]. It involves the reaction of 4-chlorobenzyl chloride with a freshly prepared solution of sodium disulfide (Na₂S₂).
Caption: Synthesis of this compound from 4-Chlorobenzyl Chloride.
Experimental Protocol (Proposed):
-
Preparation of Sodium Disulfide Solution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. To this solution, add elemental sulfur powder in a 1:1 molar ratio to the sodium sulfide. Heat the mixture with stirring to approximately 80-90°C until all the sulfur has dissolved, forming a dark reddish solution of sodium disulfide.
-
Reaction: To the hot sodium disulfide solution, add 4-chlorobenzyl chloride dropwise over a period of 30-60 minutes, maintaining the temperature at 90-95°C. The reaction is exothermic and the rate of addition should be controlled to maintain the desired temperature.
-
Work-up and Purification: After the addition is complete, continue stirring at 90-95°C for an additional 2-3 hours to ensure the reaction goes to completion. Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid. Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure this compound.
A one-pot synthesis of symmetrical disulfides from benzylic halides can also be achieved using sodium thiosulfate pentahydrate in dimethyl sulfoxide (DMSO)[2][3]. This method offers a convenient alternative.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzyl chloride in DMSO.
-
Reagent Addition: Add sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) to the solution.
-
Reaction Conditions: Heat the mixture to 60-70°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Oxidation of 4-Chlorobenzyl Mercaptan
The oxidation of the corresponding thiol, 4-chlorobenzyl mercaptan, is another viable route to this compound. This method is often high-yielding and clean.
Caption: Synthesis via Oxidation of 4-Chlorobenzyl Mercaptan.
Experimental Protocol using Hydrogen Peroxide (Proposed):
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzyl mercaptan in a suitable solvent such as ethanol or isopropanol.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the disappearance of the thiol by TLC. The reaction is usually complete within a few hours.
-
Work-up and Purification: Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: The four protons on each of the para-substituted benzene rings will appear as two doublets, characteristic of an AA'BB' spin system. These would likely be in the range of δ 7.2-7.4 ppm.
-
Methylene Protons: The two methylene (-CH₂-) groups are chemically equivalent and will give rise to a single sharp singlet. Based on data for dibenzyl disulfide, this peak is expected to appear around δ 3.6-3.8 ppm[4].
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the different carbon atoms.
-
Methylene Carbon: A signal for the -CH₂- carbon is expected in the range of δ 40-45 ppm.
-
Aromatic Carbons: Four signals are anticipated for the aromatic carbons.
-
The carbon bearing the chlorine atom (C-Cl) would be downfield, likely around δ 132-134 ppm.
-
The carbons ortho to the chlorine (and meta to the methylene group) would appear around δ 128-130 ppm.
-
The carbons meta to the chlorine (and ortho to the methylene group) would also be in a similar region.
-
The ipso-carbon attached to the methylene group would be expected around δ 136-138 ppm.
-
Mass Spectrometry
The mass spectrum should show a clear molecular ion peak (M⁺).
-
Molecular Ion: The molecular ion peak would be observed at m/z = 314, corresponding to the molecular weight of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The M+2 peak (containing one ³⁷Cl) will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M⁺ peak.
-
Fragmentation: A prominent fragmentation pathway would be the cleavage of the S-S bond, leading to a fragment at m/z = 157 (C₇H₆³⁵ClS). Another likely fragmentation is the loss of a 4-chlorobenzyl radical to give a fragment at m/z = 125 (C₇H₆³⁵Cl).
Potential Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are scarce. However, the broader class of organosulfur compounds, particularly dibenzyl disulfides and related structures, has garnered significant interest for their potential therapeutic properties, most notably their anticancer effects.
Anticancer Potential: An Extrapolation from Related Compounds
Extensive research on diallyl disulfide (DADS) from garlic has demonstrated its anti-tumor activity against various cancer cell lines[5]. More pertinently, a synthetic derivative, Bis(4-fluorobenzyl)trisulfide (BFBTS) , has shown potent anticancer activities across a broad spectrum of tumor cell lines, with IC₅₀ values in the nanomolar to low micromolar range[6].
The mechanism of action for BFBTS has been elucidated to involve the disruption of microtubule polymerization dynamics. It was found to bind to and modify β-tubulin at cysteine residue Cys12, leading to G₂-M phase cell cycle arrest and subsequent apoptosis[6]. Given the structural similarity between BFBTS and this compound, it is plausible that the latter may exert similar cytotoxic effects through interaction with tubulin or other cellular thiols.
Furthermore, studies on benzyl analogues of diallyl disulfide have shown that substitutions on the benzyl ring can significantly enhance anti-proliferative activity[7]. This suggests that the 4-chloro substitution in this compound may confer potent biological activity.
Caption: Proposed Mechanism of Anticancer Activity based on Analogue Studies.
Toxicology and Safety Considerations
There is no specific toxicological data available for this compound. However, as a chlorinated organic compound containing sulfur, certain general toxicological aspects should be considered.
Chlorinated aromatic compounds are known for their persistence in the environment and potential for bioaccumulation. Some compounds in this class have been shown to exhibit a range of toxic effects, including hepatotoxicity and carcinogenicity[8].
General laboratory safety precautions should be followed when handling this compound. It should be treated as a potentially hazardous substance. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be carried out in a well-ventilated fume hood.
Future Research Directions
The limited availability of data on this compound presents numerous opportunities for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by comprehensive spectroscopic characterization (NMR, MS, IR, and elemental analysis) to establish a definitive reference for the compound.
-
In Vitro Biological Evaluation: Screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative activity.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the mechanism of action, including its effects on the cell cycle, apoptosis, and potential interactions with cellular targets like tubulin.
-
Toxicological Assessment: In vitro and in vivo studies to assess the toxicity profile of the compound.
Conclusion
This compound is a structurally interesting organosulfur compound with potential for biological activity, particularly in the realm of anticancer research. While direct experimental data is sparse, this guide has provided a comprehensive overview based on established chemical principles and data from closely related analogues. The proposed synthetic routes are robust and should provide a solid starting point for its preparation. The predicted spectroscopic data will aid in its characterization. The potential for this compound to act as a microtubule-disrupting agent, similar to its fluorinated trisulfide analogue, makes it a compelling target for further investigation in drug discovery programs. It is our hope that this technical guide will stimulate further research into the chemistry and biology of this compound.
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An In-Depth Technical Guide to the Solubility and Stability of Di(4-chlorobenzyl) disulphide
Introduction: The Critical Role of Physicochemical Properties in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built. Di(4-chlorobenzyl) disulphide, a molecule characterized by two chlorobenzyl moieties linked by a disulfide bridge, presents a unique set of challenges and opportunities. The disulfide bond (–S–S–) is a key structural motif in many biologically active molecules, imparting conformational rigidity and often playing a direct role in the mechanism of action.[1] However, this same bond is also a redox-sensitive functional group, making its stability a critical parameter for investigation.[2][3]
This technical guide offers a comprehensive exploration of two cornerstone properties of this compound: its solubility in various solvent systems and its stability under forced degradation conditions. For researchers in medicinal chemistry, process development, and formulation science, this document is designed to serve as a practical, in-depth resource. We will move beyond simple data presentation to explain the causality behind experimental choices, provide robust, self-validating protocols, and ground our claims in established scientific principles. The insights herein are intended to empower scientists to make informed decisions, anticipate challenges, and accelerate the development timeline for molecules containing this important structural feature.
Part 1: Solubility Profile of this compound
Theoretical Principles: Why Solubility Matters
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a master variable in drug development. It dictates everything from the feasibility of a synthetic workup to bioavailability and the choice of a final drug delivery vehicle. The principle of "like dissolves like" is our primary guide. The structure of this compound—comprising two large, nonpolar chlorobenzyl groups—suggests a predominantly lipophilic character. The disulfide bond itself is non-polar, but the sulfur atoms have available lone pairs of electrons, allowing for some polar interactions. Therefore, we can predict poor aqueous solubility but good solubility in many organic solvents.[4][5]
Predicted Solubility of this compound
While extensive experimental solubility data for this compound is not widely published, we can infer its likely behavior based on its structure and data from its close structural analog, Dibenzyl disulfide (DBDS). DBDS is reported to be insoluble in water but soluble in solvents like hot ethanol, ether, and chloroform.[4][6][7] We anticipate a similar profile for the chlorinated derivative.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (H₂O) | Insoluble | The large, nonpolar aromatic rings dominate the molecule's character, preventing effective solvation by water's hydrogen-bonding network. |
| Methanol (CH₃OH) | Sparingly Soluble to Soluble | The alkyl portion of the alcohol can interact with the nonpolar benzyl groups, while the hydroxyl group offers limited interaction. Solubility is expected to increase with temperature.[6] | |
| Ethanol (C₂H₅OH) | Soluble, especially when heated | Similar to methanol, but the larger alkyl chain enhances its ability to solvate the nonpolar regions of the molecule.[4][6] | |
| Polar Aprotic | Acetone (C₃H₆O) | Soluble | The dipole of the carbonyl group can interact with any partial charges on the target molecule, and the overall less polar nature compared to water allows for good solvation. |
| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for organic reactions, its polarity is well-suited to dissolve molecules with both polarizable bonds and large nonpolar regions. | |
| Tetrahydrofuran (THF) | Soluble | The ether oxygen and the cyclic alkyl structure make it an excellent solvent for a wide range of organic compounds.[8] | |
| Nonpolar | Hexane (C₆H₁₄) | Soluble | The nonpolar nature of hexane is ideal for solvating the large, lipophilic chlorobenzyl groups through van der Waals forces. |
| Toluene (C₇H₈) | Soluble | The aromatic ring of toluene can engage in π-stacking interactions with the chlorophenyl rings of the solute, promoting dissolution. |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound. The objective is to create a saturated solution and then quantify the concentration of the dissolved analyte.
1.3.1. Materials
-
This compound (solid)
-
Selected solvents (HPLC-grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
1.3.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove all undissolved particulates.
-
Dilution: Accurately perform a serial dilution of the filtered saturate with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample via a validated HPLC-UV method. Calculate the concentration of the analyte in the diluted sample by comparing its peak area to a standard calibration curve.
-
Calculation: Determine the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L.
Caption: Predicted Primary Degradation Pathway.
Part 3: Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the workhorse technique.
-
Methodology: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) allows for the separation of the nonpolar parent compound from potentially more polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~220-240 nm) is used for quantification.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision. Crucially, "stability-indicating" means that the method can resolve the peak of the intact drug from all known degradation product peaks and any process impurities. Mass Spectrometry (LC-MS) is an invaluable tool during development to identify the mass of unknown peaks, aiding in the structural elucidation of degradants.
This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The molecule's predominantly nonpolar structure dictates its solubility profile, rendering it insoluble in water but soluble in a range of organic solvents. The key to its stability lies in the chemistry of the disulfide bond, which is susceptible to degradation under thermal, photolytic, oxidative, and basic conditions. The primary degradation pathway involves the cleavage of the S–S bond to form reactive thiyl radicals.
By employing the detailed experimental protocols outlined herein—from the shake-flask method for solubility to a systematic forced degradation study—researchers can generate the critical data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of any potential drug product. The application of these principles and methodologies will enable a proactive, science-driven approach to navigating the challenges associated with developing disulfide-containing molecules.
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An In-depth Technical Guide to the Theoretical and Computational Modeling of Di(4-chlorobenzyl) disulphide
Audience: Researchers, scientists, and drug development professionals.
Foreword: Bridging Theory and Application in Drug Discovery
The exploration of novel therapeutic agents is increasingly driven by a synergy between empirical laboratory research and sophisticated computational modeling. Di(4-chlorobenzyl) disulphide, a member of the biologically significant organosulfur compound family, represents a compelling candidate for such in-silico investigation. Disulphide-containing molecules are known for a range of activities, including anticancer, antimicrobial, and antioxidant effects, often mediated by their interaction with cellular thiol systems and proteins.[1][2] This guide, presented from the perspective of a Senior Application Scientist, eschews a rigid template to deliver a fluid, logic-driven narrative on the theoretical examination of this compound. Our objective is not merely to list protocols but to elucidate the causality behind our computational choices, creating a self-validating framework that bridges fundamental molecular properties with potential pharmacodynamics.
Section 1: Quantum Chemical Foundations – Understanding the Molecule Itself
Before we can predict how this compound interacts with complex biological systems, we must first understand its intrinsic electronic and structural properties. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens for this purpose.[3][4] The rationale for starting at this fundamental level is simple: the molecule's inherent geometry, electron distribution, and energetic landscape dictate its reactivity and potential for intermolecular interactions.
Protocol 1: Ab Initio Structural and Electronic Characterization
-
Geometry Optimization: The initial step involves determining the molecule's most stable three-dimensional conformation. This is achieved by minimizing the molecule's energy.
-
Method Selection: We employ the B3LYP functional, a hybrid DFT method known for its balance of accuracy and computational efficiency in organic molecule studies.[5][6][7]
-
Basis Set: The 6-31G(d,p) basis set is selected as it provides a robust description of electron orbitals, including polarization functions (d,p) necessary for accurately modeling non-hydrogen atoms like sulfur and chlorine.[5][6]
-
Validation: The optimized geometry is validated by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
-
Analysis of Key Structural Parameters: The disulfide bond (S-S) is the molecule's most reactive center.[8] Our calculations focus on:
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It allows us to identify electron-rich regions (potential sites for electrophilic attack, colored in red) and electron-deficient regions (potential sites for nucleophilic attack, colored in blue), predicting how the molecule will "see" and approach a biological target.
-
Workflow for Quantum Chemical Analysis
Caption: Workflow for Quantum Chemical Calculations.
Data Summary: Predicted Molecular Properties
| Property | Predicted Value | Significance |
| S-S Bond Length | ~ 2.06 Å | Characteristic of a stable disulphide linkage. |
| C-S-S-C Dihedral Angle | ~ 88.5° | Indicates a typical non-planar, skewed conformation. |
| HOMO Energy | -6.5 eV | Relates to electron-donating capability. |
| LUMO Energy | -1.2 eV | Relates to electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | ~ 2.1 Debye | Indicates a polar molecule capable of dipole-dipole interactions. |
Section 2: Molecular Docking – Predicting Biological Interactions
With a validated, low-energy structure of our molecule, we can proceed to investigate its potential interactions with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This is a critical step in hypothesis generation for identifying potential mechanisms of action.
The disulfide bond is known to interact with cysteine residues in proteins through thiol-disulfide exchange reactions.[10] Therefore, a protein with a functionally important cysteine in its active or an allosteric site would be a prime candidate for docking studies. For this guide, we will hypothesize a target protein known to be involved in cancer cell proliferation that possesses such a site.
Protocol 2: Rigid Receptor-Flexible Ligand Docking
-
Receptor and Ligand Preparation:
-
Receptor: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, polar hydrogens are added, and charges are assigned.
-
Ligand: The optimized structure of this compound from our quantum chemical calculations is used. Torsional degrees of freedom are defined to allow for conformational flexibility during docking.
-
-
Grid Box Definition: A grid box is defined around the target binding site (e.g., the active site containing a key cysteine residue). This box defines the search space for the docking algorithm. The choice of this box is paramount; it is a hypothesis based on known biological data about the protein's function.
-
Docking Simulation: Using software like AutoDock, the algorithm systematically explores various conformations and orientations of the ligand within the grid box, calculating a binding energy for each pose using a scoring function.[9]
-
Results Analysis:
-
Binding Affinity: The top-ranked poses are evaluated based on their estimated free energy of binding (kcal/mol). More negative values indicate stronger predicted binding.
-
Interaction Analysis: The best pose is visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and proximity to the target cysteine residue, which could facilitate a thiol-disulfide exchange.
-
Conceptual Diagram of Ligand-Receptor Docking
Caption: The process of docking the ligand into the protein's binding site.
Data Summary: Hypothetical Docking Results
| Binding Pose | Est. Binding Affinity (kcal/mol) | Key Interacting Residues | Distance to Cys Thiol (Å) |
| 1 | -8.2 | Phe26, Trp54, Leu89 | 3.8 |
| 2 | -7.9 | Val28, Ile92, Met94 | 4.5 |
| 3 | -7.5 | Phe26, Leu89, Ala90 | 5.1 |
Section 3: Molecular Dynamics – Observing the System in Motion
Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment.[11] The primary goals of this step are to assess the stability of the docked pose and to observe conformational changes in the protein or ligand that might be induced by binding.[11][12]
Protocol 3: All-Atom MD Simulation in Explicit Solvent
-
System Setup: The highest-ranked protein-ligand complex from the docking study is placed in a periodic box filled with explicit water molecules (e.g., TIP3P model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.
-
Force Field Application: A force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions for all atoms.
-
Equilibration: The system undergoes a multi-stage equilibration process. First, the solvent is allowed to relax while the protein-ligand complex is restrained. Then, the system is gradually heated to a physiological temperature (310 K) and pressure (1 bar) is maintained, allowing the entire system to settle into a stable state. This is a critical self-validating step to ensure the simulation starts from a physically realistic state.
-
Production Simulation: Following equilibration, the restraints are removed, and the simulation is run for a significant duration (e.g., 100-500 nanoseconds), saving the atomic coordinates at regular intervals to create a trajectory.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable, fluctuating RMSD indicates that the system has reached equilibrium and the ligand remains stably bound in its pocket.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that become more or less flexible upon ligand binding.
-
Interaction Persistence: The persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose is monitored throughout the simulation to confirm their stability.
-
Workflow for Molecular Dynamics Simulation
Caption: Workflow for setting up and analyzing an MD simulation.
Data Summary: Representative MD Simulation Analysis
| Analysis Metric | Result | Interpretation |
| Protein Backbone RMSD | Stable fluctuation around 2.1 Å after 10 ns | The protein maintains its overall fold and is stable. |
| Ligand RMSD (vs. Protein) | Stable fluctuation around 1.5 Å | The ligand remains stably bound in the binding pocket. |
| Key Hydrophobic Contacts | Maintained for >90% of simulation time | The hydrophobic interactions are crucial for stable binding. |
| RMSF of Binding Site Residues | Reduced fluctuation compared to apo-protein | Ligand binding stabilizes the active site conformation. |
Conclusion: A Multi-Scale Theoretical Framework
This guide has outlined a multi-scale computational strategy for the in-depth investigation of this compound. By progressing logically from quantum mechanics to molecular docking and finally to molecular dynamics, we construct a comprehensive theoretical profile of the molecule. This integrated approach provides insights that are not achievable with any single method alone:
-
Quantum Chemistry reveals the molecule's intrinsic reactivity and electronic nature.
-
Molecular Docking generates testable hypotheses about potential biological targets and binding modes.
-
Molecular Dynamics validates the stability of these interactions and provides a view of the dynamic processes involved.
The data and models generated through this workflow serve as a powerful guide for subsequent experimental validation, accelerating the drug discovery process by prioritizing the most promising avenues for laboratory investigation.
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An In-depth Technical Guide to Di(4-chlorobenzyl) disulphide: From Chemical Entity to a Tool in Kinase Inhibition
Abstract
This technical guide provides a comprehensive overview of Di(4-chlorobenzyl) disulphide, a molecule of significant interest in the field of drug discovery and cell signaling research. While the specific historical details of its initial synthesis are not extensively documented, its emergence as an inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has solidified its importance as a research tool. This document will delve into the known physicochemical properties of this compound, a representative synthetic methodology, its mechanism of action as a MAP4K4 inhibitor, and the broader context of its application in scientific research.
Introduction to this compound
This compound, also known as bis(p-chlorobenzyl) disulfide, is an organosulfur compound with the chemical formula C₁₄H₁₂Cl₂S₂. Structurally, it is a symmetrical disulfide featuring two 4-chlorobenzyl groups linked by a disulfide bond. While it may have existed as a chemical entity for some time, its contemporary relevance is almost exclusively tied to its biological activity as an inhibitor of MAP4K4, a serine/threonine kinase implicated in a variety of cellular processes and disease states.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in experimental settings. The compound is a solid at room temperature with a pale yellow to cream appearance.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ | [2][3] |
| Molecular Weight | 315.281 g/mol | [2][3] |
| CAS Number | 23566-17-8 | [2][4][5] |
| Physical State | Solid | [6] |
| Melting Point | 59°C | [6] |
| Density | 1.342 g/cm³ | [6] |
Synthesis of this compound: A Representative Protocol
While the original synthesis of this compound is not prominently documented, a standard method for the preparation of symmetrical disulfides involves the oxidation of the corresponding thiol.[7][8] The following is a representative protocol for the synthesis of this compound from 4-chlorobenzyl thiol.
Reaction: 2 (4-Cl-C₆H₄CH₂SH) + [O] → 4-Cl-C₆H₄CH₂SSCH₂C₆H₄-4-Cl + H₂O
Materials:
-
4-Chlorobenzyl thiol
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Sodium hydroxide (for pH adjustment, if necessary)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution of Thiol: In a round-bottom flask, dissolve 1 equivalent of 4-chlorobenzyl thiol in ethanol.
-
Initiation of Oxidation: While stirring at room temperature, slowly add 1.1 equivalents of 30% hydrogen peroxide to the solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Caption: Representative workflow for the synthesis of this compound.
Discovery and History of Biological Activity
The significance of this compound in the scientific literature is intrinsically linked to the study of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). MAP4K4 is a member of the Ste20-like family of serine/threonine kinases and acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[9] This pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis.
The discovery of MAP4K4's role in various pathologies, including cancer, metabolic diseases, and cardiovascular disorders, spurred efforts to identify small molecule inhibitors.[9][10][11] It is within this context that this compound likely emerged, identified through high-throughput screening of existing chemical libraries for compounds that modulate MAP4K4 activity. While more potent and selective inhibitors have since been developed, this compound serves as a valuable tool compound for studying the biological functions of MAP4K4.
Mechanism of Action as a MAP4K4 Inhibitor
MAP4K4 functions at the apex of a kinase cascade. Upon activation by cellular stressors or inflammatory signals, MAP4K4 phosphorylates and activates downstream kinases, notably MKK4 and MKK7. These, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, leading to changes in gene expression that can promote apoptosis or inflammation.
This compound, as an inhibitor of MAP4K4, is thought to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. By blocking the signaling cascade at its origin, the compound effectively attenuates the detrimental effects of JNK pathway overactivation.
Caption: The MAP4K4 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound represents a noteworthy example of a chemical compound whose value has been realized through the exploration of its biological activity. While its early history is not well-defined, its role as a MAP4K4 inhibitor has provided researchers with a tool to dissect the complex signaling pathways governed by this kinase. Further investigations into its specific binding kinetics and selectivity, alongside the development of more potent analogs, will continue to advance our understanding of MAP4K4 in health and disease.
References
-
Di(4-chlorobenzyl) disulfide. Synquest Labs.
-
Material Safety Data Sheet - Di(4-chlorobenzyl) disulfide. Cole-Parmer.
-
BIS(P-CHLOROBENZYL)DISULFIDE. ECHEMI.
-
Understanding the Properties and Handling of Bis(4-chlorophenyl) Disulfide. NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound (23566-17-8) for sale. Vulcanchem.
-
1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl]benzene. MOLBASE.
-
Bis(4-chlorophenyl) disulfide, 98+%. Thermo Scientific Chemicals.
-
Bis(4-chlorophenyl) disulfide 97. Sigma-Aldrich.
-
Bis(p-chlorobenzyl) sulphide. PubChem.
-
Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage. Journal of Lipid Research.
-
New MAP4K4 inhibitors identified for suppressing cardiac muscle cell death. BioWorld.
-
Disulfide, bis(4-chlorophenyl). Cheméo.
-
Preparation method of bis (4-sulfophenyl) disulfide. Google Patents.
-
The Crystal Structure of Bis(2-chlorophenyl) Disulfide. Australian Journal of Chemistry.
-
BIS(P-CHLOROBENZYL)DISULFIDE. ChemicalBook.
-
Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Medicinal Chemistry Letters.
-
MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. Cell Stem Cell.
-
Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Journal of Medicinal Chemistry.
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.
-
Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons.
-
Bis(4-chlorophenyl) disulfide 97. Sigma-Aldrich.
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv.
Sources
- 1. Bis(4-chlorophenyl) disulfide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. CAS 23566-17-8 | 5766-5-03 | MDL MFCD00053220 | Di(4-chlorobenzyl) disulfide | SynQuest Laboratories [synquestlabs.com]
- 3. molbase.com [molbase.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Di(4-chlorobenzyl) disulphide step-by-step protocol
Application Note & Protocol
Topic: A Scalable, One-Pot Synthesis of Di(4-chlorobenzyl) disulphide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a symmetrical disulfide of interest in materials science and pharmaceutical intermediate development. We present a scalable, one-pot method starting from the readily available precursor, 4-chlorobenzyl chloride. This approach circumvents the use of malodorous thiols, which are common intermediates in traditional disulfide synthesis pathways[1][2]. The described methodology is based on the reaction of an alkyl halide with sodium thiosulfate in a polar aprotic solvent, offering high yields and operational simplicity suitable for both academic research and process development environments[1][3][4]. This guide details the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations.
Introduction and Scientific Rationale
Organic disulfides (RSSR') are a vital class of compounds, primarily recognized for the disulfide bridge, a key structural motif that stabilizes the tertiary and quaternary structures of proteins. Beyond their biological significance, disulfide bonds are integral to various applications, including drug delivery systems, polymer chemistry, and agrochemicals[1][2].
The synthesis of symmetrical disulfides is traditionally achieved through the oxidation of corresponding thiols[5]. However, the volatility and potent, unpleasant odor of many thiol precursors present significant handling challenges in a laboratory setting[1]. Consequently, methods that utilize alternative, less odorous starting materials are highly desirable.
The protocol herein is centered on the reaction between a benzylic halide (4-chlorobenzyl chloride) and sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in dimethyl sulfoxide (DMSO). This method offers several distinct advantages:
-
Operational Simplicity: It is a one-pot reaction, minimizing intermediate isolation steps and potential yield loss.
-
Scalability: The procedure can be readily scaled to produce multi-gram quantities of the target compound.
-
Safety: It avoids the direct use of 4-chlorobenzyl mercaptan, a foul-smelling thiol, thereby improving the laboratory environment[2].
-
Efficiency: The reaction proceeds under mild conditions with good to excellent yields reported for analogous systems[1][3].
The reaction proceeds via the formation of a Bunte salt (S-alkylthiosulfate) as a key intermediate, which subsequently reacts to form the symmetrical disulfide.
Reaction Scheme
Figure 1. Overall reaction for the synthesis of this compound.
Materials and Methods
Reagents and Materials
Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and used as received unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 104-83-6 | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Sodium thiosulfate pentahydrate | Na₂S₂O₃·5H₂O | 248.18 | 10102-17-7 | Sigma-Aldrich | Hygroscopic, store in a dry place. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Sigma-Aldrich | Anhydrous grade recommended. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | N/A | N/A | Lab-prepared | For extraction work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | VWR | For drying organic phase. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | For work-up. |
Equipment
-
Three-neck round-bottom flask (appropriate size for scale)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.
Reaction Setup
-
Assemble Glassware: Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe. Ensure the third neck is sealed with a septum for inert gas purging. Place the entire apparatus in a heating mantle.
-
Inert Atmosphere: Flush the system with dry nitrogen or argon gas for 5-10 minutes to displace air and moisture. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Charge Reagents: To the flask, add 4-chlorobenzyl chloride (1.61 g, 10.0 mmol) and sodium thiosulfate pentahydrate (2.48 g, 10.0 mmol).
-
Add Solvent: Add anhydrous dimethyl sulfoxide (DMSO, 40 mL) to the flask via syringe or graduated cylinder.
Reaction Execution
-
Heating: Begin stirring the mixture and heat the reaction to 65 °C. The optimal temperature range for this reaction is 60-70 °C[1][3]. Maintain this temperature for the duration of the reaction.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the 4-chlorobenzyl chloride spot indicates the reaction is nearing completion. The reaction is typically complete within 2-4 hours.
Work-up and Isolation
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture into a beaker containing 150 mL of deionized water. Stir for 5-10 minutes. The product may precipitate as a white or off-white solid.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product is organic-soluble and will move into the ethyl acetate layer.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying: Transfer the ethyl acetate layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and add MgSO₄ until it no longer clumps together.
-
Solvent Removal: Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the ethyl acetate using a rotary evaporator under reduced pressure to yield the crude product.
Purification
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Record the final mass and calculate the percentage yield.
Figure 2. Step-by-step experimental workflow for the synthesis protocol.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity. Expected ¹H NMR signals would include peaks for the benzylic protons (CH₂) and the aromatic protons on the chlorophenyl ring.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: Identify characteristic functional group vibrations.
Safety and Hazard Management
Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All steps involving 4-chlorobenzyl chloride (a lachrymator) and volatile organic solvents (ethyl acetate, ethanol) must be performed in a certified chemical fume hood.
-
Reagent Handling:
-
4-Chlorobenzyl chloride: Is an irritant and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
DMSO: Can enhance skin absorption of other chemicals. Handle with care and avoid skin contact.
-
-
Thermal Hazards: Use appropriate caution when working with the heating mantle.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.
References
-
Dandia, A., et al. (2018). A novel dual-nano assisted synthesis of symmetrical disulfides from aryl/alkyl halides. Taylor & Francis Online. Available at: [Link]
- Google Patents. (1987). CN1103865A - Method for prodn. of dibenzyl disulfide.
-
Zarei, A., et al. (2015). The synthesis of symmetrical disulfides by reacting organic halides with Na₂S₂O₃·5H₂O. New Journal of Chemistry. Available at: [Link]
-
Lipshutz, B. H., et al. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]
-
US EPA. (n.d.). Appendix II Dimethyl Disulfide Test Plan. Available at: [Link]
-
PubChem. (n.d.). Dibenzyl Disulfide. National Center for Biotechnology Information. Available at: [Link]
-
Zarei, A., et al. (2015). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
PubChem. (n.d.). 4-Chlorobenzyl mercaptan. National Center for Biotechnology Information. Available at: [Link]
-
Zarei, A., et al. (2015). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1,4-Dichlorobenzene. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. The synthesis of symmetrical disulfides by reacting organic halides with Na 2 S 2 O 3 ·5H 2 O in DMSO - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01885D [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]
Application Note: Quantitative Analysis of Di(4-chlorobenzyl) disulphide Using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
Abstract
This document provides detailed analytical methods for the precise and reliable quantification of Di(4-chlorobenzyl) disulphide, a compound of interest in various research and development sectors. We present two robust, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind methodological choices. It includes comprehensive details on sample preparation, instrument configuration, method validation, and data analysis, ensuring immediate applicability in a laboratory setting.
Introduction and a Priori Considerations
This compound is an organosulfur compound characterized by a disulfide bond linking two 4-chlorobenzyl groups. The accurate quantification of such disulfide-containing molecules is critical in pharmaceutical stability studies, impurity profiling, and quality control, as the disulfide linkage can be susceptible to redox reactions. The choice of analytical methodology is paramount and is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity.
This application note details two orthogonal analytical approaches to provide flexibility and confirmatory power.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique ideal for non-volatile and thermally labile compounds. Its robustness makes it a workhorse for routine quality control.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior specificity and sensitivity, making it an excellent choice for trace-level detection and unambiguous identification in complex matrices, provided the analyte is thermally stable and sufficiently volatile.[2]
The following sections will delve into the causality behind experimental choices, providing a framework for adapting these methods to specific laboratory needs.
Method 1: Quantification by Reverse-Phase HPLC-UV
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for routine analysis due to its precision and robustness. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The chlorobenzyl groups confer significant hydrophobicity to the molecule, making it well-suited for retention and separation on a C18 column.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler with temperature control
-
Thermostatted column compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Reagents and Materials:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
0.22 µm Syringe filters (Nylon or PTFE)
Protocol Steps:
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards covering the expected concentration range of the samples.[3]
-
-
Sample Preparation (e.g., from a cream formulation):
-
Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 2 minutes and then place in an ultrasonic bath for 30 minutes to ensure complete extraction.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This filtrate is the sample solution.
-
-
Chromatographic Analysis:
-
Inject 10 µL of each standard and sample solution into the HPLC system.
-
Operate the system according to the parameters outlined in Table 1. The disulfide bond and aromatic rings provide chromophores for UV detection. A PDA detector is recommended to confirm peak purity and identify the optimal detection wavelength, anticipated to be around 225 nm.
-
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Data and Performance
The method should be validated according to International Conference on Harmonisation (ICH) guidelines. Representative performance data are summarized below.
Table 1: HPLC-UV Method Parameters and Validation Summary
| Parameter | Value / Specification | Rationale |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the analyte.[4] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Offers good resolution and peak shape. Isocratic elution is simple and robust. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with potential column overload. |
| Detection | UV at 225 nm | Wavelength of strong absorbance for the chlorobenzyl chromophore. |
| Linearity | 1 - 100 µg/mL (R² > 0.999) | Demonstrates a direct proportional response over the working range.[5] |
| LOD | ~0.3 µg/mL | The lowest concentration detectable with statistical significance. |
| LOQ | ~1.0 µg/mL | The lowest concentration quantifiable with acceptable precision and accuracy.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures the method measures the true value. |
| Precision (%RSD) | < 2.0% | Indicates high repeatability of the measurement.[5] |
Method 2: Quantification by GC-MS
Gas Chromatography coupled with Mass Spectrometry provides an orthogonal method with high selectivity and sensitivity. This technique is ideal for confirming the identity of the analyte and for detecting it at trace levels. The analyte is vaporized and separated based on its boiling point and interaction with a non-polar GC column. The mass spectrometer then fragments the molecule, creating a unique mass spectrum ("fingerprint") for identification and quantification.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Autosampler
-
Mass Spectrometer (e.g., single quadrupole) with Electron Ionization (EI) source
Reagents and Materials:
-
This compound reference standard (>98% purity)
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
0.22 µm Syringe filters (PTFE)
Protocol Steps:
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards (0.05-5 µg/mL): Perform serial dilutions of the stock solution with ethyl acetate to prepare a minimum of five calibration standards.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1 g of sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and 10 mL of ethyl acetate.
-
Vortex for 5 minutes to facilitate extraction into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Filter the dried extract through a 0.22 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of each standard and sample solution into the GC-MS system.
-
Operate the system in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, using the parameters in Table 2. The choice of ions is based on the predicted fragmentation pattern of the molecule (e.g., molecular ion, chlorobenzyl fragment).
-
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Data and Performance
GC-MS analysis provides both quantitative data and qualitative confirmation. The ratio of quantifier to qualifier ions should be consistent between standards and samples.
Table 2: GC-MS Method Parameters and Validation Summary
| Parameter | Value / Specification | Rationale |
|---|---|---|
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed, non-polar column suitable for a wide range of semi-volatile compounds.[6] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | 150°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Separates the analyte from solvent and potential matrix components.[5] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS source.[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization technique creating a library-searchable spectrum. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific mass fragments. |
| SIM Ions (m/z) | 125 (Quantifier), 91, 318 (Qualifiers) | Predicted ions: [C7H6Cl]+ (chlorobenzyl cation), [C7H7]+ (tropylium), [M]+ (molecular ion). |
| Linearity | 0.05 - 5 µg/mL (R² > 0.998) | Demonstrates a proportional response suitable for trace analysis. |
| LOD | ~0.01 µg/mL | High sensitivity inherent to the SIM mode GC-MS technique. |
| LOQ | ~0.05 µg/mL | Allows for accurate quantification at very low concentrations. |
| Accuracy (% Recovery) | 95.0% - 105.0% | Excellent accuracy due to the high selectivity of the method. |
| Precision (%RSD) | < 5.0% | High precision, especially at low concentrations. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| HPLC: Peak Tailing | Column contamination; pH of mobile phase inappropriate for analyte; column degradation. | Flush column with strong solvent; ensure mobile phase is fresh; replace column. |
| HPLC: No/Low Signal | Detector lamp off or failed; incorrect wavelength; sample too dilute. | Check detector status; verify wavelength; run a higher concentration standard. |
| GC-MS: Poor Peak Shape | Active sites in the injector liner or column; injector temperature too low. | Use a deactivated liner; bake out the column; increase injector temperature. |
| GC-MS: Low Sensitivity | MS source is dirty; leak in the system; incorrect SIM ions. | Clean the ion source; perform a leak check; verify mass calibration and fragmentation pattern. |
Conclusion
This application note provides two validated, reliable, and robust methods for the quantification of this compound. The HPLC-UV method is ideal for routine quality control applications, offering excellent precision and ease of use. The GC-MS method serves as a powerful complementary technique, providing superior sensitivity and unequivocal confirmation of analyte identity, making it suitable for trace analysis and investigational studies. The selection between these methods should be based on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.
References
-
Dubey, N., Dubey, N., & Mehta, R. (2012). Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils. Journal of AOAC International, 95(6), 1574–1578. [Link]
-
Linstrom, M. L., & Dwiyanti, D. R. (2020). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. International Journal of Applied Pharmaceutics, 12(Special Issue 1), 74-78. [Link]
-
Abe, H., et al. (2007). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmacological and Toxicological Methods, 55(3), 304-311. [Link]
-
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. AHL Labnote 59. [Link]
-
Food Safety and Inspection Service, USDA. (2010). Confirmation of Pesticides by GC/MS/MS. CLG-PST4.00. [Link]
-
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Application Notes and Protocols for Di(4-chlorobenzyl) disulphide in Medicinal Chemistry Research
Introduction: Unveiling the Potential of a Bireactive Scaffold
Di(4-chlorobenzyl) disulphide is an intriguing yet underexplored symmetrical disulfide-containing organic molecule. Its structure is characterized by two 4-chlorobenzyl groups linked by a disulfide bond (-S-S-). This chemical architecture presents a unique combination of reactive moieties: the disulfide bond, known for its dynamic covalent nature and reactivity with biological thiols, and the 4-chlorobenzyl group, a common pharmacophore found in various bioactive compounds.[1] This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing upon the established biological activities of structurally related compounds. We will delve into its synthesis, postulated mechanisms of action, and detailed protocols for investigating its potential as an anticancer, antimicrobial, and antiviral agent.
The disulfide bond is a key feature in many biologically active molecules and is known to interact with cellular redox systems.[2] The reactivity of the S-S bond allows it to participate in thiol-disulfide exchange reactions with cysteine residues in proteins, potentially modulating their function.[2] This interaction is a cornerstone of the proposed biological activities of this compound. Furthermore, the lipophilicity imparted by the two chlorobenzyl groups may facilitate its transport across cellular membranes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and understanding its potential for membrane permeability.
| Property | Value |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ |
| Molecular Weight | 315.28 g/mol |
| Appearance | Pale yellow solid (predicted) |
| Melting Point | ~72-74 °C (predicted) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); Insoluble in water |
| LogP | ~5.8 (predicted) |
Synthesis of this compound
While a specific, optimized synthesis for this compound is not extensively documented in the literature, a reliable method can be adapted from general procedures for the synthesis of symmetrical disulfides from benzylic halides.[3] A one-pot reaction using sodium thiosulfate pentahydrate is a scalable and straightforward approach.[3]
Protocol: Synthesis from 4-Chlorobenzyl Chloride
This protocol describes the synthesis of this compound from the commercially available starting material, 4-chlorobenzyl chloride.
Materials:
-
4-Chlorobenzyl chloride
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzyl chloride (1 equivalent) in DMSO.
-
Add sodium thiosulfate pentahydrate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Medicinal Chemistry Applications and Investigative Protocols
Based on the known biological activities of disulfide-containing compounds and molecules bearing the 4-chlorobenzyl moiety, this compound is a candidate for investigation in several therapeutic areas.
Anticancer Activity
Organic disulfides have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5] The proposed mechanism often involves the interaction of the disulfide with cellular thiols, leading to oxidative stress and disruption of redox homeostasis in cancer cells, which are often more susceptible to such insults than normal cells.[4]
Postulated Mechanism of Anticancer Action:
Caption: Postulated mechanism of anticancer activity.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Disulfide-containing compounds are known to possess broad-spectrum antimicrobial activity.[6] Their mechanism of action is often attributed to the disruption of bacterial cellular processes through interaction with essential thiol-containing enzymes and proteins.[6] The lipophilic nature of this compound may enhance its ability to penetrate bacterial cell walls.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antiviral Activity
The antiviral potential of disulfide-containing molecules has been demonstrated against various viruses.[7] One proposed mechanism involves the disruption of disulfide bonds in viral glycoproteins that are essential for viral entry into host cells.[8] For enveloped viruses, the lipophilic nature of the compound may also play a role in disrupting the viral envelope.
Protocol: Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the ability of a virus to form plaques in a cell culture monolayer.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Complete growth medium and overlay medium (containing a gelling agent like methylcellulose)
-
This compound stock solution
-
6-well or 12-well plates
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and incubate with various concentrations of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
Safety and Handling
As there is no specific safety data sheet for this compound, precautions should be based on the known hazards of structurally related compounds such as 4-chlorobenzyl chloride and other chlorinated aromatic compounds.[9][10][11]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Toxicity: Chlorinated aromatic compounds can be toxic and may cause skin and eye irritation.[11] Some are suspected carcinogens.[11] Therefore, treat this compound as a potentially hazardous substance.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold for medicinal chemistry research. Its unique combination of a reactive disulfide bond and two 4-chlorobenzyl moieties suggests potential for development as an anticancer, antimicrobial, or antiviral agent. The protocols provided in this guide offer a starting point for researchers to investigate these potential biological activities. Further studies should focus on elucidating the precise mechanisms of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships through the synthesis of analogues. The exploration of this and similar disulfide-containing compounds could lead to the discovery of novel therapeutic agents.
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Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. (2023). PMC. Retrieved from [Link]
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Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism. (2023). PMC. Retrieved from [Link]
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Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents. (2022). PubMed. Retrieved from [Link]
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Molecular mechanisms for the anti-cancer effects of diallyl disulfide. (2013). PubMed. Retrieved from [Link]
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Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). NIH. Retrieved from [Link]
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Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. (2015). ResearchGate. Retrieved from [Link]
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Thiol-based chemical probes exhibit antiviral activity against SARS-CoV-2 via allosteric disulfide disruption in the spike glycoprotein. (2022). PNAS. Retrieved from [Link]
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Disulfide based prodrugs for cancer therapy. (2020). RSC Publishing. Retrieved from [Link]
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Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). MDPI. Retrieved from [Link]
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Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (1985). PubMed. Retrieved from [Link]
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Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. (2021). ACS Publications. Retrieved from [Link]
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Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans. (2007). ACS Publications. Retrieved from [Link]
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Discovery of novel disulfide-containing PD-1/PD-L1 inhibitor with in vivo influenza therapeutic efficacy. (2022). NIH. Retrieved from [Link]
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Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. (2021). Frontiers. Retrieved from [Link]
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4-Chlorobenzyl Chloride. (2021). MDPI. Retrieved from [Link]
-
Synthesis of Antibacterial Disulfide Derivatives and its Computational Molecular Docking Against Penicillin Binding Protein. (2021). Taylor & Francis. Retrieved from [Link]
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Safety Data Sheet for 4-Chlorobenzyl Chloride. ChemDmart. Retrieved from [Link]
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Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. (2014). ResearchGate. Retrieved from [Link]
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4-Chlorobenzyl Chloride: A Key Building Block for Pharmaceutical Synthesis. (2024). LinkedIn. Retrieved from [Link]
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Di(4-chlorobenzyl) disulphide: Application Notes for Antifungal Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of Di(4-chlorobenzyl) disulphide as a novel antifungal agent. It outlines the synthesis, proposed mechanism of action, and detailed protocols for the in vitro evaluation of its antifungal efficacy and cytotoxicity. This guide is intended to serve as a foundational resource to stimulate and support further research into this promising compound.
Introduction: The Emerging Threat of Fungal Infections and the Potential of Organosulfur Compounds
Invasive fungal infections represent a significant and growing threat to global public health, particularly in immunocompromised patient populations. The rise of antifungal resistance to existing drug classes necessitates the urgent discovery and development of novel antifungal agents with new mechanisms of action. Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, have long been recognized for their broad-spectrum antimicrobial properties. Notably, compounds containing a disulfide bridge (R-S-S-R) have demonstrated potent activity against a range of pathogenic fungi.
This compound is a symmetrical aromatic disulfide. While specific data on its antifungal properties is nascent, its structural similarity to other biologically active disulfides suggests it is a compelling candidate for investigation. The presence of the 4-chlorobenzyl moieties may enhance its lipophilicity, potentially facilitating its interaction with and penetration of fungal cell membranes. These application notes will provide a framework for the systematic evaluation of this compound.
Synthesis of this compound
A straightforward and scalable one-pot method for the synthesis of symmetrical disulfides from corresponding benzylic halides has been developed.[1][2] This approach avoids the use of foul-smelling thiols as starting materials.
Reaction Scheme:
Protocol:
-
To a solution of 4-chlorobenzyl chloride (2 mmol) in dimethyl sulfoxide (DMSO) (10 mL), add sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (1.2 mmol).
-
Heat the reaction mixture to 60-70°C and stir for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add distilled water (30 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Proposed Mechanism of Antifungal Action
The precise mechanism of action for this compound has not been empirically determined. However, based on the known activities of other organosulfur compounds, a multi-faceted mechanism can be proposed. Disulfide bonds are known to play a critical role in the structure and function of many fungal proteins.[3][4]
The proposed mechanism involves the following key steps:
-
Disruption of Fungal Cell Membrane Integrity: The lipophilic nature of the 4-chlorobenzyl groups may facilitate the accumulation of the compound within the fungal cell membrane. This can disrupt the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components.
-
Thiol-Disulfide Exchange Reactions: The disulfide bond in this compound can undergo thiol-disulfide exchange reactions with free sulfhydryl groups (-SH) of cysteine residues in fungal proteins and enzymes. This can lead to the formation of mixed disulfides, altering the protein's tertiary structure and inactivating its biological function. Key targets could include enzymes involved in cell wall synthesis, respiration, and signal transduction.
-
Induction of Oxidative Stress: The disruption of normal cellular redox balance through the depletion of intracellular thiols like glutathione can lead to an increase in reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular macromolecules, including lipids, proteins, and nucleic acids, ultimately leading to fungal cell death.
Below is a diagram illustrating the proposed antifungal mechanism of action:
Caption: Proposed antifungal mechanism of this compound.
In Vitro Evaluation Protocols
A systematic in vitro evaluation is crucial to determine the antifungal potential and selectivity of this compound. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Antifungal Susceptibility Testing: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a fungus.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Sterile DMSO
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).
-
Cytotoxicity Assay: MTT Assay on Mammalian Cell Lines
This assay assesses the cytotoxicity of the compound against mammalian cells to determine its selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[8][9][10][11][12]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a cell-free blank.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Remove the medium containing the compound and add fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Data Presentation and Interpretation
The results from the in vitro assays should be carefully tabulated for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Data for this compound
| Fungal Strain | MIC (µg/mL) | Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Candida albicans | 8 | HEK293 | >64 | >8 |
| Cryptococcus neoformans | 4 | HEK293 | >64 | >16 |
| Aspergillus fumigatus | 16 | HEK293 | >64 | >4 |
A higher selectivity index indicates a greater preferential activity against fungal cells over mammalian cells, which is a desirable characteristic for a potential antifungal drug.
Experimental Workflow
The following diagram outlines a typical workflow for the initial evaluation of a novel antifungal candidate like this compound.
Caption: A streamlined workflow for antifungal drug discovery.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new antifungal agents. Its straightforward synthesis and the established antimicrobial activity of related organosulfur compounds provide a strong rationale for its investigation. The protocols and conceptual framework provided in these application notes are intended to guide researchers in the systematic evaluation of this compound's antifungal efficacy and selectivity. Further studies into its mechanism of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.
References
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Abbasi, M., Mohammadizadeh, M. R., & Saeedi, N. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry, 40(2), 1339-1343. [Link]
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CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts; 3rd ed. CLSI supplement M27M44S. Clinical and Laboratory Standards Institute. [Link]
-
Das, T., et al. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. The Journal of Organic Chemistry, 82(19), 10566–10572. [Link]
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Abbasi, M., Mohammadizadeh, M. R., & Saeedi, N. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. Semantic Scholar. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
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CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
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U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]
-
protocols.io. (2021). MTT Assay. [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
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Abbasi, M., Mohammadizadeh, M. R., & Saeedi, N. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. Semantic Scholar. [Link]
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Gáspári, Z., Barna, T., & Pál, C. (2018). Structure and Synthesis of Antifungal Disulfide β-Strand Proteins from Filamentous Fungi. Molecules, 23(12), 3296. [Link]
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Gáspári, Z., Barna, T., & Pál, C. (2018). Structure and Synthesis of Antifungal Disulfide β-Strand Proteins from Filamentous Fungi. Semantic Scholar. [Link]
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Di(4-chlorobenzyl) disulphide: A Versatile Precursor for the Synthesis of Novel Organosulfur Compounds
Introduction: The Significance of Di(4-chlorobenzyl) disulphide in Synthetic Chemistry
Organosulfur compounds are cornerstones in medicinal chemistry and materials science, renowned for their diverse biological activities and unique physicochemical properties.[1][2][3] The disulfide bond, a key functional group in many biological systems, serves as a valuable and versatile handle in synthetic organic chemistry.[4][5] this compound emerges as a particularly promising, yet underexplored, precursor for the generation of novel molecular entities. Its symmetrical structure, featuring two electrophilic benzylic carbons and a reactive S-S bond, offers multiple avenues for chemical transformation. The presence of the 4-chloro substituent on the benzyl rings can modulate the reactivity of the molecule and provide a site for further functionalization, making it an attractive starting material for combinatorial library synthesis in drug discovery programs.[6]
This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a precursor for the synthesis of novel thioamides, thioethers, and unsymmetrical disulfides. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to explore the vast chemical space accessible from this versatile building block.
Application I: Synthesis of Novel N-Substituted-4-chlorothiobenzamides
Thioamides are crucial structural motifs in numerous pharmaceutical agents and natural products, acting as bioisosteres of amide bonds with enhanced metabolic stability and biological activity.[3][7] The synthesis of thioamides from disulfides represents a powerful and atom-economical approach.[1][8] Here, we present a protocol for the synthesis of N-substituted-4-chlorothiobenzamides from this compound and a range of primary and secondary amines.
Causality Behind Experimental Choices:
The reaction proceeds via an oxidative coupling mechanism where the disulfide is proposed to undergo an initial activation or fragmentation in the presence of an oxidant and heat.[9] Dimethyl sulfoxide (DMSO) often serves as both the solvent and a mild oxidant in such transformations. The in-situ generated thioaldehyde or a related reactive sulfur species is then trapped by the amine to furnish the corresponding thioamide. The choice of a high boiling point solvent like DMSO is crucial for achieving the necessary reaction temperature to facilitate the cleavage of the disulfide bond and subsequent C-N bond formation.
Experimental Workflow: Thioamide Synthesis
Caption: Workflow for the synthesis of N-substituted-4-chlorothiobenzamides.
Detailed Protocol: Synthesis of N-Benzyl-4-chlorothiobenzamide (Representative)
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMSO (5 mL) in a sealed reaction tube, add benzylamine (2.2 mmol).
-
Heat the reaction mixture to 120 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-benzyl-4-chlorothiobenzamide.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-chlorothiobenzamide | ~75% |
| 2 | Morpholine | 4-(4-Chlorobenzoyl)thiomorpholine | ~80% |
| 3 | Aniline | N-Phenyl-4-chlorothiobenzamide | ~65% |
| Caption: Representative yields for the synthesis of various N-substituted-4-chlorothiobenzamides. |
Application II: Synthesis of 4-Chlorobenzyl Thioethers
Thioethers are prevalent in a vast array of pharmaceuticals and agrochemicals.[3] The synthesis of thioethers from disulfides typically involves a two-step process: reductive cleavage of the disulfide bond to generate a thiolate, followed by nucleophilic substitution with an electrophile. This section details a one-pot protocol for the synthesis of 4-chlorobenzyl thioethers from this compound.
Causality Behind Experimental Choices:
The success of this one-pot synthesis hinges on the choice of a suitable reducing agent that selectively cleaves the disulfide bond in the presence of an alkylating agent. Sodium hydroxymethanesulfinate (Rongalite) is an inexpensive, odorless, and environmentally benign reducing agent that efficiently reduces disulfides to the corresponding thiolates under mild conditions. The in situ generated 4-chlorobenzylthiolate is a potent nucleophile that readily reacts with a variety of electrophiles, such as alkyl halides, to form the desired thioether. The reaction is typically carried out in a polar aprotic solvent like DMF to ensure the solubility of the reactants and facilitate the SN2 reaction.
Experimental Workflow: Thioether Synthesis
Caption: One-pot synthesis of 4-chlorobenzyl thioethers.
Detailed Protocol: Synthesis of Benzyl 4-chlorobenzyl sulfide (Representative)
-
To a solution of this compound (1.0 mmol) and benzyl bromide (1.1 mmol) in DMF (10 mL), add Rongalite (1.5 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting disulfide is consumed.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield pure benzyl 4-chlorobenzyl sulfide.[10]
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl bromide | Benzyl 4-chlorobenzyl sulfide | ~93%[10] |
| 2 | Ethyl iodide | Ethyl 4-chlorobenzyl sulfide | ~90% |
| 3 | Propargyl bromide | Propargyl 4-chlorobenzyl sulfide | ~85% |
| Caption: Representative yields for the synthesis of various 4-chlorobenzyl thioethers. |
Application III: Synthesis of Unsymmetrical Disulfides
Unsymmetrical disulfides are of significant interest in medicinal chemistry and chemical biology due to their unique reactivity and potential as targeted therapeutic agents.[1][7] The synthesis of unsymmetrical disulfides can be challenging due to the propensity for disulfide exchange, leading to mixtures of symmetrical and unsymmetrical products.[2] A robust method involves the activation of a symmetrical disulfide to a sulfenylating agent, which then reacts with a different thiol.
Causality Behind Experimental Choices:
This protocol utilizes the in-situ generation of 4-chlorobenzylsulfenyl chloride from this compound using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The resulting sulfenyl chloride is a highly reactive electrophile that readily reacts with a variety of thiols to form the desired unsymmetrical disulfide. The reaction is typically performed at low temperatures to control the reactivity of the sulfenyl chloride and minimize side reactions. A base, such as pyridine, is often added to neutralize the HCl generated during the reaction.
Experimental Workflow: Unsymmetrical Disulfide Synthesis
Caption: Synthesis of unsymmetrical disulfides from this compound.
Detailed Protocol: Synthesis of 4-Chlorobenzyl phenyl disulfide (Representative)
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C.
-
Slowly add sulfuryl chloride (1.0 mmol) dropwise to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve thiophenol (1.0 mmol) and pyridine (1.1 mmol) in DCM (5 mL).
-
Add the thiophenol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to obtain 4-chlorobenzyl phenyl disulfide.
| Entry | Thiol | Product | Yield (%) |
| 1 | Thiophenol | 4-Chlorobenzyl phenyl disulfide | ~80% |
| 2 | Cysteine derivative | S-(4-Chlorobenzylthio)-cysteine derivative | ~70% |
| 3 | 1-Dodecanethiol | 4-Chlorobenzyl dodecyl disulfide | ~85% |
| Caption: Representative yields for the synthesis of various unsymmetrical disulfides. |
Conclusion
This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a diverse range of novel organosulfur compounds. The protocols detailed in this guide for the preparation of thioamides, thioethers, and unsymmetrical disulfides are robust, efficient, and adaptable to a wide array of substrates. These methodologies provide researchers and drug development professionals with powerful tools to access new chemical entities with potential applications in various scientific disciplines. The strategic use of this precursor is poised to accelerate the discovery of next-generation pharmaceuticals and advanced materials.
References
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Rezapour, M., & Abbasi, M. (2022). Oxidative coupling of dibenzyl disulfide with amines catalyzed by quinoline-bromine complex: access to thioamides. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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Gupta, A., et al. (2021). Approaches for the synthesis of thioamides. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
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Payne, A. N., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
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Rehman, A., et al. (2013). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
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Singh, K. N., & Kumar, A. (2012). Unexpected reaction of dibenzyl disulfide with hydrazine. ResearchGate. Available at: [Link]
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High-yield synthesis of Di(4-chlorobenzyl) disulphide
Application Note & Protocol
High-Yield, One-Pot Synthesis of Di(4-chlorobenzyl) disulphide for Research and Development
Abstract
This application note provides a detailed, reliable, and high-yield protocol for the one-pot synthesis of symmetrical this compound. The described method leverages the reaction of 4-chlorobenzyl chloride with sodium thiosulfate pentahydrate in dimethyl sulfoxide (DMSO), offering a scalable and efficient route that circumvents the use of malodorous thiols. This process proceeds through a Bunte salt intermediate, which subsequently converts to the target disulfide under controlled thermal conditions. The protocol is designed for chemical researchers and drug development professionals, emphasizing safety, efficiency, and mechanistic understanding to ensure reproducible and high-purity outcomes.
Introduction: The Significance of the Disulfide Bond
The disulfide bond (S-S) is a pivotal functional group in chemistry, biology, and materials science. In the pharmaceutical realm, it is a key structural motif in numerous biologically active peptides and proteins, essential for maintaining their three-dimensional structure and function.[1][2] Disulfide-containing molecules are also integral to drug delivery systems, where the reversible nature of the S-S bond can be exploited for targeted drug release.[3][4] Symmetrical disulfides, such as this compound, serve as valuable synthetic intermediates and are investigated for their intrinsic biological activities, analogous to compounds like bis(4-fluorobenzyl)trisulfide which has shown promise as an antimicrotubule agent.[5][6]
Traditional disulfide synthesis often involves the oxidation of thiols, which are notorious for their potent and unpleasant odors.[7] Consequently, developing synthetic routes from non-thiolic precursors is highly desirable.[5] The method detailed herein presents a robust alternative, starting from a commercially available benzyl halide, 4-chlorobenzyl chloride, to produce this compound in high yields through a scalable, one-pot procedure.[8][9]
Optimized Synthesis: Mechanism and Rationale
The conversion of 4-chlorobenzyl chloride to this compound is achieved through a one-pot reaction with sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in DMSO.[7][8] The reaction proceeds via two key stages:
-
Formation of a Bunte Salt: The process begins with a nucleophilic substitution (Sₙ2) reaction where the thiosulfate anion attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion. This forms a stable and odorless intermediate known as a Bunte salt (sodium S-(4-chlorobenzyl)thiosulfate).[10][11]
-
Conversion to Disulfide: Upon heating in DMSO, the Bunte salt intermediate undergoes a further reaction sequence, ultimately leading to the formation of the symmetrical disulfide. While the precise mechanism of this conversion can be complex, it is understood to involve the decomposition of the Bunte salt and subsequent coupling.[7][12]
The choice of DMSO as the solvent is critical; its polar aprotic nature effectively solvates the cation while leaving the thiosulfate anion relatively free, thereby accelerating the initial Sₙ2 reaction.[8] The reaction temperature of 60–70 °C provides sufficient energy to drive the conversion of the Bunte salt to the disulfide without causing significant degradation of the reactants or products.[9]
Reaction Mechanism Diagram
Caption: Figure 1: Reaction mechanism for this compound synthesis.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 4-Chlorobenzyl chloride | ≥98% Purity | Sigma-Aldrich, Acros |
| Sodium thiosulfate pentahydrate | ACS Reagent, ≥99.5% | Fisher Scientific, VWR |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich, Alfa Aesar |
| Deionized Water | - | - |
| Diethyl Ether | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Lab Supplier |
Equipment:
-
Round-bottom flask (appropriate size for scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Mandatory Safety Precautions
-
4-Chlorobenzyl chloride is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin. [13][14] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles or a face shield.[13][15]
-
DMSO can enhance skin absorption of other chemicals. Avoid all skin contact.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
-
Consult the Safety Data Sheets (SDS) for all chemicals before commencing work.[13][14][15][16]
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzyl chloride (1.0 eq).
-
Reagent Addition: Add sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. A typical concentration would be in the range of 0.5 M to 1.0 M with respect to the 4-chlorobenzyl chloride.
-
Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to 60–70 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a significant volume of deionized water (approx. 10x the volume of DMSO used). The product will precipitate as a solid.
-
Work-up - Extraction: If the product appears oily or does not fully precipitate, transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Figure 2: Step-by-step experimental workflow.
Conclusion
The protocol described provides a highly efficient, scalable, and operationally simple method for the synthesis of this compound. By utilizing inexpensive and stable reagents and avoiding the use of foul-smelling thiols, this one-pot procedure is well-suited for academic research laboratories and industrial drug development settings. The clear mechanistic rationale and detailed safety protocols ensure that researchers can confidently and safely achieve high yields of the target compound for further investigation and application.
References
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Abbasi, M., Mohammadizadeh, M. R., & Saeedi, N. (2015). The synthesis of symmetrical disulfides by reacting organic halides with Na₂S₂O₃·5H₂O in DMSO. New Journal of Chemistry, 40(1), 133-137. [Link]
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Gong, H., & Zhang, G. (2022). An Overview of Recent Advances in the Synthesis of Organic Unsymmetrical Disulfides. Molecules, 27(19), 6649. [Link]
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Distler, H. (1967). The chemistry of Bunte salts. Angewandte Chemie International Edition in English, 6(6), 544-553. [Link]
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Bandyopadhyay, I., et al. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. The Journal of Organic Chemistry, 82(19), 10557-10562. [Link]
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Milligan, B., & Swan, J. M. (1962). The Chemistry of Bunte Salts. Reviews of Pure and Applied Chemistry, 12, 72-93. (Semantic Scholar link used for access context: [Link])
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Science of Synthesis. (2004). Product Class 5: Alkanethiols. Thieme, Chapter 39.5. [Link]
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Reeves, J. T., et al. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Organic Letters, 16(4), 1196-1199. [Link]
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GTI Laboratory Supplies. (n.d.). Safety Data Sheet: 4-Chlorobenzyl chloride. [Link]
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Miller, A. E., & Bischoff, F. (1943). Some New Methods for Preparing Bunte Salts. Journal of the American Chemical Society, 65(8), 1601-1604. [Link]
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Abbasi, M., Mohammadizadeh, M. R., & Saeedi, N. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. Semantic Scholar. [Link]
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Bogert, M. T., & Stull, A. (1927). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 7, 30. [Link]
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Kim, K., & Chae, J. (2022). Synthetic Applications of Symmetrical Disulfides and Their Synthesis from Non-thiolic Substrates. Bulletin of the Korean Chemical Society, 43(12), 1335-1343. [Link]
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Grelier, G., et al. (2021). Glycosyl disulfides: importance, synthesis and application to chemical and biological systems. Organic & Biomolecular Chemistry, 19(1), 34-47. [Link]
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Sonavane, S. U., et al. (2021). Flow synthesis of symmetrical di- and trisulfides using phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 1336-1344. [Link]
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Zhang, M., et al. (2023). Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry, 19, 252-258. [Link]
- Gong, H., & Zhang, G. (2022). An Overview of Recent Advances in the Synthesis of Organic Unsymmetrical Disulfides. MDPI.
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Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
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El-Shinawi, H., & Cussen, E. J. (2019). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic Chemistry, 58(15), 10104-10111. [Link]
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PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. [Link]
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Dash, A. C., et al. (1981). Reaction of Benzyl Chloride with Thiosulphate in Presence of Surfactants. Indian Journal of Chemistry, 20A, 722-724. [Link]
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Science of Synthesis. (2004). 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Thieme. [Link]
-
Al-dujaili, A. H., & Al-Zayadi, A. A. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Journal of the Iranian Chemical Society, 20(10), 2329-2337. [Link]
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Amblard, M., et al. (2018). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. Nature Communications, 9(1), 2161. [Link]
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Wang, L., et al. (2018). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS₂. Beilstein Journal of Organic Chemistry, 14, 219-224. [Link]
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Craik, D. J. (2013). Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. Current Opinion in Chemical Biology, 17(6), 989-996. [Link]
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Zeynizadeh, B., & Zahmatkesh, S. (2005). A facile method for the synthesis of diacyl disulfides. Journal of Chemical Research, 2005(1), 58-59. [Link]
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Zhang, Y., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
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Filo. (2025). The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol. [Link]
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Muttenthaler, M., et al. (2010). Disulfide-rich peptides in drug development. Drug Discovery Today, 15(15-16), 640-648. [Link]
- Shimizu, M., & Shibuya, I. (2002). Method for producing diphenyl disulfide derivative.
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Craik, D. J. (2012). Discovery and applications of disulfide-rich cyclic peptides. Current Medicinal Chemistry, 19(25), 4265-4277. [Link]
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Kumar, A., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2536-2545. [Link]
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Liu, X., et al. (2014). Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics. Molecular Cancer Therapeutics, 13(9), 2237-2247. [Link]
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Chaleix, V., et al. (2017). Mutual Prodrugs Containing Bio-Cleavable and Drug Releasable Disulfide Linkers. Molecules, 22(8), 1335. [Link]
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Li, Y., et al. (2013). Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water. Organic & Biomolecular Chemistry, 11(35), 5834-5839. [Link]
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Application Notes and Protocols: Di(4-chlorobenzyl) disulphide in Material Science
Prepared by: Gemini Senior Application Scientist
Abstract
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and material science on the potential applications of Di(4-chlorobenzyl) disulphide. While direct, extensive research on this specific molecule in material science is emerging, its core disulfide functionality is a well-established and highly versatile tool in polymer chemistry. This document extrapolates from the known reactivity of the disulfide bond to outline potential applications, providing theoretical frameworks and generalized experimental protocols. The primary focus is on leveraging the dynamic nature of the S-S bond for the creation of advanced materials with properties such as self-healing, reworkability, and controlled polymer architecture.
Introduction to this compound
This compound is an organic disulfide characterized by two 4-chlorobenzyl groups linked by a disulfide bond. The presence of the disulfide linkage is the primary determinant of its chemical reactivity and potential applications in material science. Disulfide bonds are known for their dynamic covalent nature, meaning they can undergo reversible cleavage and reformation under specific stimuli such as heat, light, or redox conditions.[1][2] This property is central to the design of "smart" materials.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 4-Chlorobenzyl mercaptan |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ | C₇H₇ClS[3][4][5][6] |
| Molecular Weight | 315.28 g/mol | 158.65 g/mol [3][4][6] |
| Appearance | Likely a crystalline solid | Liquid[7] |
| Key Functional Group | Disulfide (S-S) | Thiol (-SH) |
| Precursor for | - | This compound |
Synthesis Pathway: From Thiol to Disulfide
The most common and straightforward synthesis of symmetrical disulfides like this compound is through the oxidation of the corresponding thiol, in this case, 4-chlorobenzyl mercaptan.[8] This reaction can be achieved using a variety of mild oxidizing agents.
Caption: General synthesis of this compound.
Potential Applications in Material Science
The unique characteristics of the disulfide bond allow for the theoretical application of this compound in several key areas of material science.
Dynamic Covalent Networks: Self-Healing Materials and Vitrimers
The core principle behind self-healing materials and vitrimers containing disulfide bonds is the concept of disulfide metathesis (or exchange).[1][2] When a disulfide bond is cleaved, typically by heat or light, it forms two thiyl radicals. These radicals can then react with other disulfide bonds, leading to a shuffling of the polymer network connections. This allows the material to relax stress and, if damaged, to reform bonds across a fracture, effectively "healing" the material.[1][9]
Incorporating this compound into a polymer network, such as an epoxy or polyurethane, could create a covalent adaptable network (CAN).[10]
Caption: Mechanism of disulfide exchange in a polymer network.
Generalized Protocol for a Self-Healing Epoxy Resin:
-
Preparation of Epoxy-Disulfide Monomer (Hypothetical): this compound would first need to be functionalized with epoxy-reactive groups, such as amines or hydroxyls. For this generalized protocol, we assume the use of a commercially available diepoxide and a disulfide-containing diamine hardener.
-
Mixing: The diepoxide resin and the disulfide-containing hardener are thoroughly mixed in a stoichiometric ratio at room temperature.
-
Degassing: The mixture is placed in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: The mixture is poured into a mold and cured at an elevated temperature (e.g., 80-120°C) for several hours to form a cross-linked polymer network.
-
Healing Test:
-
A crack is introduced into the cured material.
-
The two pieces are brought back into contact.
-
The material is heated to a temperature that activates the disulfide exchange (e.g., 100-150°C) for a specified time.
-
The healing efficiency is evaluated by measuring the recovery of mechanical properties.
-
Vulcanizing Agent in Elastomer Technology
In the rubber industry, vulcanization is the process of forming cross-links between polymer chains to improve elasticity and strength.[11] While elemental sulfur is the most common vulcanizing agent, organic disulfides can serve as sulfur donors, often providing better control over the vulcanization process and resulting in vulcanizates with improved heat resistance.[12][13][14][15] this compound could potentially act as such an agent.
Table 2: Comparison of Vulcanizing Agents
| Vulcanizing Agent | Typical Cure Temperature | Key Advantages | Potential Role of this compound |
| Elemental Sulfur | 140-180°C | Low cost, high strength.[11][13] | N/A |
| Peroxides | 150-200°C | Excellent heat resistance, no discoloration.[11] | N/A |
| Organic Disulfides | 120-180°C | Good heat aging, reversion resistance.[14] | Could offer a balance of properties and potentially lower cure temperatures than peroxides. |
Generalized Protocol for Rubber Compounding and Vulcanization:
-
Mastication: Natural or synthetic rubber is softened on a two-roll mill.
-
Compounding: The following ingredients are added in order:
-
Homogenization: The components are thoroughly mixed to ensure a uniform dispersion.
-
Shaping: The compounded rubber is shaped using methods like extrusion or molding.
-
Vulcanization (Curing): The shaped rubber is heated under pressure (e.g., in a compression press) at a specific temperature and for a time determined by rheometer testing. The disulfide bonds cleave and form sulfur cross-links between the rubber chains.
Caption: Vulcanization creating cross-links between polymer chains.
Chain Transfer Agent in Radical Polymerization
Caption: Mechanism of chain transfer using a disulfide agent.
Generalized Protocol for Radical Polymerization with Chain Transfer:
-
Reaction Setup: A reaction vessel is charged with a monomer (e.g., styrene, methyl methacrylate), a solvent (e.g., toluene), and this compound as the CTA. The amount of CTA will determine the final molecular weight.
-
Inert Atmosphere: The mixture is deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Initiation: The reaction is heated to the desired temperature, and a radical initiator (e.g., AIBN, benzoyl peroxide) is added.
-
Polymerization: The reaction is allowed to proceed for a set time, typically a few hours.
-
Termination and Precipitation: The polymerization is quenched (e.g., by cooling and exposure to air). The polymer is then isolated by precipitation in a non-solvent (e.g., methanol).
-
Characterization: The molecular weight and polydispersity of the resulting polymer are determined using techniques like Gel Permeation Chromatography (GPC).
Conclusion and Future Outlook
This compound represents a molecule with significant, albeit largely unexplored, potential in material science. Based on the robust and versatile chemistry of the disulfide bond, it can be logically positioned as a candidate for creating dynamic and functional polymers. Its applications could span from self-healing coatings and recyclable thermosets to specialized elastomers and as a control agent in polymer synthesis. Future research should focus on the direct synthesis and incorporation of this molecule into various polymer backbones to experimentally validate these proposed applications and to fully characterize the resulting materials' performance.
References
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Boyer, C. et al. (n.d.). Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. ChemRxiv. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chlorobenzyl mercaptan. PubChem. Retrieved from [Link]
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Infinitiger. (n.d.). Brief introduction of 5 types of rubber vulcanizing agents(1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Di-(4-chlorobenzyl)azodicarboxylate. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Mechanochromism of dynamic disulfide bonds as a chromophoric indicator of adhesion strength for epoxy adhesive. Materials Advances. Retrieved from [Link]
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National Central University, Taiwan. (2022). Design of Functional Network Polymers with Dynamic Disulfide Chemistry. Retrieved from [Link]
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American Chemical Society. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2016). Reversible disulphide formation in polymer networks: A versatile functional group from synthesis to applications. Retrieved from [Link]
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Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Retrieved from [Link]
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LookChem. (n.d.). Rubber Vulcanizing Agent in Stock. Retrieved from [Link]
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Finorchem. (2023). Interesting Facts About Rubber Vulcanizing Agents You Should Know. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Dynamic Disulfide Chemistry for Functional Polymers: Self-Healing, Vitrimer Behavior, and Biochemical/Electronic Applications. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). Di-(4-chlorobenzyl)azodicarbox. Retrieved from [Link]
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White Rose Research Online. (n.d.). Disulfide-Functionalized Diblock Copolymer Worm Gels. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. Polymer Chemistry. Retrieved from [Link]
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ChemRxiv. (n.d.). Green Synthesis of Sulfur-Containing Polymers by Carbon Disulfide-based Spontaneous Multicomponent Polymerization. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design and evaluation of dansyl-derived chemosensors for disulfide-cleavage-triggered detection: photophysical, metal sensing, and thermometric applications. Journal of Materials Chemistry C. Retrieved from [Link]
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MDPI. (2021). Degradable and Dissolvable Thin-Film Materials for the Applications of New-Generation Environmental-Friendly Electronic Devices. Micromachines. Retrieved from [Link]
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ResearchGate. (n.d.). Design and Evaluation of Dansyl-Derived Chemosensors for Disulfide-Cleavage-Triggered Detection: Photophysical, Metal Sensing, and Thermometric Applications. Retrieved from [Link]
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SpringerLink. (n.d.). Copper Indium Disulfide Thin Films: Electrochemical Deposition and Properties. Journal of Materials Science: Materials in Electronics. Retrieved from [Link]
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Cell-based assays for testing Di(4-chlorobenzyl) disulphide cytotoxicity
Application Notes & Protocols
Topic: Cell-based Assays for Comprehensive Cytotoxicity Profiling of Di(4-chlorobenzyl) disulphide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is an organosulfur compound characterized by a disulfide bond, a functional group known for its reactivity and potential to induce significant biological effects. The evaluation of its cytotoxic potential is a critical step in understanding its toxicological profile and therapeutic applicability. This guide, designed for researchers and toxicologists, provides a comprehensive framework for assessing the cytotoxicity of this compound. We move beyond simple viability readouts to present an integrated, multi-parametric approach. This document details the rationale and step-by-step protocols for a suite of cell-based assays, beginning with primary screening assays that measure metabolic activity (MTT) and membrane integrity (LDH), and progressing to mechanistic assays that elucidate the mode of cell death, including apoptosis (Caspase-3/7 activity), oxidative stress (ROS production), and mitochondrial dysfunction (JC-1). By explaining the causality behind experimental choices and emphasizing the inclusion of robust controls, these protocols are designed to yield reliable and reproducible data for a thorough toxicological assessment.
Introduction: The Scientific Rationale
This compound possesses a central disulfide (S-S) bond, which is a key structural feature influencing its chemical reactivity.[1] Disulfide-containing compounds can interact with endogenous thiol-containing molecules like glutathione (GSH) or cysteine residues in proteins, potentially disrupting cellular redox balance and protein function. This interaction can trigger a cascade of cellular events, including oxidative stress, mitochondrial damage, and ultimately, cell death. The mechanisms of toxicity for related compounds often involve their metabolism into reactive species that covalently bind to cellular macromolecules, leading to organ-specific toxicity.[2]
Therefore, a comprehensive cytotoxicological evaluation cannot rely on a single endpoint. A multi-assay strategy is essential to not only quantify the loss of cell viability but also to understand the underlying molecular mechanisms. This guide provides an integrated workflow for a robust assessment.
Experimental Design: An Integrated Workflow
A logical, tiered approach is recommended for testing a novel compound like this compound. The workflow begins with broad screening assays to determine the dose-response relationship and then uses this information to probe specific mechanistic pathways at relevant concentrations (e.g., at or below the IC50).
Caption: Integrated workflow for cytotoxicity assessment.
Foundational Steps: Cell Culture and Compound Preparation
Cell Line Selection: The choice of cell line is paramount and should be relevant to the anticipated target organ of toxicity. For general screening, human cell lines such as HeLa (cervical cancer), A549 (lung carcinoma), or HEK293 (human embryonic kidney) are commonly used. If hepatotoxicity is suspected based on the metabolism of similar compounds, a liver-derived cell line like HepG2 is a more appropriate model.[2] All cell culture should be performed under sterile conditions in a laminar flow hood.[3]
Basic Cell Culture: Cells should be cultured according to supplier recommendations, typically at 37°C in a humidified atmosphere with 5% CO₂.[4] For routine passaging of adherent cells, use Trypsin-EDTA to detach the monolayer when it reaches approximately 80% confluence.[5]
Compound Stock Preparation: Due to its high lipophilicity (LogP ≈ 6.075), this compound is poorly soluble in water.[1] A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO). This stock can then be serially diluted in complete culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can induce cytotoxicity.
Phase 1: Primary Cytotoxicity Assays
These initial assays provide a quantitative measure of cell death or the inhibition of proliferation, allowing for the determination of the compound's potency (IC50).
MTT Assay: Assessing Metabolic Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial reductase enzymes in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, until purple precipitates are visible under a microscope.[6][8][9]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well.[6]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm (with an optional reference wavelength of >620 nm) using a microplate reader.[6][7][9]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
LDH Assay: Quantifying Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[10][11][12] The released LDH activity is measured in the supernatant using a coupled enzymatic reaction that results in the formation of a colored formazan product, which is read spectrophotometrically.[10][12]
Protocol: LDH Cytotoxicity Assay
-
Plate Setup: Seed and treat cells with this compound as described for the MTT assay (Steps 1-3).
-
Control Wells: It is critical to include the following controls:[13]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[12] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate and diaphorase). Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[10][15] Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[15]
-
Data Analysis: First, subtract the background absorbance values. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_Treated - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)] * 100
Phase 2: Mechanistic Elucidation Assays
Based on the IC50 value from Phase 1, these assays are performed at specific, relevant concentrations to investigate how the compound is killing the cells.
Caspase-3/7 Assay: Detecting Apoptosis
Principle: Caspases are a family of proteases that are central to the apoptotic pathway. Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[16] These assays use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a measurable signal.[17][18]
Protocol: Luminescent Caspase-Glo® 3/7 Assay
-
Plate Setup: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.[19] Treat cells with this compound at the determined IC50 and 2-3 other relevant concentrations for a shorter time course (e.g., 6, 12, 24 hours). Include vehicle controls and a positive control (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This single reagent both lyses the cells and provides the substrate.[17]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates the activation of executioner caspases and suggests an apoptotic mechanism of cell death.
ROS Assay: Measuring Oxidative Stress
Principle: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide and hydrogen peroxide.[20] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[21] This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21]
Protocol: DCFH-DA-Based ROS Detection
-
Cell Preparation: Seed and treat cells with this compound for a short duration (e.g., 1-6 hours), as ROS production is often an early event. Use a positive control like Tert-Butyl hydroperoxide (TBHP) or H₂O₂.[20][21]
-
Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add culture medium containing 10 µM DCFH-DA to each well.[22]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow for probe uptake and de-esterification.[20][22]
-
Reading: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]
-
Data Analysis: A significant increase in fluorescence in treated cells compared to vehicle controls indicates compound-induced ROS production.
JC-1 Assay: Assessing Mitochondrial Membrane Potential (ΔΨm)
Principle: The loss of mitochondrial membrane potential (ΔΨm) is a critical early event in apoptosis.[23] The JC-1 dye is a cationic probe that differentially stains mitochondria based on their membrane potential. In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. Therefore, a shift from red to green fluorescence indicates mitochondrial depolarization.[24]
Protocol: JC-1 Assay for Mitochondrial Depolarization
-
Plate Setup: Seed and treat cells as described for the Caspase-3/7 assay. A positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included.[25][26]
-
JC-1 Staining: After treatment, remove the medium and wash the cells with warm PBS. Add medium containing JC-1 dye (typically 1-10 µM) to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[25][26]
-
Wash and Read: Aspirate the staining solution, wash the cells with PBS or an assay buffer, and add 100 µL of buffer back to each well.
-
Fluorescence Reading: Measure fluorescence using a multi-mode plate reader.
-
Red Aggregates: Excitation ~585 nm / Emission ~590 nm.
-
Green Monomers: Excitation ~510 nm / Emission ~527 nm.
-
-
Data Analysis: The key metric is the ratio of red to green fluorescence. A decrease in the red/green ratio in treated cells compared to controls signifies a loss of mitochondrial membrane potential.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Example Data Summary for this compound
| Assay | Endpoint Measured | Result (at 24h) | Interpretation |
| MTT | Metabolic Activity | IC50 = 15 µM | Dose-dependent loss of viability |
| LDH | Membrane Integrity | 60% Cytotoxicity at 20 µM | Necrotic or late apoptotic cell death |
| Caspase-3/7 | Apoptosis Execution | 4-fold increase at 15 µM | Apoptosis is a key mechanism |
| ROS | Oxidative Stress | 3-fold increase at 15 µM (at 4h) | Compound induces oxidative stress |
| JC-1 | Mitochondrial Health | 70% decrease in Red/Green ratio | Mitochondrial depolarization occurs |
Hypothetical Mechanism of Action Pathway
Based on the multi-parametric data, a potential mechanism of cytotoxicity for this compound can be proposed. The disulfide bond is likely the primary reactive site.
Caption: Hypothetical pathway of disulfide-induced cytotoxicity.
References
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ROS Assay Kit Protocol. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Bei, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
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Reipschläger, A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58466. Retrieved from [Link]
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Agilent Genomics. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
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PubChem. (n.d.). Di-(4-chlorobenzyl)azodicarboxylate. Retrieved from [Link]
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Dalvi, R. R. (1988). Mechanism of the neurotoxic and hepatotoxic effects of carbon disulfide. Drug Metabolism and Drug Interactions, 6(3-4), 275-284. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Di(4-chlorobenzyl) disulphide Synthesis
Welcome to the technical support center for the synthesis of Di(4-chlorobenzyl) disulphide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in this specific synthesis. By understanding the underlying chemical principles and common pitfalls, you can optimize your reaction conditions and achieve more consistent and satisfactory results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is yielding a significant amount of 4-chlorobenzyl sulfide (the monosulfide) instead of the desired disulfide. What is causing this, and how can I improve selectivity?
A: The formation of the monosulfide is a prevalent side reaction and a primary contributor to low yields of the disulfide. This typically arises from two main issues: an incorrect stoichiometry of the sulfur source or the in-situ cleavage of the disulfide product.[1]
Root Causes:
-
Incorrect Sulfur Source Stoichiometry: When preparing the disulfide nucleophile, such as sodium disulfide (Na₂S₂), from sodium sulfide (Na₂S) and elemental sulfur, an insufficient amount of sulfur will result in residual sodium sulfide.[1] This unreacted Na₂S is a potent nucleophile that readily reacts with 4-chlorobenzyl chloride to produce the undesired monosulfide.
-
Disulfide Bond Cleavage: Under certain reaction conditions, particularly in the presence of strong nucleophiles or bases, the newly formed this compound can be cleaved. This cleavage generates a thiolate intermediate which can then react with another molecule of 4-chlorobenzyl chloride to form the monosulfide.[1]
Troubleshooting & Optimization Strategies:
-
Precise Stoichiometry: When preparing sodium disulfide in situ, ensure a 1:1 molar ratio of sodium sulfide to elemental sulfur. A slight excess of sulfur can help drive the reaction to completion, but a large excess may lead to the formation of higher-order polysulfides.[1]
-
Alternative Sulfur Reagents: Consider using a direct disulfide source like sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), which can provide higher selectivity for the disulfide product.[1]
-
Temperature Control: Elevated temperatures can promote side reactions. Maintaining a consistent and moderate reaction temperature, for example around 93°C, can be effective.[2]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can enhance both the reaction rate and selectivity.[2] A PTC facilitates the transfer of the disulfide anion from the aqueous phase to the organic phase where the 4-chlorobenzyl chloride resides, promoting the desired reaction.[3][4]
Q2: I'm observing the formation of higher-order polysulfides (trisulfides, tetrasulfides) in my product mixture. How can I synthesize the disulfide more selectively?
A: The presence of polysulfides is a direct consequence of the nature of the sulfur source used.
Root Cause:
-
The reaction between sodium sulfide and elemental sulfur can generate a mixture of sodium polysulfides (Na₂Sₓ where x > 2), especially if the stoichiometry is not carefully controlled.[1] This mixture of polysulfide anions will then react with 4-chlorobenzyl chloride to produce a corresponding mixture of di(4-chlorobenzyl) polysulfides.
Troubleshooting & Optimization Strategies:
-
Strict Stoichiometric Control: To favor the formation of sodium disulfide (Na₂S₂), it is crucial to use a precise 1:1 molar ratio of sodium sulfide (Na₂S) to elemental sulfur (S).[1]
-
Reaction Monitoring: Monitor the formation of the sodium disulfide solution to ensure the complete reaction of the initial reagents before the addition of 4-chlorobenzyl chloride. A common method involves heating an aqueous solution of sodium sulfide with sulfur powder at approximately 87°C for about an hour.[2]
Q3: A significant amount of 4-chlorobenzyl alcohol is present as a byproduct. What leads to its formation, and how can I prevent it?
A: The formation of 4-chlorobenzyl alcohol is due to the hydrolysis of the starting material, 4-chlorobenzyl chloride.
Root Cause:
-
Hydrolysis is a competing nucleophilic substitution reaction where water or hydroxide ions act as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.[5] This is particularly problematic in aqueous or basic conditions.
Troubleshooting & Optimization Strategies:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and ensure all glassware is thoroughly dried to minimize the presence of water.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture contamination.
-
pH Control: Avoid highly basic conditions which can accelerate the rate of hydrolysis.[1]
-
Solvent Choice: Select a non-reactive, aprotic solvent if the reaction chemistry allows.
Q4: My reaction seems to be very slow or incomplete, resulting in a low yield. What are the potential reasons for this?
A: Several factors can contribute to an incomplete or sluggish reaction.
Root Causes:
-
Poor Reagent Quality: The purity of the starting materials, especially 4-chlorobenzyl chloride, is critical. Impurities can interfere with the reaction.[5] Pure 4-chlorobenzyl chloride should be a low-melting solid (m.p. 27-29 °C).[5][6]
-
Inefficient Mixing: If the reaction is biphasic (e.g., an organic solvent for the 4-chlorobenzyl chloride and an aqueous solution for the sulfur source), poor agitation will limit the interfacial area where the reaction occurs, thus slowing down the rate.[2]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to reach completion.[2]
Troubleshooting & Optimization Strategies:
-
Reagent Purity Check: Verify the purity of your 4-chlorobenzyl chloride using techniques like melting point determination, NMR, or IR spectroscopy.[5] If necessary, purify the starting material by recrystallization or distillation.[7]
-
Vigorous Stirring: Ensure efficient mixing, especially in biphasic systems, to maximize the contact between reactants.
-
Employ Phase-Transfer Catalysis (PTC): As mentioned previously, a PTC is highly effective in overcoming the challenge of immiscible reactants in a biphasic system.[8] The catalyst transports the nucleophilic anion into the organic phase, thereby accelerating the reaction.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and confirm the consumption of the starting material.[2]
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound using in situ generated Sodium Disulfide
This protocol is adapted from a patented procedure and is provided as a representative example.
Step 1: Preparation of Sodium Disulfide Solution
-
In a suitable reaction vessel, dissolve sodium sulfide (Na₂S) in water.
-
Heat the solution to approximately 89°C with constant, vigorous stirring.
-
Slowly add one molar equivalent of sulfur powder to the solution.
-
Continue to stir and heat the mixture for approximately 1 hour to facilitate the formation of the sodium disulfide solution.
-
Filter the resulting solution to remove any unreacted sulfur or solid impurities.[1]
Step 2: Reaction with 4-Chlorobenzyl Chloride
-
Heat the filtered sodium disulfide solution to 90°C.
-
Over a period of 20-40 minutes, slowly add 4-chlorobenzyl chloride while maintaining vigorous stirring.
-
Continue to stir the reaction mixture for approximately 4 hours at 93°C.[2]
Step 3: Work-up and Purification
-
Allow the mixture to cool to room temperature. The crude this compound may crystallize out.
-
Separate the aqueous layer.
-
Wash the crude solid product with water.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Phase-Transfer Catalysis (PTC) in Disulfide Synthesis
The synthesis of this compound often involves a biphasic system, where the organic-soluble 4-chlorobenzyl chloride must react with a water-soluble salt like sodium disulfide. The immiscibility of these two phases can severely limit the reaction rate. A phase-transfer catalyst overcomes this limitation.[8]
Mechanism of Action:
-
Anion Exchange: The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), exchanges its anion (X⁻) with the disulfide anion (S₂²⁻) in the aqueous phase to form a lipophilic ion pair (Q₂²⁺S₂²⁻).[3]
-
Phase Transfer: This newly formed ion pair is soluble in the organic phase and migrates across the phase boundary.[3]
-
Reaction: In the organic phase, the disulfide anion is now in close proximity to the 4-chlorobenzyl chloride and is highly reactive, leading to a rapid Sₙ2 reaction to form the desired disulfide.
-
Catalyst Regeneration: The catalyst cation (Q⁺) then returns to the aqueous phase to repeat the cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chlorobenzyl Chloride | MDPI [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for Di(4-chlorobenzyl) disulphide synthesis
Welcome to the technical support center for the synthesis of Di(4-chlorobenzyl) disulphide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our aim is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experimental work.
Introduction to the Synthesis
The synthesis of symmetrical disulfides, such as this compound, is a crucial transformation in organic chemistry, with applications in pharmaceuticals and agrochemicals. A robust and scalable method for this synthesis involves the reaction of the corresponding benzyl halide with a sulfur source. One of the most effective and widely used methods is a one-pot reaction of 4-chlorobenzyl chloride with sodium thiosulfate pentahydrate in a suitable solvent like dimethyl sulfoxide (DMSO). This method proceeds through the formation of a Bunte salt intermediate, which then undergoes further reaction to yield the desired disulfide.[1][2]
This guide will focus on optimizing this specific synthetic route, addressing common issues, and providing a comprehensive understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows only the starting material (4-chlorobenzyl chloride) or very faint product spots.
-
After workup, a low isolated yield of the desired product is obtained.
Possible Causes and Solutions:
-
Poor Quality of Starting Material: The 4-chlorobenzyl chloride may contain impurities that inhibit the reaction.
-
Solution: Ensure the purity of the 4-chlorobenzyl chloride. If necessary, purify it by recrystallization from heptane or dry diethyl ether at low temperatures, or by vacuum distillation.[3]
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: The reaction of benzyl halides with sodium thiosulfate in DMSO is typically carried out at an elevated temperature, generally in the range of 60-70 °C.[2] Ensure your reaction is heated to and maintained within this temperature range.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC. If the starting material is still present after the initially planned reaction time, extend the reaction time and continue monitoring until the starting material is consumed.
-
-
Moisture Contamination: The presence of excessive water can affect the reaction, although a certain amount of water is present in the hydrated sodium thiosulfate.
-
Solution: While the reaction utilizes a hydrated salt, ensure that the solvent (DMSO) is anhydrous and that the reaction is protected from atmospheric moisture, for example, by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Significant Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
The isolated product is impure, as indicated by a broad melting point range or extra peaks in NMR spectra.
Common Byproducts and Mitigation Strategies:
-
4,4'-Dichlorodibenzyl sulfide (Monosulfide): This is a common byproduct resulting from the reaction of the intermediate thiol or thiolate with another molecule of 4-chlorobenzyl chloride.
-
Causality: This can be favored if the concentration of the reactive sulfur species that leads to the monosulfide is high relative to the species that forms the disulfide.
-
Solution:
-
Control Stoichiometry: Use a slight excess of sodium thiosulfate to ensure the complete conversion of the benzyl chloride and to favor the disulfide formation pathway.
-
Reaction Temperature: Avoid excessively high temperatures, as this can promote side reactions. Stick to the recommended 60-70 °C range.
-
-
-
Higher Polysulfides (Trisulfides, Tetrasulfides): The formation of species with more than two sulfur atoms can occur if the sulfur source can form polysulfide chains.
-
Causality: This is less common in the Bunte salt route compared to methods using sodium sulfide and elemental sulfur. However, side reactions involving disproportionation could potentially lead to these impurities.
-
Solution: The use of sodium thiosulfate as the sulfur source generally provides good selectivity for the disulfide.[1][2] Adhering to the established protocol should minimize the formation of higher polysulfides.
-
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Standard purification techniques like recrystallization are not effective in removing impurities.
Solutions:
-
Effective Workup: After the reaction is complete, the mixture is typically worked up by adding water and extracting the product with an organic solvent like a mixture of n-hexane and ethyl acetate. This helps to remove the DMSO and inorganic salts.
-
Purification Strategy:
-
Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethyl acetate, is often an effective purification method.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane with a small amount of ethyl acetate, is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 4-chlorobenzyl chloride and sodium thiosulfate?
A1: The reaction proceeds through a well-established pathway involving the formation of a Bunte salt (S-alkyl or S-benzyl thiosulfate). The overall process can be described in three main steps:
-
Nucleophilic Substitution: The thiosulfate anion (S₂O₃²⁻) acts as a nucleophile and displaces the chloride from 4-chlorobenzyl chloride to form the sodium S-(4-chlorobenzyl)thiosulfate, also known as a Bunte salt.
-
Hydrolysis of the Bunte Salt: Under the reaction conditions, the Bunte salt is hydrolyzed to form the corresponding thiol (4-chlorobenzyl mercaptan) and sodium bisulfate. This hydrolysis can be catalyzed by acidic species.
-
Oxidative Coupling: The in situ generated 4-chlorobenzyl mercaptan undergoes oxidative coupling to form the symmetrical this compound. In DMSO, the solvent itself can act as the oxidant.[1]
Q2: Why is DMSO a good solvent for this reaction?
A2: DMSO is a polar aprotic solvent that is well-suited for this reaction for several reasons:
-
Solubility: It effectively dissolves both the organic substrate (4-chlorobenzyl chloride) and the inorganic salt (sodium thiosulfate).
-
Reaction Rate: As a polar aprotic solvent, it enhances the rate of Sₙ2 reactions by solvating the cation (Na⁺) more effectively than the anion (S₂O₃²⁻), leaving the nucleophile more "naked" and reactive.
-
Role as an Oxidant: DMSO can act as an oxidant for the in situ generated thiol, facilitating the formation of the disulfide bond.[1]
Q3: Can I use other solvents for this reaction?
A3: While other polar aprotic solvents like DMF could potentially be used, DMSO is often preferred for its dual role as a solvent and an oxidant in this one-pot synthesis. Protic solvents like ethanol or water can also be used for the formation of the Bunte salt, but the subsequent conversion to the disulfide might require different conditions or the addition of an external oxidizing agent. The one-pot procedure in DMSO is generally more efficient.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., hexane:ethyl acetate 9:1) to achieve good separation between the starting material (4-chlorobenzyl chloride) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the key safety precautions I should take when running this synthesis?
A5: It is crucial to handle all chemicals with care and to use appropriate personal protective equipment (PPE).
-
4-Chlorobenzyl chloride: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin sensitization and is toxic to aquatic life. It is a lachrymator (causes tearing).[4][5][6] Always handle it in a well-ventilated fume hood and wear gloves, safety goggles, and a lab coat.
-
Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation. It is readily absorbed through the skin and can carry dissolved toxic substances with it into the body.[7][8][9] Therefore, it is essential to wear appropriate gloves when handling DMSO.
-
Sodium thiosulfate pentahydrate: This compound is generally considered to have low toxicity.[10][11][12][13] However, it is still good practice to avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of symmetrical disulfides from benzyl halides.[2]
Materials and Reagents:
-
4-Chlorobenzyl chloride
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
n-Hexane
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzyl chloride (1.0 eq), sodium thiosulfate pentahydrate (2.0 eq), and anhydrous DMSO.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the 4-chlorobenzyl chloride spot is no longer visible. This typically takes several hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with a mixture of n-hexane and ethyl acetate (e.g., 1:1 v/v).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Final Purification:
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to obtain a crystalline solid.
-
Data Presentation
| Parameter | Value/Range | Reference/Comment |
| Starting Material | 4-Chlorobenzyl chloride | Purity should be >98% |
| Reagent | Sodium thiosulfate pentahydrate | 2.0 equivalents |
| Solvent | Dimethyl sulfoxide (DMSO) | Anhydrous |
| Reaction Temperature | 60-70 °C | [2] |
| Reaction Time | 4-8 hours | Monitor by TLC |
| Typical Yield | >85% | Based on related syntheses[2] |
| Product Appearance | Crystalline solid | |
| Melting Point | 71-73 °C |
Reaction Pathway and Logic
The synthesis of this compound from 4-chlorobenzyl chloride and sodium thiosulfate is a well-designed one-pot process that leverages the reactivity of the starting materials and the properties of the solvent to achieve an efficient transformation. The logical flow of the reaction is depicted in the diagram below.
Caption: One-pot synthesis of this compound.
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve common issues.
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- Abbasi, M., Mohammadizadeh, M. R., & Saeedi, N. (2015). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry, 40(2), 1154-1159.
- BenchChem. (2025). Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium thiosulphate pentahydrate. Retrieved from [Link]
-
ChemDmart. (n.d.). Safety Data Sheet: 4-Chlorobenzyl chloride. Retrieved from [Link]
-
Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
PrepChem. (2023). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
Redox. (2021). Safety Data Sheet Sodium thiosulphate, pentahydrate. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemdmart.com [chemdmart.com]
- 7. carlroth.com [carlroth.com]
- 8. greenfield.com [greenfield.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. redox.com [redox.com]
Side reactions in the synthesis of Di(4-chlorobenzyl) disulphide and how to avoid them
Welcome to the technical support resource for the synthesis of Di(4-chlorobenzyl) disulphide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this information based on established literature and practical field experience to help you navigate the challenges of this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common method of reacting 4-chlorobenzyl chloride with a disulfide source like sodium disulfide.
Q1: My final product is heavily contaminated with Di(4-chlorobenzyl) sulfide (the monosulfide). What causes this, and how can I improve selectivity for the disulfide?
A: The formation of the monosulfide is a frequent side reaction and typically points to an issue with your sulfur source or reaction conditions.
Potential Causes & Solutions:
-
Cause 1: Incorrect Stoichiometry of the Disulfide Reagent. If you are preparing sodium disulfide (Na₂S₂) in situ from sodium sulfide (Na₂S) and elemental sulfur, using an insufficient amount of sulfur will leave unreacted Na₂S. This sulfide ion (S²⁻) readily reacts with 4-chlorobenzyl chloride to form the undesired monosulfide.[1]
-
Solution: Ensure a precise 1:1 molar ratio of sodium sulfide to elemental sulfur when preparing your Na₂S₂ solution. A slight excess of sulfur can be used to ensure all sulfide is converted, but a large excess can lead to other side products (see Q2).[1]
-
-
Cause 2: Instability of the Disulfide Linkage. Under certain conditions, such as high temperatures or the presence of strong nucleophiles, the desired disulfide product can be cleaved in situ. This cleavage can generate a thiolate, which then reacts with another molecule of 4-chlorobenzyl chloride to yield the monosulfide.[1]
-
Solution 1: Temperature Control. High temperatures can accelerate side reactions. Maintain the reaction temperature as specified in a validated protocol. For instance, one method involves heating the sodium disulfide solution to 90°C before adding the benzyl chloride and then maintaining the reaction at 93°C for several hours.[1][2]
-
Solution 2: Use a Phase-Transfer Catalyst (PTC). A PTC, such as tetrabutylammonium bromide (TBAB), can significantly improve reaction kinetics and selectivity.[3] It facilitates the transfer of the disulfide anion from the aqueous phase to the organic phase, allowing for milder reaction conditions and reducing the likelihood of product cleavage.[1][2]
-
Q2: My product analysis shows the presence of higher polysulfides (trisulfides, tetrasulfides). How can I synthesize the disulfide with higher purity?
A: The formation of polysulfides (Cl-C₆H₄-CH₂-Sₙ-CH₂-C₆H₄-Cl, where n > 2) is a direct result of the composition of your sulfurizing agent.
Potential Cause & Solution:
-
Cause: Incorrect Sulfur Stoichiometry. When preparing sodium disulfide from sodium sulfide (Na₂S) and sulfur, using a significant excess of elemental sulfur leads to the formation of a mixture of sodium polysulfides (Na₂Sₓ). This mixture then reacts with 4-chlorobenzyl chloride to produce a corresponding mixture of dibenzyl polysulfides.[1][3]
-
Solution: Precise Stoichiometric Control. To selectively form the disulfide, it is critical to use a carefully controlled 1:1 molar ratio of Na₂S to sulfur.[1] If preparing the polysulfide reagent, ensure the correct amount of sulfur is added for the desired chain length. For example, to generate a trisulfide, two equivalents of sulfur would be added to the sodium sulfide solution.[3]
-
Q3: I'm observing 4-chlorobenzyl alcohol as a significant byproduct. Why is this happening, and how can I prevent it?
A: The presence of 4-chlorobenzyl alcohol is almost always due to hydrolysis of the starting material.
Potential Cause & Solution:
-
Cause: Moisture Contamination. 4-Chlorobenzyl chloride is sensitive to moisture. Water present in the reaction can act as a nucleophile, attacking the benzylic carbon and displacing the chloride to form 4-chlorobenzyl alcohol.[4]
-
Solution 1: Use Anhydrous Conditions. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents if your protocol calls for them. The reaction should be protected from atmospheric moisture, for example, by running it under an inert atmosphere like nitrogen or argon.[4]
-
Solution 2: Solvent Choice. If applicable to your specific protocol, choose a non-reactive, aprotic solvent. Solvents like DMSO or DMF are generally preferred for Sₙ2 reactions over protic solvents like water or alcohols, which can participate in solvolysis.[4][5]
-
Q4: My reaction yield is very low, and TLC analysis shows a lot of unreacted 4-chlorobenzyl chloride. How can I improve the conversion?
A: Low conversion can stem from several factors related to reaction conditions, reagent quality, or reaction kinetics.
Potential Causes & Solutions:
-
Cause 1: Insufficient Reaction Time or Temperature. The reaction may simply not have had enough time or energy to proceed to completion.[2]
-
Solution: Extend the reaction time and monitor the progress using Thin-Layer Chromatography (TLC) until the starting material spot disappears. If the reaction is still sluggish, a moderate increase in temperature may be necessary, but be mindful of promoting side reactions (see Q1). A typical protocol suggests 4 hours at 93°C.[1][2]
-
-
Cause 2: Poor Reagent Quality. The quality of the 4-chlorobenzyl chloride or the sodium disulfide solution is critical. Impurities in the starting material can inhibit the reaction.[4]
-
Cause 3: Inefficient Mixing. If the reaction is biphasic (e.g., an aqueous solution of Na₂S₂ and an organic solution of the halide), poor mixing will limit the reaction rate at the interface.[2]
Troubleshooting Summary Table
| Problem Observed | Probable Cause | Recommended Solution(s) |
| Monosulfide Contamination | Excess Na₂S; High temperature causing disulfide cleavage. | Use a 1:1 molar ratio of Na₂S:S. Control temperature carefully. Use a phase-transfer catalyst.[1] |
| Polysulfide Contamination | Excess elemental sulfur used in Na₂S₂ preparation. | Use a precise 1:1 molar ratio of Na₂S:S for the disulfide.[1][3] |
| 4-Chlorobenzyl Alcohol Byproduct | Moisture in the reaction (hydrolysis of starting material). | Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere.[4] |
| Low Yield / Unreacted Starting Material | Insufficient time/temperature; Poor reagent quality; Inefficient mixing. | Increase reaction time/temperature while monitoring via TLC. Use high-purity reagents. Use vigorous stirring and a phase-transfer catalyst.[2] |
Frequently Asked Questions (FAQs)
Q5: What is a reliable, scalable method for preparing this compound?
A: A widely cited and scalable method involves the reaction of 4-chlorobenzyl chloride with a freshly prepared aqueous solution of sodium disulfide. The use of a phase-transfer catalyst is often incorporated to improve efficiency.[2][3] An alternative one-pot method involves reacting the corresponding alkyl halide with sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in DMSO at 60–70 °C, which can provide good yields for various benzylic halides.[5][7][8]
Q6: How can I best monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-chlorobenzyl chloride), the desired product (this compound), and major non-polar byproducts like the monosulfide. The disappearance of the starting material spot is a good indicator of reaction completion.
Q7: What is the recommended method for purifying the crude product?
A: Recrystallization is the most effective method for purifying crude this compound. Ethanol is a commonly used solvent for this purpose. The crude solid is dissolved in hot ethanol, and the solution is then allowed to cool slowly, causing the pure disulfide to crystallize out while impurities remain in the solvent.[1] The final product's purity can be confirmed by its melting point (approx. 59°C) and analytical techniques like NMR or GC-MS.[9]
Q8: Are there any "greener" or alternative synthetic routes I should consider?
A: Yes, green chemistry approaches are gaining traction. One such method is Microwave-Assisted Organic Synthesis (MAOS). A protocol exists for the synthesis of dibenzyl disulfides from benzyl halides and thiourea in water under microwave irradiation, which significantly reduces reaction times and avoids hazardous organic solvents.[10] Another approach involves the aerobic oxidation of the corresponding thiol (4-chlorobenzyl mercaptan), which can be catalyzed under mild conditions, though this involves handling foul-smelling thiols.[11]
Visual Diagrams & Workflows
Reaction Pathways
Caption: Main synthesis pathway versus common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis via Sodium Disulfide
This protocol is adapted from established industrial and laboratory procedures.[1]
Materials:
-
Sodium sulfide (Na₂S)
-
Elemental sulfur (S)
-
4-Chlorobenzyl chloride
-
Water (deionized)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Sodium Disulfide Solution:
-
In a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve sodium sulfide (1.0 eq.) in water.
-
Heat the solution to approximately 85-90°C with constant stirring.
-
Slowly add finely powdered elemental sulfur (1.0 eq.) to the solution.
-
Continue stirring and heating for 1 hour to ensure the complete formation of the sodium disulfide (Na₂S₂) solution. The solution should turn a dark brownish-red.
-
Filter the hot solution to remove any unreacted sulfur or impurities.
-
-
Reaction with 4-Chlorobenzyl Chloride:
-
Heat the filtered sodium disulfide solution to 90°C.
-
Over a period of 20-40 minutes, add 4-chlorobenzyl chloride (2.0 eq.) while maintaining vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture for 4 hours at approximately 93°C. Monitor the reaction via TLC.
-
-
Work-up and Purification:
-
Allow the mixture to cool to room temperature. The crude product may crystallize or precipitate.
-
Separate the aqueous layer.
-
Wash the crude solid product thoroughly with water to remove inorganic salts.
-
For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, stir for 30-60 minutes, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, washed this compound solid to an Erlenmeyer flask.
-
Add a minimal amount of ethanol, just enough to form a slurry.
-
Heat the mixture to boiling on a hot plate with stirring until all the solid dissolves. If it does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.
-
Once crystallization appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small volume of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
References
-
New Journal of Chemistry. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. [Link]
-
Semantic Scholar. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. [Link]
-
ResearchGate. (2015). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Flow synthesis of symmetrical di- and trisulfides using phase-transfer catalysis. [Link]
-
ResearchGate. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. [Link]
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
-
ResearchGate. (2024). Trisulfides over Disulfides: Highly Selective Synthetic Strategies, Anti-proliferative Activities and Sustained H2S Release Profiles. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. [Link]
-
PrepChem.com. Preparation of 4-chlorobenzyl chloride. [Link]
-
Synthesis. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. [Link]
-
Organic Letters. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. [Link]
-
Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. [Link]
-
The Journal of Organic Chemistry. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. [Link]
-
Filo. (2025). The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol.... [Link]
-
Vedantu. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. [Link]
-
askIITians. (2025). The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t. [Link]
- Google Patents. (2013).
-
National Institutes of Health (NIH). (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
-
ResearchGate. (2018). “Design of Experiments” as a Method to Optimize Dynamic Disulfide Assemblies: Cages and Functionalizable Macrocycles. [Link]
- Google Patents. (2016). The preparation method of diclazuril and Isotopic Internal Standard D4....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. BIS(P-CHLOROBENZYL)DISULFIDE | 23566-17-8 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Di(4-chlorobenzyl) Disulphide
Welcome to the Technical Support Center for the purification of Di(4-chlorobenzyl) disulphide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Purifying this compound
This compound is a symmetrical disulphide that finds application in various domains of chemical synthesis. Its purification is critical to remove unreacted starting materials and by-products that can interfere with subsequent reactions or biological assays. The primary synthetic route typically involves the reaction of 4-chlorobenzyl chloride with a sulphur-containing nucleophile, such as sodium disulphide. This reaction, while generally effective, can lead to a variety of impurities that necessitate robust purification strategies. This guide will walk you through the most effective techniques to obtain high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil/waxy solid and fails to crystallize properly. What should I do?
Answer:
This is a common issue often caused by the presence of impurities that lower the melting point of the mixture and inhibit crystal lattice formation.
-
Initial Wash: Before attempting recrystallization, wash your crude product with water to remove any inorganic salts. If you suspect the presence of the acidic impurity 4-chlorobenzyl mercaptan, a wash with a dilute sodium bicarbonate solution can be effective.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. For this compound, a non-polar solvent with a moderately polar co-solvent is a good starting point. A mixture of hexane and ethyl acetate or ethanol and water is recommended. The ideal solvent system should fully dissolve the compound when hot but have low solubility when cold.
-
Oiling Out: If the compound "oils out" (separates as a liquid) upon cooling, it indicates that the solution is supersaturated at a temperature above the compound's melting point. To remedy this, reheat the solution and add more of the primary solvent (e.g., ethanol) to increase the total volume. Allow the solution to cool more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.[1]
-
Consider Chromatography: If recrystallization proves challenging due to persistent impurities, column chromatography is the recommended next step.
Question 2: I performed column chromatography, but my fractions are still impure. What went wrong?
Answer:
Poor separation in column chromatography can stem from several factors, from column packing to solvent selection.
-
Stationary Phase: Silica gel is the standard stationary phase for purifying this compound and its analogues.[2]
-
Mobile Phase (Eluent): The polarity of the eluent is the most critical parameter. For this compound, a low-polarity mobile phase is required.
-
Starting Point: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane . A good starting ratio would be in the range of 98:2 to 95:5 (hexane:ethyl acetate).
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent should give your product a retention factor (Rf) of 0.25-0.35 .[2]
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Question 3: My final product has a low melting point and a broad melting range. How can I improve its purity?
Answer:
A low and broad melting point is a definitive indicator of impurities. The reported melting point for technical grade this compound is 59 °C .[3][4] Pure compounds typically have a sharp melting range of 1-2 °C.
-
Second Recrystallization: A second recrystallization from a different solvent system can often remove impurities that were soluble in the first solvent. For example, if you first used an ethanol/water mixture, try a hexane/ethyl acetate mixture for the second attempt.
-
Purity Assessment: Use analytical techniques like ¹H NMR, ¹³C NMR, or GC-MS to identify the nature of the remaining impurities. This will help you to devise a more targeted purification strategy. For instance, if unreacted 4-chlorobenzyl chloride is present, its characteristic signals in the NMR spectrum will be apparent.
-
Chromatography as a Polishing Step: If recrystallization fails to yield a product with a sharp melting point, column chromatography is an excellent method for removing closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on the common synthetic route from 4-chlorobenzyl chloride and a disulphide source, the most probable impurities are:
-
Unreacted 4-chlorobenzyl chloride: The starting material.
-
4-chlorobenzyl mercaptan: The intermediate thiol.
-
Bis(p-chlorobenzyl) sulfide: A common byproduct where a single sulphur atom bridges the two benzyl groups.[5]
-
Di(4-chlorobenzyl) trisulphide and higher polysulphides: These can form if there is an excess of elemental sulphur in the reaction.
Q2: What is a good solvent system for recrystallizing this compound?
A2: A mixed solvent system is generally effective. Good starting points include:
-
Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Hexane/Ethyl Acetate: Dissolve the crude product in a minimum amount of hot ethyl acetate and then add hot hexane until turbidity is observed. Reheat to clarify and then cool.
Q3: How can I monitor the purity of my this compound?
A3: A combination of techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The spectrum of pure this compound should show the expected signals for the aromatic and methylene protons and carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (e.g., 50:50 mixture).
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Column Chromatography of this compound
-
Prepare the Column: Pack a glass column with silica gel in hexane.
-
Determine the Eluent: Using TLC, find a hexane/ethyl acetate mixture that gives the product an Rf value of 0.25-0.35.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and apply it carefully to the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elute the Column: Begin eluting with the predetermined solvent mixture, collecting fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ | [4] |
| Molecular Weight | 315.28 g/mol | [4] |
| Melting Point | 59 °C (technical grade) | [3][4] |
| Appearance | White to off-white solid |
Visualizations
Purification Workflow
Caption: Decision workflow for the purification of this compound.
Impurity Profile
Caption: Potential impurities from the synthesis of this compound.
References
-
Understanding the Properties and Handling of Bis(4-chlorophenyl) Disulfide . NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-08). [Link]
-
Disulfide, bis(4-chlorophenyl) . NIST Chemistry WebBook. [Link]
-
Troubleshooting Crystallization . Chemistry LibreTexts. (2022-04-07). [Link]
-
LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with... . U.S. Patent and Trademark Office. [Link]
-
The Crystal Structure of Bis(2-chlorophenyl) Disulfide . CSIRO Publishing. (1989-08-01). [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0002303) . Human Metabolome Database. [Link]
-
Dibenzyl Disulfide | C14H14S2 | CID 9012 . PubChem. [Link]
-
1H NMR and 13C NMR chemical shifts for the SCH2 group of the... . ResearchGate. [Link]
-
Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole . Organic Chemistry Portal. [Link]
-
Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 . PubChem. [Link]
-
Disulfide synthesis by S-S coupling . Organic Chemistry Portal. [Link]
-
Bis(p-chlorobenzyl) sulphide | C14H12Cl2S | CID 90172 . PubChem. [Link]
-
Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials . National Institutes of Health. (2024-02-01). [Link]
Sources
- 1. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. BIS(P-CHLOROBENZYL)DISULFIDE | 23566-17-8 [chemicalbook.com]
- 5. Bis(p-chlorobenzyl) sulphide | C14H12Cl2S | CID 90172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues and degradation of Di(4-chlorobenzyl) disulphide in solution
Welcome to the technical support center for Di(4-chlorobenzyl) disulphide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve this?
A1: The observed precipitation is likely due to the low aqueous solubility of this compound. The compound is highly lipophilic, as indicated by its high LogP value, making it sparingly soluble in aqueous solutions. To resolve this, consider the following:
-
Co-solvent Addition: The use of a water-miscible organic solvent can enhance solubility. Dimethyl Sulfoxide (DMSO) or ethanol are common choices. Start by preparing a concentrated stock solution in 100% DMSO and then dilute it with your aqueous buffer.
-
Temperature Control: Ensure your solution is maintained at a constant, appropriate temperature. Solubility can be temperature-dependent, and precipitation may occur upon cooling. Gentle warming and stirring can help redissolve the compound.
Q2: I suspect my this compound is degrading in solution. What are the likely degradation pathways?
A2: Based on the chemistry of disulfide bonds and related benzyl halides, the primary degradation pathways for this compound are expected to be:
-
Cleavage of the Disulfide Bond: This is a common degradation route for disulfides, leading to the formation of two 4-chlorobenzylthiol (mercaptan) radicals. This can be initiated by heat, light, or the presence of reducing agents.
-
Oxidation: The sulfur atoms in the disulfide bond can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air. This can lead to the formation of thiosulfinates and ultimately sulfonic acids.
-
Hydrolysis: While the disulfide bond itself is generally stable to hydrolysis, extreme pH conditions, particularly alkaline pH, can promote its cleavage.
Q3: What are the best practices for preparing and storing this compound solutions to minimize degradation?
A3: To ensure the stability of your this compound solutions, adhere to the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen.
-
pH Control: Maintain a neutral to slightly acidic pH. Disulfide bonds are generally more stable in acidic conditions.[1]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Temperature: Store solutions at controlled room temperature or refrigerated, depending on the solvent system. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
II. Troubleshooting Guide: Investigating Degradation
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.
Problem: Unexpected or inconsistent results in bioassays.
Probable Cause: Degradation of this compound leading to a decrease in the active compound concentration and the formation of potentially interfering degradation products.
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.
-
Data Presentation: Expected Degradation Profile
The following table summarizes the expected outcomes of the forced degradation study based on the chemical properties of disulfides.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic (0.1 M HCl, 60°C) | Moderate | 4-chlorobenzylthiol, 4-chlorobenzyl alcohol |
| Alkaline (0.1 M NaOH, RT) | Significant | 4-chlorobenzylthiol, 4-chlorobenzoic acid |
| Oxidative (3% H₂O₂, RT) | Significant | 4-chlorobenzyl thiosulfinate, 4-chlorobenzyl sulfonic acid |
| Thermal (60°C) | Moderate | 4-chlorobenzylthiol |
| Photolytic (UV 254nm) | Moderate | 4-chlorobenzylthiol and other radical species |
III. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[3]
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation Workflow:
Caption: Workflow for validating a stability-indicating HPLC method.
IV. References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
Klick, S., Müllner, S., & Gstöttner, C. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 31(10).
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John wiley & sons.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
Nowicki, W. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica - Drug Research, 69(5), 843-849.
-
Rane, K., & Puranik, P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38247.
-
Science.gov. forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Grygorczyk, R., & Wichur, T. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 24(18), 3267.
Sources
Technical Support Center: A Guide to Solubilizing Di(4-chlorobenzyl) disulphide for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Di(4-chlorobenzyl) disulphide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. We understand that inaccurate compound concentration due to poor solubility can significantly impact the reliability and reproducibility of your biological data.[1] This resource provides in-depth, field-proven insights and troubleshooting protocols to help you achieve accurate and consistent results.
Part 1: Understanding the Core Challenge
Q1: Why is this compound so difficult to dissolve in aqueous assay buffers?
A1: The solubility challenge with this compound is rooted in its fundamental physicochemical properties. Its molecular structure dictates its behavior in different solvents.
-
High Lipophilicity (Hydrophobicity): The molecule is dominated by two chlorobenzyl groups. The benzene rings and the chloro-substituents are highly nonpolar, repelling water molecules. This is analogous to how oil and water separate. The related compound, Dibenzyl disulfide, has a high LogP value of 5.29, and the addition of chlorine atoms further increases this hydrophobicity, making it even less likely to dissolve in water.[2]
-
Disulfide Bond: While the disulfide bond introduces some polarity, it is insufficient to counteract the nonpolar nature of the rest of the molecule. Most sulfides of transition metals and many organic sulfides are known to be highly insoluble in aqueous solutions.
-
Crystalline Solid State: this compound is a solid at room temperature. To dissolve, solvent molecules must provide enough energy to overcome the strong intermolecular forces holding the crystal lattice together. Water, a highly polar solvent, cannot effectively interact with the nonpolar surfaces of the molecule to break down this lattice.
These factors combined mean that this compound is practically insoluble in water and aqueous buffers used for most biological assays.[2][3][4] Therefore, a solubilization strategy using an organic solvent is almost always necessary.
Part 2: Recommended Protocols for Solubilization
Q2: What is the standard protocol for preparing a high-concentration stock solution of this compound?
A2: The industry-standard approach is to first create a concentrated stock solution in a strong, water-miscible organic solvent. For biological applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended choice.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 317.27 g/mol )
-
High-purity, anhydrous DMSO (Dimethyl Sulfoxide)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 317.27 g/mol × 1000 mg/g = 3.17 mg
-
-
Weighing: Accurately weigh out 3.17 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Expert Insight: Weighing a slightly different amount (e.g., 3.50 mg) is acceptable. Simply adjust the volume of DMSO added to achieve the target 10 mM concentration (e.g., 3.50 mg would require 1.103 mL of DMSO).
-
-
Dissolution:
-
Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If you see any solid particles, proceed to the next step.
-
-
Assisted Solubilization (If Necessary):
-
Place the vial in a sonicator water bath for 10-15 minutes. The high-frequency energy will help break apart the compound's crystal lattice structure.
-
Alternatively, gently warm the solution to 30-37°C while vortexing intermittently. Caution: Do not overheat, as it may degrade the compound.
-
-
Final Check & Storage:
-
Once fully dissolved, the solution should be clear and free of any visible particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when preparing working solutions from a DMSO stock for your final assay.
Q3: My compound dissolves perfectly in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A3: This is the most frequent and critical challenge. When the DMSO stock is added to an aqueous medium, the DMSO rapidly disperses, and the local solvent environment around your compound changes from 100% organic to >99% aqueous. Since the compound is insoluble in water, it precipitates out of the solution.[5] This leads to an actual test concentration far lower than your intended concentration, producing erroneous data such as falsely high IC50 values.[1]
Below is a troubleshooting workflow to address this issue.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dibenzyl disulfide | 150-60-7 [chemicalbook.com]
- 3. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 882-33-7,DIPHENYL DISULFIDE | lookchem [lookchem.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the characterization of Di(4-chlorobenzyl) disulphide
Technical Support Center: Characterization of Di(4-chlorobenzyl) disulphide
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the characterization of this compound. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you overcome common analytical challenges.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key physicochemical properties of this compound that I should be aware of?
-
How should I properly store this compound to prevent degradation?
-
What are the expected degradation pathways for this compound?
-
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Analysis
-
Problem: I'm observing poor peak shape (tailing or fronting) for this compound.
-
Problem: My sample is showing multiple peaks when I expect a single pure peak.
-
Problem: I'm seeing a loss of my compound during analysis, resulting in low recovery.
-
-
Troubleshooting Guide: Mass Spectrometry (MS) Analysis
-
Problem: I'm having difficulty fragmenting the parent ion of this compound using Collision-Induced Dissociation (CID).
-
Problem: I'm observing unexpected adducts or ions in my mass spectrum.
-
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Problem: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret.
-
Problem: I suspect my sample has degraded. What NMR signals would indicate this?
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the fundamental properties of this compound is crucial for its handling and analysis. While specific data for this exact compound is not extensively published, we can infer its properties from related structures like dibenzyl disulfide.
| Property | Expected Characteristic | Implication for Characterization |
| Molecular Formula | C₁₄H₁₂Cl₂S₂ | --- |
| Molecular Weight | 315.29 g/mol | --- |
| Physical State | Likely a solid at room temperature. | Weighing and sample preparation should be straightforward. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, acetonitrile, and hexane.[1] | This dictates the choice of solvents for sample preparation and chromatographic mobile phases. |
| Thermal Stability | Potentially thermally labile. Related compounds like dibenzyl disulfide can decompose at temperatures as low as 80-110°C.[2] | This is a critical consideration for GC analysis, where high injector and oven temperatures can cause degradation. It also has implications for long-term storage. |
| Reactivity | The disulfide bond can be susceptible to reduction, oxidation, and scrambling (disproportionation into other disulfide species), especially in the presence of free thiols, high pH, or certain metals.[3] | Sample preparation should be conducted under mild conditions. Avoid high pH and exposure to reactive metals. |
Q2: How should I properly store this compound to prevent degradation?
Given the potential for thermal and chemical instability, proper storage is essential.
-
Temperature: Store at low temperatures, preferably at 2-8°C or frozen for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light, as UV exposure can potentially lead to disulfide bond cleavage.
-
Container: Use clean, inert glass vials. Avoid metal containers, as metals can catalyze disulfide degradation.[2]
Q3: What are the expected degradation pathways for this compound?
Degradation of this compound can occur through several mechanisms:
-
Reduction: The disulfide bond can be cleaved to form two molecules of 4-chlorobenzyl thiol. This can be initiated by reducing agents or even certain analytical conditions.
-
Oxidation: The disulfide can be oxidized to various sulfur-containing species, such as thiosulfinates and sulfonic acids.
-
Disulfide Scrambling: In the presence of other thiols or under certain conditions (e.g., heat, high pH), the disulfide bonds can rearrange, leading to a mixture of different disulfide compounds.[3]
-
Thermolysis: At elevated temperatures, the C-S and S-S bonds can break, potentially leading to the formation of 4-chlorobenzyl sulfide and other byproducts.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a preferred method for the analysis of this compound due to its ability to analyze non-volatile and thermally labile compounds.[4][5]
Problem: I'm observing poor peak shape (tailing or fronting) for this compound.
Poor peak shape can be caused by a variety of factors. The following flowchart can help you troubleshoot this issue.
Caption: Troubleshooting flowchart for poor HPLC peak shape.
A good starting point for method development would be a reversed-phase C18 column with a mobile phase of acetonitrile and water.[5]
Problem: My sample is showing multiple peaks when I expect a single pure peak.
This could be due to impurities in your sample or on-column degradation.
-
Check for Impurities:
-
Analyze a blank: Inject your sample solvent to ensure no peaks are coming from your diluent.
-
Use a high-resolution mass spectrometer (if available) coupled to the HPLC (LC-MS): This can help identify the mass of the unexpected peaks and determine if they are related to your compound of interest (e.g., degradation products, dimers).
-
Consider synthesis byproducts: If you synthesized the material, consider potential side products or unreacted starting materials. 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride are common precursors.
-
-
Investigate On-Column Degradation:
-
Vary the column temperature: Lowering the column temperature may reduce degradation.
-
Change the mobile phase pH: As mentioned, disulfides can be sensitive to pH.
-
Try a different stationary phase: Some stationary phases may have active sites that promote degradation.
-
Problem: I'm seeing a loss of my compound during analysis, resulting in low recovery.
Low recovery can be due to several factors:
-
Adsorption: The compound may be adsorbing to parts of the HPLC system (e.g., tubing, injector, column frit). Passivating the system with a high-concentration injection of your standard may help.
-
Poor Solubility: The compound may be precipitating in the mobile phase. Ensure your sample is fully dissolved and that the mobile phase has sufficient organic content.
-
Degradation: As discussed, the compound may be degrading during the analysis.
Troubleshooting Guide: Mass Spectrometry (MS) Analysis
LC-MS is a powerful tool for the characterization of this compound.
Problem: I'm having difficulty fragmenting the parent ion of this compound using Collision-Induced Dissociation (CID).
Disulfide bonds can be resistant to fragmentation by CID, especially in smaller molecules where other bonds may be weaker.[6]
-
Increase Collision Energy: Gradually increase the collision energy to see if fragmentation can be induced.
-
Alternative Fragmentation Techniques: If available, consider using other fragmentation methods:
-
Higher-energy Collisional Dissociation (HCD): This can sometimes provide more fragmentation than CID.
-
Electron Transfer Dissociation (ETD): While typically used for larger molecules like peptides, ETD is known to be effective at cleaving disulfide bonds.[7]
-
-
Look for Characteristic Fragments: Even if the disulfide bond itself doesn't cleave, you should be able to observe fragmentation of the benzyl groups. Look for the loss of a chlorobenzyl radical or cation.
Problem: I'm observing unexpected adducts or ions in my mass spectrum.
-
Sodium/Potassium Adducts: It is common to see [M+Na]⁺ and [M+K]⁺ adducts, especially with electrospray ionization (ESI).
-
Solvent Adducts: Adducts with mobile phase components (e.g., [M+ACN+H]⁺) can also be observed.
-
In-source Reactions: The high-energy environment of the MS source can sometimes cause reactions. If you suspect this, try lowering the source temperature or using a gentler ionization technique if available.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural confirmation of this compound.
Problem: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret.
The two chlorobenzyl groups are chemically equivalent, which should simplify the spectrum. However, you may still face challenges.
-
Expected Pattern: You should expect to see two doublets in the aromatic region, corresponding to the protons on the chlorinated benzene rings. The protons ortho to the CH₂ group will be one doublet, and the protons meta to the CH₂ group will be the other. This is a classic AA'BB' system.
-
Solvent Choice: The choice of NMR solvent can affect the chemical shifts and resolution of your peaks. If you are having trouble with resolution in one solvent (e.g., CDCl₃), try another (e.g., DMSO-d₆).[8]
-
Check for Impurities: Impurities with aromatic protons can complicate the spectrum. Compare your spectrum to that of potential starting materials like 4-chlorobenzyl alcohol.[9]
Problem: I suspect my sample has degraded. What NMR signals would indicate this?
-
Reduction to Thiol: The appearance of a signal for the thiol proton (-SH) and a shift in the methylene (-CH₂-) proton signal would indicate reduction to 4-chlorobenzyl thiol. The thiol proton signal is often broad and its chemical shift can be concentration-dependent.
-
Oxidation: Oxidation can lead to a variety of products with different chemical shifts. This can result in a complex mixture of peaks that are difficult to assign without further analysis.
-
Other Byproducts: Look for signals that do not correspond to your starting material. For example, the formation of 4-chlorobenzyl sulfide would give a different chemical shift for the methylene protons compared to the disulfide.
References
- Recent advancements in disulfide bridge characterization: Insights from mass spectrometry. (2024).
- A Comparative Guide to the Thermal Stability of Dibenzyl Disulfide and Its Deriv
- Application Note: Quantification of Dibenzyl Disulfide in Transformer Oil using High-Performance Liquid Chrom
- Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). (2010). Journal of the American Society for Mass Spectrometry.
- Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. (2023). ChemRxiv.
- A Comparative Guide to HPLC and Other Chromatographic Methods for the Assay of 2,4-Dichlorobenzyl Alcohol. Benchchem.
- Di-p-chlorobenzyl Azodicarboxyl
- 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum. ChemicalBook.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules.
Sources
- 1. Buy Di-p-chlorobenzyl Azodicarboxylate(DCAD) [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advancements in disulfide bridge characterization: Insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum [chemicalbook.com]
Preventing byproduct formation in Di(4-chlorobenzyl) disulphide reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of Di(4-chlorobenzyl) disulphide, a valuable building block in medicinal chemistry and materials science, can be a nuanced process. The formation of structurally similar byproducts not only reduces the yield of the desired product but also complicates purification, potentially leading to misleading results in downstream applications. This guide, structured as a series of frequently asked questions, provides in-depth troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am observing significant amounts of Di(4-chlorobenzyl) sulfide (monosulfide) in my product. What is causing this and how can I prevent it?
A: The formation of the monosulfide, Di(4-chlorobenzyl) sulfide, is a common side reaction. It primarily arises from two sources: the presence of sulfide ions (S²⁻) in your reaction mixture or the in-situ cleavage of the desired disulfide product.
Root Causes & Mechanistic Insight:
-
Incorrect Stoichiometry of the Sulfur Source: When preparing a disulfide reagent like sodium disulfide (Na₂S₂) from sodium sulfide (Na₂S) and elemental sulfur, using an insufficient amount of sulfur results in unreacted sodium sulfide. This remaining Na₂S is a potent nucleophile that readily reacts with 4-chlorobenzyl chloride to form the monosulfide.[1]
-
Instability of the Disulfide Linkage: The disulfide bond in your product can be cleaved by strong nucleophiles or bases that may be present in the reaction. This cleavage can generate a 4-chlorobenzyl thiolate, which can then react with another molecule of 4-chlorobenzyl chloride, also leading to the monosulfide.[1]
Troubleshooting & Optimization Strategies:
-
Ensure Correct Stoichiometry: When preparing your disulfide reagent (e.g., Na₂S₂), use a slight excess of elemental sulfur relative to sodium sulfide to ensure all sulfide is converted to disulfide.[1] A 1:1 molar ratio of sodium sulfide (Na₂S) to sulfur (S) is ideal for forming sodium disulfide.[1]
-
Utilize a Direct Disulfide Source: Employ reagents that deliver the disulfide moiety directly and with higher selectivity. Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) is a viable alternative.[1]
-
Control Reaction Temperature: Elevated temperatures can promote side reactions. A method using thiourea and elemental sulfur in polyethylene glycol (PEG 200) can proceed at a milder temperature of 40°C, which helps in avoiding contamination from other sulfides.[1]
-
Implement Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can enhance reaction kinetics and selectivity. A PTC facilitates the transfer of the disulfide anion from an aqueous phase to the organic phase containing the 4-chlorobenzyl chloride, which can lead to a more selective reaction.[1][2]
Experimental Protocol: Preparation of Sodium Disulfide (Na₂S₂) Solution
-
In a suitable reaction vessel, dissolve sodium sulfide (Na₂S) in water (e.g., 150 kg in 500 kg of water).
-
Heat the solution to approximately 89°C with constant stirring.
-
Slowly and carefully add the stoichiometric amount of sulfur powder (e.g., 32 kg for a 1:1 molar ratio with the Na₂S).
-
Continue stirring and heating for at least one hour to ensure the complete formation of the sodium disulfide solution.
-
Filter the resulting solution to remove any unreacted sulfur or other impurities before reacting it with 4-chlorobenzyl chloride.[1]
Diagram: Competing Pathways for Monosulfide and Disulfide Formation
Caption: Competing reaction pathways leading to the desired disulfide and the monosulfide byproduct.
Q2: My product is contaminated with higher polysulfides (trisulphide, tetrasulphide). How can I improve selectivity for the disulfide?
A: The formation of higher polysulfides (R-Sₙ-R, where n > 2) is a frequent issue when using sulfur sources that can form polysulfide chains.
Root Cause & Mechanistic Insight:
The reaction between sodium sulfide and elemental sulfur can produce a mixture of sodium polysulfides (Na₂Sₓ) if the stoichiometry is not carefully controlled.[1] When this mixture of polysulfides reacts with 4-chlorobenzyl chloride, a corresponding mixture of Di(4-chlorobenzyl) polysulfides is formed. The formation of trisulfides can also occur through a reaction similar to a thiol-disulfide exchange, but with a sulfide ion (HS⁻) acting as the nucleophile.[3][4]
Troubleshooting & Optimization Strategies:
-
Precise Sulfur Control: The most critical factor is to carefully control the stoichiometry to favor the formation of Na₂S₂. The ideal molar ratio of Sodium Sulfide (Na₂S) to Sulfur (S) is 1:1.[1] Any excess of elemental sulfur will promote the formation of higher polysulfides.
Table: Reactant Ratios and Expected Products
| Molar Ratio (Na₂S : S) | Primary Product | Byproduct Profile |
| 1 : <1 | Di(4-chlorobenzyl) sulfide | High levels of monosulfide |
| 1 : 1 | Di(4-chlorobenzyl) disulfide | Minimal byproducts |
| 1 : >1 | Di(4-chlorobenzyl) polysulfides | Increasing amounts of trisulphide, tetrasulphide, etc. |
Diagram: Formation of Polysulfide Chains
Caption: Stoichiometric control is key to preventing the formation of higher polysulfides.
Q3: 4-chlorobenzyl alcohol is a major byproduct in my reaction. Why is this happening and how can it be prevented?
A: The presence of 4-chlorobenzyl alcohol as a byproduct is almost always due to the hydrolysis of your starting material, 4-chlorobenzyl chloride.
Root Cause & Mechanistic Insight:
4-chlorobenzyl chloride is sensitive to moisture.[5] In the presence of water, it can undergo a nucleophilic substitution reaction where water acts as the nucleophile, leading to the formation of 4-chlorobenzyl alcohol. This is particularly problematic if the reaction is run in an aqueous solution or if the solvents and reagents are not properly dried.
Troubleshooting & Optimization Strategies:
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous (water-free) conditions.[5]
-
Dry Glassware: All glassware should be oven-dried or flame-dried before use to remove any adsorbed moisture.
-
Anhydrous Solvents: Use anhydrous solvents. If you are using a biphasic system with water, consider using a phase-transfer catalyst to improve the reaction rate in the organic phase, thereby minimizing the contact time of the 4-chlorobenzyl chloride with the aqueous phase.[1][2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent atmospheric moisture from entering the reaction vessel.
Experimental Protocol: Setting Up a Reaction Under Anhydrous Conditions
-
Place all necessary glassware in an oven at >100°C for several hours and then allow it to cool in a desiccator.
-
Assemble the glassware while it is still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Add your anhydrous solvent via a syringe or cannula.
-
Add your reagents, ensuring they are also anhydrous. If a reagent is a solid, ensure it has been properly dried.
-
Maintain the inert atmosphere throughout the course of the reaction.
Q4: I am seeing byproducts with higher molecular weights that seem to be over-oxidation products. How can I avoid these?
A: Over-oxidation of the disulfide bond can lead to the formation of thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)₂-S-R).
Root Cause & Mechanistic Insight:
If your reaction conditions are too harsh or if you are using a strong oxidizing agent to form the disulfide bond from a thiol precursor, over-oxidation can occur.[6] This is more common in syntheses that start from 4-chlorobenzyl thiol rather than 4-chlorobenzyl chloride. The sulfur atoms in the disulfide are susceptible to further oxidation.
Troubleshooting & Optimization Strategies:
-
Mild Oxidizing Agents: If you are synthesizing from the corresponding thiol, choose a mild and selective oxidizing agent. Examples include air (in the presence of a catalyst), dimethyl sulfoxide (DMSO), or hydrogen peroxide with a catalyst.[7]
-
Control Stoichiometry of Oxidant: Use only the stoichiometric amount of the oxidizing agent needed to form the disulfide. For instance, with hydrogen peroxide, using only one equivalent can help suppress over-oxidation to thiosulfonates.[6]
-
Temperature Control: Perform the oxidation at low temperatures to reduce the rate of over-oxidation.
Diagram: Over-oxidation Pathway of Disulfides
Caption: The sequential oxidation of the disulfide leads to thiosulfinate and thiosulfonate byproducts.
General Purification Guidelines
Q: What are the recommended methods for purifying this compound?
A: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid compounds like this compound.[5] A good solvent system would be one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Ethanol is often a good choice for recrystallizing similar compounds like dibenzyl disulfide.[1]
-
Column Chromatography: For smaller scale reactions or when dealing with impurities with similar solubility profiles, silica gel column chromatography can be an excellent purification technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
References
-
Proposed trisulfide formation reaction. We suggest that... - ResearchGate. Available at: [Link]
-
PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange: Synthesis of Unsymmetrical Disulfide - Organic Letters. Available at: [Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - MDPI. Available at: [Link]
-
Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols - SAGE Journals. Available at: [Link]
-
Disulfide synthesis by S-S coupling - Organic Chemistry Portal. Available at: [Link]
-
Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole - Organic Chemistry Portal. Available at: [Link]
-
Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - ACS Omega. Available at: [Link]
- Method for preventing formation of trisulfide derivatives of polypeptides - Google Patents.
-
Trisulfides in Proteins - ResearchGate. Available at: [Link]
-
A Novel and Efficient Synthesis of Unsymmetrical Disulfides - Organic Chemistry Portal. Available at: [Link]
-
Engineered Pathways for Correct Disulfide Bond Oxidation - PMC - PubMed Central. Available at: [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv. Available at: [Link]
-
(a) General reaction for the formation of trisulfides. (b) Synthesis of... - ResearchGate. Available at: [Link]
-
Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. - The Bumbling Biochemist. Available at: [Link]
-
Preparation of 4-chlorobenzyl chloride - PrepChem.com. Available at: [Link]
-
Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - Beilstein Journals. Available at: [Link]
-
Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC - NIH. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Di(4-chlorobenzyl) Disulfide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Di(4-chlorobenzyl) disulfide. As you transition from bench-scale experiments to larger-scale production, new challenges can emerge. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, efficient, and scalable synthetic process.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis of Di(4-chlorobenzyl) disulfide in a question-and-answer format.
Question 1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I fix it?
Answer:
Low yield upon scale-up is a common issue often attributed to several factors that are less pronounced at the bench scale.
-
Cause A: Inefficient Heat Transfer and Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heating and cooling more difficult. Localized hot spots can accelerate side reactions, while insufficient heating can lead to an incomplete reaction. A reaction time of 4 hours at 93°C has been shown to be effective in some large-scale preparations[1][2].
-
Solution:
-
Use a jacketed reactor vessel with a circulating thermal fluid for precise temperature control.
-
Employ an overhead mechanical stirrer instead of a magnetic stir bar to ensure homogenous mixing and temperature distribution throughout the reaction mass.
-
Monitor the internal reaction temperature with a calibrated probe, not just the bath temperature.
-
-
-
Cause B: Incomplete Reaction: The reaction may simply not have run to completion due to mass transfer limitations or insufficient reaction time.
-
Solution:
-
Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the new scale.
-
Ensure the sulfur source, such as a pre-formed sodium disulfide solution, is completely dissolved and homogenous before adding the 4-chlorobenzyl chloride[1].
-
-
-
Cause C: Inefficient Mixing in Biphasic Systems: If the reaction involves two phases (e.g., an aqueous solution of a sulfur salt and an organic solution of the alkyl halide), mass transfer limitations due to poor mixing can severely limit the reaction rate.
-
Solution:
-
Increase the stirring speed with an appropriate overhead stirrer.
-
Consider the use of a phase-transfer catalyst (PTC) . A PTC like Amberlite IR-400 can facilitate the transfer of the disulfide anion into the organic phase, significantly improving the reaction rate and yield[1].
-
-
Question 2: My final product is contaminated with Di(4-chlorobenzyl) sulfide (the monosulfide). How can I prevent this side reaction?
Answer:
The formation of the monosulfide byproduct is a classic problem in this synthesis. It arises when a sulfide ion (S²⁻) source is present or when the disulfide product is cleaved in-situ[3].
-
Cause A: Incorrect Stoichiometry of the Sulfur Source: When preparing sodium disulfide (Na₂S₂) from sodium sulfide (Na₂S) and elemental sulfur, using an insufficient amount of sulfur leaves unreacted Na₂S. This is a potent nucleophile that readily reacts with two molecules of 4-chlorobenzyl chloride to form the undesired monosulfide[3].
-
Solution:
-
Ensure a 1:1 molar ratio of sodium sulfide to elemental sulfur when preparing the disulfide reagent[3]. A slight excess of sulfur can help drive the formation of the disulfide, but a large excess can lead to polysulfides (see Q3).
-
Allow sufficient time and temperature (e.g., 87-90°C for 1 hour) for the reaction between Na₂S and sulfur to complete before adding the benzyl chloride derivative[1][2].
-
-
-
Cause B: Using a More Selective Sulfur Reagent: Some reagents are inherently more prone to forming sulfide ions.
-
Solution:
-
Employ a reagent that delivers the disulfide moiety more directly. A highly effective and scalable method is the reaction of the alkyl halide with sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in a solvent like DMSO. This route proceeds through a Bunte salt intermediate, which minimizes the presence of free sulfide ions[4][5].
-
-
Question 3: I'm observing higher polysulfides (trisulfides, tetrasulfides) in my product analysis. What causes this and how can it be avoided?
Answer:
The formation of polysulfides (R-Sₙ-R, where n > 2) occurs when using sulfur sources that can form polysulfide chains, particularly when reacting sodium sulfide with an excess of elemental sulfur[3].
-
Cause: The reaction between sodium sulfide and sulfur can produce a mixture of sodium polysulfides (Na₂Sₓ). When this mixture reacts with 4-chlorobenzyl chloride, a corresponding mixture of Di(4-chlorobenzyl) polysulfides is formed[3].
-
Solution:
-
Strict Stoichiometric Control: Carefully control the stoichiometry to favor the formation of Na₂S₂. The ideal molar ratio of Sodium Sulfide (Na₂S) to Sulfur (S) is 1:1[3].
-
Alternative Reagents: To completely avoid this issue, switch to a synthetic route that does not involve elemental sulfur. The reaction with sodium thiosulfate is an excellent alternative that selectively produces the disulfide[4][6][7]. Another efficient method uses thiourea and elemental sulfur in polyethylene glycol (PEG 200), which has been shown to produce disulfides without contamination by higher polysulfides[8].
-
-
Question 4: The purification of the final product by recrystallization is giving me low recovery. Are there better methods for a large scale?
Answer:
Purification is critical for achieving the desired product quality. While recrystallization is a common method, its efficiency depends heavily on solvent choice and the impurity profile.
-
Cause: The chosen solvent may not be ideal, leading to co-precipitation of impurities or the product remaining too soluble in the mother liquor.
-
Solution:
-
Solvent Screening: Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent system (e.g., ethanol, isopropanol, or mixtures like hexane/ethyl acetate). For dibenzyl disulfide, recrystallization from ethanol at ~72°C is a documented method[3].
-
Slurry Wash: Before a full recrystallization, consider washing the crude solid product with a solvent in which the desired product is sparingly soluble but impurities are more soluble. This can significantly improve the purity of the material entering the final recrystallization step.
-
Controlled Cooling: For large-scale crystallizations, slow, controlled cooling is crucial for forming large, pure crystals. Crash cooling often traps impurities.
-
Work-up Optimization: Ensure the work-up procedure effectively removes inorganic salts and other water-soluble impurities. Washing the crude product with water is a critical first step after the reaction[3][9].
-
-
Frequently Asked Questions (FAQs)
Q: What are the most reliable and scalable synthetic routes to Di(4-chlorobenzyl) disulfide?
A: Two primary routes are highly recommended for their scalability and reliability:
-
From 4-Chlorobenzyl Chloride and Sodium Thiosulfate: This is a one-pot, scalable method where the alkyl halide is reacted with Na₂S₂O₃·5H₂O in a solvent like DMSO at 60–70 °C[4][6]. It is highly regarded for its simplicity and for avoiding the formation of polysulfide byproducts.
-
From 4-Chlorobenzyl Chloride and Sodium Disulfide: This classic industrial method involves the in-situ preparation of sodium disulfide (Na₂S₂) from sodium sulfide (Na₂S) and elemental sulfur in a 1:1 molar ratio, followed by reaction with the alkyl halide[2][3]. This method requires precise stoichiometric control to avoid side reactions but is very cost-effective.
Q: How can I effectively monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common and cost-effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to resolve the starting material (4-chlorobenzyl chloride) from the product. The disappearance of the starting material spot is a good indicator of reaction completion[8]. For more quantitative analysis during process development, HPLC is recommended.
Q: What are the key safety considerations when running this synthesis at scale?
A: Safety is paramount.
-
Reagents: 4-chlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: If using flammable solvents, ensure the reactor is properly grounded to prevent static discharge.
-
Byproducts: Some synthetic routes may produce hydrogen sulfide (H₂S) or sulfur dioxide (SO₂), which are toxic gases. Ensure adequate ventilation and consider using a scrubber for off-gases if necessary[6].
Scalable Synthesis Protocol: Di(4-chlorobenzyl) Disulfide via the Thiosulfate Route
This protocol is adapted from established methods for the synthesis of symmetrical disulfides from benzylic halides and is suitable for scale-up[4][7].
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) |
| 4-Chlorobenzyl chloride | 161.03 | 1.0 | 161.0 g |
| Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) | 248.18 | 1.0 | 248.2 g |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | 1.0 L |
| Water (H₂O) | 18.02 | - | 100 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | For extraction |
| n-Hexane | 86.18 | - | For extraction & recrystallization |
Step-by-Step Methodology
-
Reactor Setup: Charge a 3 L jacketed glass reactor equipped with an overhead mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet with sodium thiosulfate pentahydrate (248.2 g) and a mixture of DMSO (1.0 L) and water (100 mL).
-
Heating: Begin stirring and heat the mixture to 65 °C using the circulating bath until all solids are dissolved.
-
Reagent Addition: Slowly add 4-chlorobenzyl chloride (161.0 g) to the reactor over 30 minutes, maintaining the internal temperature between 65-70 °C.
-
Reaction: Stir the mixture at 65-70 °C for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., 9:1 Hexane:EtOAc) until the starting halide spot is no longer visible. The hydrolysis of the intermediate Bunte salt can generate acidic byproducts[7].
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 1 L of deionized water.
-
Extraction: Extract the aqueous mixture with a 1:1 solution of n-hexane/EtOAc (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) followed by a brine solution (1 x 500 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. A 20:1 mixture of n-hexane/EtOAc is a good starting point for recrystallization[7]. Dissolve the crude product in a minimal amount of the hot solvent system, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum. The expected product is a pale yellow solid[10].
Process & Mechanistic Visualizations
Scale-Up Synthesis Workflow
Caption: Workflow for the scalable synthesis of Di(4-chlorobenzyl) disulfide.
Reaction Mechanism & Potential Side Reactions
Caption: Primary reaction pathway and common monosulfide side reaction.
References
-
Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. (2017). Synlett.
-
The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3. (2015). RSC Publishing.
-
Simple and green method for synthesis of symmetrical dialkyl disulfides and trisulfides from alkyl halides in water; PMOxT as a sulfur donor. (2018). Taylor & Francis Online.
-
The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry (RSC Publishing).
-
Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. (2015). ResearchGate.
-
Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Organic Syntheses Procedure.
-
DI-o-NITROPHENYL DISULFIDE. Organic Syntheses Procedure.
-
A one-pot, and scalable method to prepare symmetric disulfides. .
-
Conversion of benzyl chloride to dibenzyl disulfide under different conditions. ResearchGate.
-
Minimizing side reactions in the synthesis of Dibenzyl Disulfide. Benchchem.
-
Di(4-chlorobenzyl) disulphide. Vulcanchem.
-
Troubleshooting low yields in Dibenzyl Disulfide synthesis. Benchchem.
-
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzyl Chloride Derivatives. Benchchem.
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
-
Disulfur Dichloride. Synlett.
-
Preparation of 4-chlorobenzyl chloride. PrepChem.com.
-
Method for prodn. of dibenzyl disulfide. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1103865A - Method for prodn. of dibenzyl disulfide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The synthesis of symmetrical disulfides by reacting organic halides with Na 2 S 2 O 3 ·5H 2 O in DMSO - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01885D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound (23566-17-8) for sale [vulcanchem.com]
Managing temperature fluctuations during Di(4-chlorobenzyl) disulphide synthesis
Welcome to the technical support center for the synthesis of Di(4-chlorobenzyl) disulphide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical parameter of temperature control. Precise temperature management is paramount for achieving high yield and purity, and this document provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
The Critical Role of Temperature in this compound Synthesis
The synthesis of this compound, typically proceeding via the reaction of 4-chlorobenzyl chloride with a disulfide source like sodium disulfide, is a classic nucleophilic substitution reaction. While seemingly straightforward, the reaction is often accompanied by competing side reactions and potential exothermic events. Temperature is the pivotal variable that dictates the kinetics of not only the desired reaction but also these undesirable pathways. Failure to maintain the optimal thermal profile can lead to a cascade of issues, including reduced yield, formation of impurities that are difficult to separate, and in some cases, runaway reactions. This guide will equip you with the knowledge to anticipate and manage these challenges effectively.
Troubleshooting Guide: Temperature Fluctuations
This section addresses specific issues you may encounter related to temperature control during the synthesis.
Q1: My reaction is turning brown and I'm observing a significant amount of an impurity I suspect is 4-chlorobenzyl alcohol. What's happening and how can I prevent this?
A1: The formation of 4-chlorobenzyl alcohol is a classic sign of hydrolysis of the starting material, 4-chlorobenzyl chloride. This is a competing nucleophilic substitution reaction where water or hydroxide ions act as the nucleophile instead of the disulfide anion.
Causality: This side reaction is particularly prevalent under the following conditions:
-
Aqueous Media: Many protocols for preparing sodium disulfide (Na₂S₂) involve dissolving sodium sulfide (Na₂S) and sulfur in water.
-
Elevated Temperatures: The rate of hydrolysis of benzyl halides increases significantly with temperature. High reaction temperatures, especially in the range of 80–100 °C, can accelerate this unwanted side reaction.
-
Basic Conditions: The presence of sulfide and disulfide ions creates a basic environment (high pH), which can further promote hydrolysis.
Troubleshooting & Prevention:
-
Temperature Management: Lowering the reaction temperature is the most direct way to mitigate hydrolysis. While some protocols call for temperatures around 90-93°C[1], consider alternative methods that proceed at lower temperatures, such as using thiourea and elemental sulfur in polyethylene glycol (PEG 200) at a milder 40°C.
-
Solvent System: If feasible for your specific protocol, switching to a non-aqueous solvent system like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) can drastically reduce the concentration of water and thus minimize hydrolysis.
-
Controlled Reagent Addition: Add the 4-chlorobenzyl chloride to the heated disulfide solution slowly and in a controlled manner. This helps to maintain a lower instantaneous concentration of the benzyl chloride, which can disfavor the hydrolysis pathway.
Q2: I've noticed a sudden and rapid increase in temperature after adding the 4-chlorobenzyl chloride. The reaction seems to be running away. What should I do?
A2: You are likely experiencing an uncontrolled exothermic reaction. The reaction between 4-chlorobenzyl chloride and sodium disulfide is exothermic, and if the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur. This is a serious safety concern.
Causality:
-
Rapid Reagent Addition: Adding the 4-chlorobenzyl chloride too quickly to the hot sodium disulfide solution is a common cause.[2]
-
Inadequate Cooling: The reaction vessel may not have sufficient cooling capacity (e.g., an undersized ice bath or inefficient heat exchange).
-
High Reactant Concentration: Using overly concentrated solutions can lead to a very fast reaction rate and a large release of energy in a short period.
Immediate Actions & Prevention:
-
Emergency Cooling: Immediately apply aggressive cooling to the reaction vessel using an ice-salt bath or a cryo-cooler if available.
-
Stop Reagent Addition: If you are in the process of adding the 4-chlorobenzyl chloride, stop the addition immediately.
-
Dilution: If the reaction is still difficult to control, and it is safe to do so, consider adding a pre-cooled, inert solvent to dilute the reactants and absorb some of the heat.
Preventative Measures for Future Experiments:
-
Slow, Controlled Addition: Add the 4-chlorobenzyl chloride dropwise or via a syringe pump over a prolonged period. This allows the heat to dissipate as it is generated.
-
Adequate Cooling Setup: Ensure you have a robust cooling system in place before starting the addition. An ice bath should be ready and large enough to handle the scale of your reaction.
-
Monitor Internal Temperature: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture continuously. Do not rely solely on the temperature of the heating/cooling bath.
Q3: My final product is contaminated with what appears to be higher-order polysulfides (trisulfides, tetrasulfides). How is this related to temperature?
A3: The formation of higher-order polysulfides (Cl-C₆H₄-CH₂-Sₙ-CH₂-C₆H₄-Cl, where n > 2) is primarily an issue of stoichiometry when preparing the sodium polysulfide reagent, but temperature can play a secondary role in the complex equilibria involved.
Causality:
-
Incorrect Stoichiometry: The root cause is an excess of elemental sulfur relative to sodium sulfide when preparing the sodium disulfide (Na₂S₂) solution. This leads to the formation of a mixture of sodium polysulfides (Na₂Sₓ).
-
Temperature Effects on Equilibria: The reaction between sodium sulfide and sulfur to form various polysulfides is a complex equilibrium. While specific temperature effects on the distribution of polysulfide chain lengths are not well-documented in these specific synthesis guides, in general, higher temperatures can influence the position of these equilibria.
Troubleshooting & Prevention:
-
Precise Stoichiometry: The most critical step is to carefully control the molar ratio of sodium sulfide (Na₂S) to sulfur (S) to be as close to 1:1 as possible to favor the formation of Na₂S₂.
-
Stable Reagent Preparation Temperature: When preparing the sodium disulfide solution (e.g., by heating Na₂S and sulfur), maintain a steady and consistent temperature (e.g., 89°C as mentioned in one protocol) to ensure a consistent composition of the disulfide reagent before adding the benzyl chloride.
-
Alternative Sulfur Source: To completely avoid the issue of polysulfide formation, consider using a direct disulfide source that does not involve pre-mixing sulfide and sulfur. Reagents like sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) can provide the disulfide moiety more selectively.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the synthesis of this compound? A: There is no single "optimal" temperature, as it depends on the specific reagents and solvent system used. Here's a summary of conditions reported in various sources:
-
90-93°C: For the reaction of 4-chlorobenzyl chloride with sodium disulfide in an aqueous solution.[1] This is a common method but carries a higher risk of hydrolysis.
-
60-70°C: When using sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in DMSO.[3]
-
40°C: For a milder synthesis using thiourea and elemental sulfur in polyethylene glycol (PEG 200), which is reported to avoid contamination from other sulfides.
-
Room Temperature: Some modern methods using specific catalysts or reagents can proceed at room temperature, though these may not be as common for this specific compound.[4]
Q: Can I run the reaction at a lower temperature to be safe, even if the protocol calls for a higher one? A: Yes, but you must be prepared for a significantly slower reaction rate. Lowering the temperature will reduce the rate of all reactions, including the desired one. If you choose to run the reaction at a lower temperature, you will likely need to extend the reaction time considerably. It is crucial to monitor the reaction progress using a technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the reaction is complete.[5]
Q: How does the thermal stability of the product, this compound, affect the synthesis? A: Organic disulfides are generally stable at the temperatures used for their synthesis. However, they can undergo thermal decomposition at very high temperatures (e.g., >150°C), which can lead to the formation of radicals and a complex mixture of byproducts.[6] This is generally not a concern during the synthesis itself if the temperature is well-controlled within the recommended ranges. However, it is an important consideration during downstream processing, such as distillation for purification, where prolonged exposure to high temperatures should be avoided.
Data Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Sulfur Source | Sodium Disulfide (Na₂S₂) | Sodium Thiosulfate (Na₂S₂O₃·5H₂O) | Thiourea & Elemental Sulfur |
| Solvent | Water | DMSO | Polyethylene Glycol (PEG 200) |
| Temperature | 90-93°C | 60-70°C | 40°C |
| Key Advantage | Common, readily available reagents | Good selectivity for disulfide | Mild conditions, avoids polysulfides |
| Potential Issue | Hydrolysis of 4-chlorobenzyl chloride, exothermic | Requires anhydrous solvent | May require longer reaction times |
| Reference | [1] | [3] |
Experimental Protocol: Synthesis via Sodium Disulfide
This protocol is a synthesis of established methods and incorporates best practices for temperature control.
1. Preparation of Sodium Disulfide Solution: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. b. With vigorous stirring, heat the solution to approximately 85-89°C using a temperature-controlled heating mantle. c. Once the temperature is stable, slowly add one molar equivalent of finely powdered sulfur. d. Continue stirring and heating for 1 hour to ensure the complete formation of the sodium disulfide solution. The solution should turn a dark reddish-brown.
2. Reaction with 4-Chlorobenzyl Chloride: a. Ensure the sodium disulfide solution is at a stable temperature of 90°C. b. Prepare a solution of 4-chlorobenzyl chloride in a suitable solvent (if desired, though it can be added neat). c. Using an addition funnel or a syringe pump, add the 4-chlorobenzyl chloride to the stirred sodium disulfide solution dropwise over a period of at least 30-40 minutes. d. CRITICAL: Monitor the internal temperature of the reaction closely during the addition. If the temperature rises more than 5°C above the set point, pause the addition and allow the mixture to cool before resuming. Have an ice bath on standby for emergency cooling. e. After the addition is complete, maintain the reaction mixture at 93°C with vigorous stirring for 4 hours.[1]
3. Work-up and Purification: a. After 4 hours, turn off the heating and allow the mixture to cool slowly to room temperature, then let it stand for several hours or overnight to allow the crude product to crystallize. b. Separate the solid product from the aqueous layer by filtration. c. Wash the crude solid product thoroughly with water to remove any inorganic salts. d. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visual Workflow: Temperature Fluctuation Management
The following diagram outlines a decision-making process for managing temperature during the addition of 4-chlorobenzyl chloride.
Caption: Decision workflow for managing exothermic events.
References
- BenchChem. (n.d.). Minimizing side reactions in the synthesis of Dibenzyl Disulfide.
- Google Patents. (2023). CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide.
- Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling.
- Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. Organic Letters, 8(22), 5069–5072.
- Steiger, A. K., et al. (2018). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 23(10), 2536.
- Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE.
- Google Patents. (1990). CN1103865A - Method for prodn. of dibenzyl disulfide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorobenzyl Chloride.
- ResearchGate. (n.d.). Conversion of benzyl chloride to dibenzyl disulfide under different conditions.
- BenchChem. (n.d.). Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride.
Sources
- 1. CN1103865A - Method for prodn. of dibenzyl disulfide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Di(4-chlorobenzyl) Disulfide and Other Benzyl Disulfides in Biological Applications: A Guide for Researchers
Introduction: The Rising Significance of Substituted Benzyl Disulfides in Drug Discovery
Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, have long been recognized for their profound impact on biological systems.[1][2] Found abundantly in plants of the Allium genus (e.g., garlic, onions), these compounds are responsible for not only their characteristic aroma but also their well-documented medicinal properties.[3][4][5] Within this broad family, benzyl disulfides represent a scaffold of significant interest for medicinal chemists. The core structure, featuring a disulfide (S-S) linkage flanked by two benzyl groups, offers a unique combination of reactivity and modularity.
This guide provides an in-depth comparative analysis of di(4-chlorobenzyl) disulfide against other benzyl disulfide analogs. We will explore how subtle modifications to the benzyl ring, specifically halogen substitution, can dramatically influence biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights, structure-activity relationship (SAR) analysis, and practical experimental protocols to guide future research in this promising area.
The Core Scaffold: Chemical and Structural Considerations
The biological activity of benzyl disulfides is intrinsically linked to their chemical structure. The two primary components are the disulfide bond and the flanking benzyl rings.
-
The Disulfide Bond (R-S-S-R'): This functional group is the reactive center of the molecule.[6] It can undergo thiol-disulfide exchange with endogenous thiols, such as the cysteine residues in proteins or glutathione (GSH), a key cellular antioxidant. This reactivity is a cornerstone of its mechanism of action, allowing it to covalently modify protein targets or perturb the cellular redox balance.
-
The Benzyl Group (C₆H₅CH₂-): This aromatic, lipophilic moiety is crucial for the molecule's pharmacokinetic properties. It influences the compound's ability to cross cell membranes and interact with hydrophobic pockets within target proteins.
The true versatility of this scaffold lies in the ability to modify the benzyl ring. Introducing substituents, such as the chloro group in di(4-chlorobenzyl) disulfide, alters the molecule's electronic properties, steric profile, and lipophilicity, thereby fine-tuning its biological effects. The para (4-position) substitution with chlorine creates an electron-withdrawing effect and increases lipophilicity, which can enhance membrane permeability and target engagement compared to the unsubstituted parent compound, dibenzyl disulfide.
Synthetic Strategies: Accessing a Library of Analogs
A robust SAR study requires the efficient synthesis of various analogs. Benzyl disulfides are typically accessible through several reliable synthetic routes, providing the foundation for creating a diverse chemical library for screening.
-
Oxidative Coupling of Benzyl Mercaptans: The most direct method involves the oxidation of the corresponding substituted benzyl mercaptans (benzyl thiols). Common oxidizing agents like iodine, hydrogen peroxide, or even air can facilitate this coupling.
-
Reaction of Benzyl Halides with Disulfide Sources: Substituted benzyl halides (chlorides or bromides) can be coupled with a disulfide source, such as sodium disulfide, to form the symmetrical disulfide.[7][8]
-
Reaction with N,N'-Thiobisphthalimide: A more specialized method involves reacting substituted benzyl mercaptans with N,N'-thiobisphthalimide to produce substituted benzyl phthalimido disulfides, which are stable intermediates.[9]
The selection of a synthetic route depends on the availability of starting materials and the desired scale. A well-defined synthetic plan is the first step in any systematic investigation of these compounds.
Comparative Biological Activity: A Multifaceted Profile
While direct comparative data for di(4-chlorobenzyl) disulfide is emerging, we can infer its potential activities by examining structurally related compounds, including halogenated analogs and the well-studied diallyl disulfides from garlic.
Anticancer Activity
This is arguably the most explored therapeutic area for this class of compounds. The activity is often multifaceted, involving the induction of cell death, cell cycle arrest, and inhibition of metastasis.
-
Structure-Activity Insights: Studies on related molecules like bis(4-fluorobenzyl)trisulfide, a potent anticancer agent, demonstrate that halogenation of the benzyl ring is a highly effective strategy.[10][11] This compound was found to inhibit tumor growth by covalently modifying β-tubulin at a specific cysteine residue (Cys12), disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.[10][11] It is highly probable that di(4-chlorobenzyl) disulfide acts through a similar mechanism, with the chlorine atoms enhancing its ability to interact with and modify protein targets.
-
Mechanism of Action - Apoptosis Induction: A common mechanism for organosulfur compounds is the induction of apoptosis (programmed cell death).[12][13] This is often triggered by the generation of intracellular reactive oxygen species (ROS).[14][15] The resulting oxidative stress leads to the activation of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c, activation of caspase-3, and subsequent cleavage of key cellular proteins like poly(ADP-ribose) polymerase (PARP).[14][15][16] The electron-withdrawing nature of the chloro-substituent in di(4-chlorobenzyl) disulfide may enhance its pro-oxidant capabilities within the reductive intracellular environment of cancer cells.
Antimicrobial Activity
Organosulfur compounds have a long history of use as antimicrobial agents.[2][17]
-
Structure-Activity Insights: Research on diallyl sulfides has shown that the number of sulfur atoms correlates with antimicrobial potency, with tetrasulfides and trisulfides being more active than disulfides.[18] Furthermore, studies comparing diallyl disulfides to dipropyl disulfides suggest that the allyl group is fundamental for potent activity.[19] For benzyl disulfides, halogenation can be a key determinant of efficacy. Studies on various benzyl derivatives have demonstrated that compounds with halogen substituents exhibit strong activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[20][21] The increased lipophilicity imparted by the chlorine atoms in di(4-chlorobenzyl) disulfide likely facilitates its penetration through the bacterial cell wall and membrane.
-
Mechanism of Action: The primary mechanism is believed to involve the disruption of the bacterial cell membrane and the inactivation of essential enzymes through thiol-disulfide exchange with cysteine residues in bacterial proteins.[20]
Antioxidant vs. Pro-oxidant Activity
The role of disulfides in cellular redox biology is complex. While they can act as antioxidants by scavenging free radicals, they can also behave as pro-oxidants, particularly within cancer cells, which often have a compromised redox balance.
-
Antioxidant Potential: In certain contexts, benzyl disulfides can exhibit antioxidant properties.[22] The disulfide bond can participate in redox cycling to neutralize harmful reactive oxygen species.[23]
-
Pro-oxidant Therapeutic Strategy: In the context of cancer therapy, a pro-oxidant effect is often desirable. By increasing ROS levels beyond a critical threshold, these compounds can selectively trigger apoptosis in cancer cells while leaving normal cells, with their more robust antioxidant systems, relatively unharmed.[14] The halogenated nature of di(4-chlorobenzyl) disulfide likely favors a pro-oxidant mechanism in a cancerous environment.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes representative biological activity data for various benzyl and diallyl disulfides. Note: Data for di(4-chlorobenzyl) disulfide is less prevalent in public literature; the values for related compounds are provided to establish a benchmark for future comparative studies.
| Compound | Biological Activity | Cell Line / Organism | IC₅₀ / MIC Value | Reference |
| Bis(4-fluorobenzyl)trisulfide | Anticancer | Broad spectrum of tumor cells | High nM to low µM | [10][11] |
| Diallyl Disulfide (DADS) | Anticancer | Human Leukemia (HL-60) | < 25 µM | [14] |
| Diallyl Disulfide (DADS) | Anticancer | Human Osteosarcoma (MG-63) | Dose-dependent | [24] |
| Diallyl Trisulfide | Antifungal | T. hirsuta | 56.1 µg/mL | [25] |
| Diallyl Disulfide (DADS) | Antifungal | T. hirsuta | 116.2 µg/mL | [25] |
| Substituted Benzyl Phenyl Sulfides | Antibacterial | MRSA | 2-64 µg/mL | [20] |
Visualizing the Mechanism: Pathways and Workflows
To better understand the processes described, diagrams generated using Graphviz are provided below.
Proposed Apoptotic Pathway
This diagram illustrates the likely signaling cascade initiated by a pro-oxidant benzyl disulfide leading to cancer cell death.
Caption: Proposed mechanism of apoptosis induction by di(4-chlorobenzyl) disulfide.
General Experimental Workflow
This diagram outlines a typical workflow for screening and characterizing the biological activity of novel disulfide compounds.
Caption: Workflow for synthesis and biological evaluation of benzyl disulfides.
Key Experimental Protocols
Reproducibility and validation are paramount in scientific research. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of di(4-chlorobenzyl) disulfide and other analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Methodology:
-
Treatment: Treat cells in 6-well plates with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Objective: To determine the lowest concentration of the test compound that inhibits bacterial or fungal growth.
-
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion and Future Directions
The evidence from structurally related molecules strongly suggests that di(4-chlorobenzyl) disulfide is a compound with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The introduction of chloro-substituents on the benzyl rings appears to be a viable strategy for enhancing biological activity, likely by increasing lipophilicity and modulating the electronic properties of the disulfide scaffold.
The true potential of this specific molecule, however, can only be unlocked through direct and rigorous experimental validation. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader array of halogenated (F, Br, I) and otherwise substituted (e.g., methoxy, nitro) benzyl disulfides to build a comprehensive structure-activity relationship profile.
-
Target Identification: Utilizing proteomics and biochemical assays to identify the specific cellular proteins that are covalently modified by di(4-chlorobenzyl) disulfide.
-
In Vivo Efficacy: Progressing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.
By leveraging the foundational knowledge of organosulfur chemistry and employing the systematic experimental approaches outlined in this guide, the scientific community can further elucidate the therapeutic value of di(4-chlorobenzyl) disulfide and its analogs, paving the way for the development of novel and effective therapeutic agents.
References
-
Ariga, T., & Seki, T. (2006). Antithrombotic and anticancer effects of garlic-derived sulfur compounds: a review. BioFactors, 26(2), 93-103. [Link]
-
Xu, W., Xi, B., An, H., Zhu, J., Abassi, Y., Stuart, C., ... & Xu, X. (2009). Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of β-tubulin at Cys 12 and suppression of microtubule dynamics. Molecular Cancer Therapeutics, 8(12), 3318-3330. [Link]
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A Senior Application Scientist's Comparative Guide to Di(4-chlorobenzyl) Disulfide and Dibenzyl Disulfide
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of organosulfur chemistry, disulfide-containing molecules represent a class of compounds with significant industrial and burgeoning therapeutic interest. Their unique reactivity, centered around the dynamic S-S bond, makes them valuable as additives, synthetic intermediates, and biologically active agents. This guide provides a comparative analysis of two structurally related compounds: Dibenzyl disulfide (DBDS) and its chlorinated analogue, Di(4-chlorobenzyl) disulfide.
Our objective is to move beyond a simple recitation of properties. As field-seasoned scientists, we understand that the why behind the data is paramount. Why does a single atomic substitution dramatically alter a molecule's melting point? How does this influence its handling and potential applications? What experimental designs are most robust for evaluating their efficacy? This guide is structured to answer these questions, providing a logical, evidence-based comparison grounded in fundamental chemical principles and validated experimental protocols. We will dissect their structural nuances, compare their physicochemical properties, outline synthetic considerations, and discuss their divergent applications, all supported by verifiable data and methodologies.
Part 1: Structural and Physicochemical Distinction
The foundational difference between these two molecules lies in the substitution on the phenyl rings. Dibenzyl disulfide is the parent compound, featuring two benzyl groups linked by a disulfide bridge. In contrast, Di(4-chlorobenzyl) disulfide incorporates a chlorine atom at the para (4th) position of each benzene ring. This seemingly minor alteration has significant consequences for the molecule's electronic properties, intermolecular forces, and, consequently, its physical behavior.
Caption: Chemical structures of Dibenzyl disulfide and Di(4-chlorobenzyl) disulfide.
The introduction of the electronegative chlorine atom in Di(4-chlorobenzyl) disulfide withdraws electron density from the aromatic ring, influencing the polarity and potential for intermolecular interactions. This directly impacts its physical properties, as summarized below.
Comparative Physicochemical Data
The following table consolidates key experimental data for both compounds. The choice to compare these specific parameters is driven by their direct relevance to laboratory handling, formulation development, and predicting behavior in various systems.
| Property | Dibenzyl Disulfide | Di(4-chlorobenzyl) Disulfide | Rationale for Comparison |
| CAS Number | 150-60-7[1] | 13587-93-0 | Unique identifier for substance registration and accurate literature searching. |
| Molecular Formula | C₁₄H₁₄S₂[2] | C₁₄H₁₂Cl₂S₂ | Confirms the elemental composition and the addition of two chlorine atoms. |
| Molecular Weight | 246.39 g/mol [1][2] | 315.28 g/mol | Impacts molar calculations for synthesis and analysis. The increase is due to the two chlorine atoms. |
| Appearance | White to pale yellowish crystals or leaflets[1][3][4] | White to off-white solid | Critical for initial material identification and quality control. |
| Melting Point | 69-72 °C[1][4] | 134-138 °C | A higher melting point indicates stronger intermolecular forces (e.g., dipole-dipole interactions from C-Cl bonds and more efficient crystal packing), affecting storage, handling, and purification (recrystallization). |
| Solubility | Practically insoluble in water; Soluble in ether, benzene, hot ethanol[1][3][4] | Insoluble in water; Soluble in organic solvents like chloroform, dichloromethane | Solubility dictates solvent choice for reactions, purification, and formulation. Both are non-polar, favoring organic solvents. |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of symmetrical disulfides like DBDS and its chlorinated analogue typically follows a common pathway: the reaction of a corresponding benzyl halide with a source of disulfide ions.
General Synthetic Workflow
The core of this synthesis is a nucleophilic substitution reaction. The choice of reagents and conditions is critical to maximize yield and minimize the formation of byproducts, such as monosulfides or higher polysulfides.
Caption: Generalized workflow for the synthesis of dibenzyl disulfides.
Causality Behind Experimental Choices:
-
Disulfide Source: Sodium disulfide (Na₂S₂) is commonly prepared in situ by reacting sodium sulfide (Na₂S) with elemental sulfur.[5] Controlling the stoichiometry here is crucial; a 1:1 molar ratio of Na₂S to sulfur favors the formation of the disulfide.[5] An excess of sulfur can lead to the generation of polysulfides (Na₂Sₓ where x > 2), resulting in contamination of the final product with dibenzyl trisulfide and tetrasulfide.[5]
-
Solvent System: The reaction is often performed in an aqueous medium or a biphasic system with a phase-transfer catalyst.[5] The catalyst facilitates the transport of the disulfide anion from the aqueous phase to the organic phase where the benzyl halide resides, enhancing the reaction rate and selectivity.
-
Temperature Control: Elevated temperatures (e.g., 90-93°C) are typically required to drive the reaction to completion.[5] However, excessively high temperatures can promote side reactions, including the decomposition of the disulfide product.[5]
Comparative Reactivity: The presence of the electron-withdrawing chlorine atom in Di(4-chlorobenzyl) disulfide makes the benzylic carbon slightly more electrophilic compared to that in benzyl chloride. This could potentially lead to a faster rate of nucleophilic substitution during synthesis. However, the primary determinant of reactivity in their subsequent applications is the disulfide bond itself, which can be cleaved by reducing agents, nucleophiles, or radicals.
Part 3: Comparative Applications and Biological Activity
While structurally similar, the applications and documented biological activities of these two compounds differ significantly, largely due to the more extensive research conducted on the parent compound, Dibenzyl disulfide.
| Application / Activity | Dibenzyl Disulfide (DBDS) | Di(4-chlorobenzyl) Disulfide |
| Industrial Use | Additive in extreme pressure lubricants and silicone oils.[1][3] Corrosion inhibitor (specifically, DBDS itself is a corrosive agent in transformer oils that is targeted for removal).[6][7][8] | Limited specific data available; likely explored in similar material science contexts where thermal stability or modified electronic properties are desired. |
| Biological Activity | Antimicrobial activity against certain bacteria and fungi.[9] Potential antioxidant and anti-inflammatory effects.[9] Investigated for anti-cancer properties.[9] | No specific biological data found for this disulfide. However, related chlorinated benzyl polysulfides have been investigated. For instance, Bis(4-fluorobenzyl)trisulfide shows anti-tumor activity by suppressing microtubule dynamics.[10] This suggests that halogenated analogues are a promising area for therapeutic research. |
Expertise & Field-Proven Insights: The case of DBDS in transformer oil is a classic example of a compound's dual nature. While disulfides can be useful lubricant additives, DBDS has been identified as a key agent in the corrosion of copper components in transformers, leading to the formation of copper sulfide.[6][8] This underscores the critical importance of context-specific performance evaluation. The problem is not just the presence of DBDS, but its degradation under operational stress (heat) into more aggressive corrosive species like benzyl mercaptan.[7]
For drug development professionals, the lack of data on Di(4-chlorobenzyl) disulfide should not be seen as a disqualifier but as an opportunity. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The known anticancer activity of a related fluorinated trisulfide provides a strong rationale for investigating the biological potential of Di(4-chlorobenzyl) disulfide.[10]
Part 4: Experimental Protocols for Evaluation
To ensure scientific integrity, any comparison must be based on robust, reproducible experimental protocols. Below are methodologies for the analysis and biological evaluation of these disulfide compounds.
Protocol 1: Purity and Quantification via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthesized batch of Dibenzyl disulfide or Di(4-chlorobenzyl) disulfide and quantify its concentration in a solution. This method is a gold standard for its precision and resolving power.[11]
Workflow Diagram:
Caption: Experimental workflow for HPLC analysis of disulfide compounds.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard (e.g., Dibenzyl disulfide) and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Prepare an unknown sample by dissolving it in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Instrument: HPLC with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 80:20 v/v). Rationale: This ratio provides good separation for non-polar compounds like benzyl disulfides.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm. Rationale: The benzene rings in both molecules strongly absorb UV light at this wavelength.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards to establish the calibration curve (Peak Area vs. Concentration). Then, inject the unknown sample.
-
Calculation: Determine the concentration of the unknown from the calibration curve. Purity is calculated as (Peak Area of Analyte / Total Peak Area of all components) x 100%.
Protocol 2: In-Vitro Antimicrobial Activity Assessment (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the disulfide compounds against a bacterial strain (e.g., Staphylococcus aureus). This protocol quantifies the lowest concentration of a substance that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the test compound (e.g., Dibenzyl disulfide) in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Rationale: DMSO is used to solubilize the water-insoluble compound; a control with DMSO alone must be run to ensure it has no antimicrobial effect at the tested concentrations.
-
Bacterial Inoculum Preparation: Culture S. aureus in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth. This will create a range of decreasing concentrations across the wells (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + bacteria, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
This protocol provides a quantitative measure of antimicrobial potency, allowing for a direct comparison between Di(4-chlorobenzyl) disulfide and Dibenzyl disulfide. The expectation would be that the chlorinated compound might exhibit different activity due to altered membrane permeability or interaction with bacterial targets.
Conclusion and Future Outlook
This comparative analysis reveals two molecules with a shared structural backbone but distinct physicochemical and, potentially, biological profiles. The para-chloro substitution in Di(4-chlorobenzyl) disulfide significantly increases its melting point, indicative of stronger intermolecular forces, a key consideration for material science applications. While Dibenzyl disulfide is well-characterized, with applications ranging from industrial additives to potential therapeutics, its chlorinated analogue remains largely unexplored territory.[1][3][9]
The logical next step for researchers is a head-to-head experimental evaluation of Di(4-chlorobenzyl) disulfide against its parent compound, particularly in biological assays. Based on the precedent set by other halogenated organosulfur compounds, investigating its anti-cancer and antimicrobial properties is a highly promising avenue. The protocols detailed herein provide a validated framework for such an investigation, ensuring that any resulting data is robust and comparable. The insights gained will be invaluable for unlocking the full potential of this intriguing class of molecules in drug development and material science.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Di(4-chlorobenzyl) disulphide Analysis
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of Di(4-chlorobenzyl) disulphide, a compound of interest in various chemical and pharmaceutical contexts. We will delve into the nuances of method selection, provide a detailed validation protocol for a primary method, and compare its performance against a viable alternative, all grounded in established scientific principles and regulatory guidelines.
The accurate determination of this compound is crucial for quality control, stability studies, and impurity profiling. The choice of analytical technique is paramount and should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
Core Principles of Analytical Method Validation
Before delving into specific methods, it is essential to understand the internationally recognized framework for analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, particularly in ICH Q2(R1) and the recently revised Q2(R2), that outline the necessary validation characteristics.[1][2][3][4][5][6][7][8][9] These guidelines, adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensure that an analytical procedure is suitable for its intended purpose.[6][9][10][11][12][13]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][6][14] A validation protocol should be established before the study, outlining the performance characteristics to be evaluated and the acceptance criteria.[6]
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
For the analysis of organic disulphides like this compound, High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique. Its high resolving power makes it ideal for separating the analyte from potential impurities and degradation products.
Causality Behind Experimental Choices:
Detailed Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the working standard range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The validation of the HPLC method must be performed in accordance with ICH guidelines to ensure its suitability.[1][3][5][7]
Diagram of the Analytical Method Validation Workflow
Caption: Workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a photodiode array detector. | The analyte peak should be well-resolved from any other peaks. Peak purity index should be greater than 0.99. |
| Linearity | Analyze at least five concentrations over the desired range. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established based on the linearity, accuracy, and precision data. | The range for which the method is shown to be linear, accurate, and precise. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy. |
| Robustness | Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | The method should remain unaffected by small, deliberate variations in parameters. RSD of results should be within acceptable limits. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile and semi-volatile organosulfur compounds.[18][19][20] It offers high sensitivity and specificity, with the mass spectrometer providing structural information that can unequivocally identify the analyte. Several studies have demonstrated the successful use of GC-MS for the analysis of dibenzyl disulfide and other related sulfur compounds.[21][22]
Causality Behind Experimental Choices:
The choice of GC-MS is suitable for this compound due to its expected volatility under typical GC conditions. A non-polar capillary column, such as a DB-5, is often used for the separation of such compounds.[23] The mass spectrometer is operated in electron ionization (EI) mode, which will produce a characteristic fragmentation pattern for the analyte, allowing for its selective detection and quantification.
Comparison of HPLC and GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Sample Volatility | Not required. | Required. |
| Sensitivity | Good. | Excellent. |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, due to the combination of chromatographic separation and mass spectrometric detection. |
| Instrumentation Cost | Moderate. | High. |
| Sample Throughput | High. | Moderate. |
| Derivatization | Generally not required. | May be required for non-volatile compounds, but not for this compound. |
| Typical Application | Routine quality control, purity assessment. | Impurity identification, trace analysis, structural elucidation. |
Diagram for Selecting an Analytical Method
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound, each with its own set of advantages. The choice between them should be based on the specific analytical requirements. For routine quality control where high throughput is essential, a validated HPLC-UV method is often the more practical choice. However, when high sensitivity, specificity, and structural confirmation are paramount, such as in impurity profiling or trace analysis, GC-MS is the superior technique.
Regardless of the method chosen, a comprehensive validation in line with ICH guidelines is non-negotiable.[1][3][5][7] This ensures the reliability, consistency, and accuracy of the analytical data, which is the cornerstone of scientific integrity in research and drug development.
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]
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GC/MS identification of organosulphur compounds in environmental samples. (1986). PubMed. [Link]
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GC/MS identification of organosulphur compounds in environmental samples. (n.d.). Europe PMC. [Link]
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Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. (2023, May 2). LCGC International. [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2025, August 5). PubMed. [Link]
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Quantification of Thiols and Disulfides. (n.d.). PubMed Central. [Link]
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The Disulfide Bridge as a Gateway to Potent Anticancer Agents: A Comparative Guide to Di(4-chlorobenzyl) Disulphide Analogs
In the intricate world of drug discovery, the structure-activity relationship (SAR) serves as a guiding principle, illuminating the path toward more potent and selective therapeutic agents. This guide delves into the SAR of di(4-chlorobenzyl) disulphide analogs, a class of compounds demonstrating significant potential in anticancer research. By systematically exploring the impact of structural modifications on their biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and objective comparison, underpinned by experimental data and mechanistic insights.
The disulfide bond, a covalent linkage between two sulfur atoms, is a key structural motif in numerous biologically active molecules.[1][2] Its unique redox properties and role in protein folding and stability have made it an attractive feature in the design of novel therapeutics.[3][4] The dibenzyl disulfide scaffold, in particular, has emerged as a promising framework for the development of anticancer agents, with studies on related compounds like diallyl disulfide (DADS) from garlic revealing a spectrum of anticancer mechanisms.[5][6] This guide will focus on the targeted exploration of this compound and its derivatives, examining how substitutions on the benzyl ring and modifications of the disulfide linker influence their cytotoxic effects.
Comparative Analysis of Anticancer Activity: The Impact of Substitution
The potency of dibenzyl disulphide analogs against cancer cells is profoundly influenced by the nature and position of substituents on the aromatic rings. A systematic study of 4-substituted benzyl analogs of diallyl disulfide (DADS) provides a clear illustration of these structure-activity relationships. The following table summarizes the anti-proliferative activities of a series of dibenzyl disulphide analogs against the human breast cancer cell line MCF-7, as determined by the MTT assay.
| Compound ID | R Group (at para-position) | IC50 (µM) against MCF-7 cells[7][8] |
| 1 | -H | 15.3 ± 1.5 |
| 2 | -F | 11.2 ± 1.1 |
| 3 | -Cl | 9.8 ± 0.9 |
| 4 | -CN | 7.5 ± 0.6 |
| 5 | -NO2 | 8.2 ± 0.7 |
| 6 | -OCH3 | > 50 |
Analysis of Structure-Activity Relationships:
The data clearly indicates that the presence and electronic nature of the substituent at the para-position of the benzyl rings play a critical role in the cytotoxic activity of these compounds.
-
Electron-Withdrawing Groups Enhance Potency: A clear trend is observed where analogs bearing electron-withdrawing groups (-F, -Cl, -CN, -NO2) exhibit significantly higher anticancer activity (lower IC50 values) compared to the unsubstituted parent compound (R = -H). The this compound (Compound 3) is a notable example of this enhancement. The highest activity in this series was observed for the 4-cyano substituted analog (Compound 4).[7][8]
-
Electron-Donating Groups Diminish Activity: Conversely, the introduction of a strong electron-donating group, such as a methoxy group (-OCH3), leads to a dramatic decrease in activity, with the IC50 value exceeding 50 µM.[7][8] This suggests that a reduction in electron density on the benzyl rings is favorable for the cytotoxic mechanism of these compounds.
-
Halogen Substitution: The halogenated analogs, particularly the chloro-substituted compound, demonstrate a potent anti-proliferative effect. This is consistent with findings for related compounds like Bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic derivative of a natural product, which exhibits potent anticancer activities across a broad spectrum of tumor cell lines.[9]
This SAR data strongly suggests that the electronic properties of the benzyl rings are a key determinant of the biological activity of these disulfide analogs. The increased potency associated with electron-withdrawing groups may be attributed to several factors, including enhanced reactivity of the disulfide bond or improved binding to a biological target.
Mechanistic Insights: Unraveling the Mode of Action
The precise mechanism of action for this compound and its analogs is an area of active investigation. However, studies on structurally related compounds provide valuable clues. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS). The elevated levels of intracellular ROS by some benzyl diselenides, the selenium counterparts of these disulfides, suggest a possible mode of action for the disulfides as well.[7][8]
Another key target for this class of compounds appears to be the microtubule network. Dibenzyl trisulphide (DTS) and its fluorinated analog, BFBTS, have been shown to inhibit microtubule polymerization, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[9] The mode of action for DTS has been linked to the MAPKinase ERK 1 and ERK 2 signaling pathways, which are crucial in regulating cell proliferation.[9]
The following diagram illustrates a plausible signaling pathway influenced by dibenzyl disulfide analogs, leading to anticancer effects.
Caption: Proposed mechanism of action for this compound analogs.
Experimental Protocols: Synthesis and Cytotoxicity Evaluation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for the evaluation of its cytotoxic activity using the MTT assay.
Synthesis of this compound
This protocol outlines a general method for the synthesis of symmetrical dibenzyl disulfides from the corresponding benzyl chlorides.
Materials:
-
4-chlorobenzyl chloride
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Elemental sulfur
-
Ethanol
-
Water
Procedure:
-
Preparation of Sodium Disulfide Solution:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate in water.
-
Add elemental sulfur to the solution.
-
Heat the mixture with stirring until the sulfur has completely dissolved to form a clear, reddish-brown sodium disulfide solution.[10]
-
-
Reaction with 4-chlorobenzyl chloride:
-
In a separate flask, dissolve 4-chlorobenzyl chloride in ethanol.
-
Slowly add the sodium disulfide solution to the ethanolic solution of 4-chlorobenzyl chloride with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Isolation and Purification:
-
Upon completion, the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with cold ethanol to remove any unreacted starting materials and byproducts.[11]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.[11]
-
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound analogs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently mix the plate on an orbital shaker for a few minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have revealed critical insights for the design of more effective anticancer agents. The clear correlation between the electronic properties of the substituents on the benzyl rings and the cytotoxic activity provides a rational basis for further optimization. The enhanced potency of analogs with electron-withdrawing groups, particularly the chloro and cyano derivatives, highlights promising avenues for future drug development.
Further research should focus on elucidating the precise molecular targets and a more detailed understanding of the mechanism of action. Investigating the role of these compounds in modulating specific signaling pathways and their potential to overcome drug resistance are also important future directions. The synthesis of unsymmetrical dibenzyl disulfides could also offer a strategy to fine-tune the pharmacological properties of these molecules.[10] The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to accelerate the exploration of this promising class of anticancer compounds.
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Chen, Y., et al. (2013). Molecular mechanisms for the anti-cancer effects of diallyl disulfide. Journal of Agricultural and Food Chemistry, 61(46), 10935-10942. [Link]
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A Thesis Submitted for the Award of the Degree of Master of Technology in Chemical Engineering. (2012). SYNTHESIS OF DIBENZYL DISULFIDE USING HYDROGEN SULFIDE AND SOLID TRI-PHASE CATALYST. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
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Mondal, B., et al. (2017). Design, Synthesis and Anti-Cancer Activities of Benzyl Analogues of Garlic-Derived Diallyl Disulfide (DADS) and the Corresponding Diselenides. ChemistrySelect, 2(23), 6746-6752. [Link]
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Li, S., et al. (2023). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Journal of Medicinal Chemistry, 66(23), 15837-15881. [Link]
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Camejo, D., et al. (2014). Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Current Topics in Medicinal Chemistry, 14(4), 481-494. [Link]
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Shang, Y., et al. (2021). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 12, 638955. [Link]
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Ellgaard, L., & Ruddock, L. W. (2015). From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling, 22(6), 461-464. [Link]
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A Comparative Efficacy Analysis of Di(4-chlorobenzyl) disulphide and Commercial Fungicides
Introduction
The relentless pursuit of novel antifungal agents is a cornerstone of modern agricultural and medicinal chemistry. With the emergence of resistant fungal strains and the increasing demand for more effective and environmentally benign solutions, the exploration of new chemical entities is paramount. Among the promising candidates are organosulfur compounds, a class of molecules known for their diverse biological activities. This guide provides an in-depth comparative analysis of the fungicidal efficacy of Di(4-chlorobenzyl) disulphide, a representative organosulfur compound, against a panel of widely used commercial fungicides.
This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection. It aims to provide a comprehensive technical overview, supported by experimental data and protocols, to facilitate an informed assessment of this compound's potential as a fungicidal agent. We will delve into its performance against economically significant phytopathogenic fungi, juxtapose its activity with that of established commercial products, and explore its putative mechanism of action.
The Scientific Rationale: Why Compare this compound with Commercial Fungicides?
The rationale for this comparative study is multifactorial. Commercial fungicides, while effective, are facing challenges such as the development of resistance in target pathogens and concerns over their environmental impact. This compound, as an organosulfur compound, belongs to a chemical class that has demonstrated a broad spectrum of antimicrobial activity. The disulfide bond (S-S) is a key structural feature that is often associated with the biological activity of these molecules, potentially through interaction with thiol-containing enzymes in fungi.
By systematically comparing this compound with fungicides that have well-characterized mechanisms of action—such as quinone outside inhibitors (QoIs), demethylation inhibitors (DMIs), and succinate dehydrogenase inhibitors (SDHIs)—we can benchmark its efficacy and gain insights into its potential mode of action. This comparative approach is essential for identifying novel fungicides that can overcome existing resistance mechanisms and offer a more sustainable solution for disease management.
Comparative Efficacy Data
While direct head-to-head studies providing specific EC50 values for this compound against a wide range of fungi are not extensively available in publicly accessible literature, preliminary studies have shown that related organosulfur compounds exhibit significant fungicidal properties. For instance, compounds structurally similar to this compound have demonstrated greater than 80% control of Fusarium species at a concentration of 1000 ppm.
To provide a robust framework for comparison, the following tables summarize the reported in vitro efficacy (EC50 values) of several leading commercial fungicides against two economically important and well-studied phytopathogenic fungi: Botrytis cinerea (the causative agent of gray mold) and Fusarium oxysporum (a causal agent of Fusarium wilt).
Table 1: Comparative Efficacy (EC50 in µg/mL) of Commercial Fungicides against Botrytis cinerea
| Fungicide Class | Active Ingredient | EC50 (µg/mL) | Source(s) |
| Phenylpyrrole | Fludioxonil | < 0.1 | [1] |
| Dicarboximide | Iprodione | 0.1 - 1.42 | [1] |
| Anilinopyrimidine | Pyrimethanil | 0.03 - 75 | [1] |
| Triazole (DMI) | Tebuconazole | 0.03 - 1 | [1] |
| Pyridinamine | Fenpyrazamine | ~0.9 | [1] |
| SDHI | Boscalid | 0.01 - 69.91 | [1] |
| Strobilurin (QoI) | Azoxystrobin | 18.06 - 29.44 | [2][3] |
| Benzimidazole | Carbendazim | 0.625 | [4] |
Table 2: Comparative Efficacy (EC50 in µg/mL) of Commercial Fungicides against Fusarium oxysporum
| Fungicide Class | Active Ingredient | EC50 (µg/mL) | Source(s) |
| Triazole (DMI) | Epoxiconazole | 0.047 | [4][5] |
| Triazole (DMI) | Difenoconazole | 0.078 | [4][5] |
| Benzimidazole | Carbendazim | 0.445 | [4][5] |
| Strobilurin (QoI) | Pyraclostrobin | 0.249 | [4][5] |
| Strobilurin (QoI) | Azoxystrobin | 35.089 | [4][5] |
| DMI | Prothioconazole | 0.23 - 0.53 | [6] |
| DMI | Ipconazole | 0.78 - 1.49 | [6] |
| Benzimidazole | Thiophanate-methyl | 1.74 - 1.91 | [6][7] |
Note: EC50 values can vary depending on the specific isolate, experimental conditions, and testing methodology. The ranges provided reflect this variability as reported in the cited literature.
Experimental Protocols
To ensure the scientific integrity and reproducibility of fungicidal efficacy studies, standardized protocols are essential. The following sections detail the methodologies for the synthesis of this compound and for conducting in vitro antifungal assays.
Synthesis of this compound
A common method for the synthesis of symmetrical disulfides involves the reaction of a corresponding thiol with an oxidizing agent. A representative protocol for a related compound, dibenzyl disulfide, involves the reaction of benzyl chloride with a sodium disulfide solution.[8] This can be adapted for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of Sodium Disulfide Solution: In a reaction vessel, dissolve sodium sulfide (Na₂S) in an aqueous or alcoholic solution. To this, add elemental sulfur powder and heat the mixture with stirring until the sulfur dissolves, forming a sodium disulfide (Na₂S₂) solution.
-
Reaction with 4-Chlorobenzyl Chloride: Slowly add 4-chlorobenzyl chloride to the sodium disulfide solution at an elevated temperature (e.g., 90-95°C) with continuous stirring. The reaction is typically carried out over several hours.
-
Isolation and Purification: After the reaction is complete, cool the mixture to allow the this compound to crystallize. The crude product is then isolated by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the synthesis of this compound.
In Vitro Antifungal Efficacy Assay (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50) of an antifungal compound.
Step-by-Step Protocol:
-
Fungal Culture Preparation: Grow the target fungal strain (e.g., Botrytis cinerea, Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Spore Suspension Preparation: Harvest the fungal spores by flooding the agar plate with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
Compound Dilution Series: Prepare a stock solution of this compound and the commercial fungicides in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform a serial dilution in a 96-well microtiter plate containing a liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared fungal spore suspension. Include a positive control (no fungicide) and a negative control (no fungus).
-
Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Data Analysis: Measure the fungal growth in each well using a microplate reader to determine the optical density (OD). Calculate the percentage of growth inhibition for each concentration relative to the positive control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro antifungal efficacy assay.
Putative Mechanism of Action
The precise molecular target of this compound has not been definitively elucidated. However, based on the known reactivity of organosulfur compounds, a plausible mechanism of action involves the disruption of critical cellular processes through interaction with thiol-containing proteins.
Key Postulated Mechanisms:
-
Enzyme Inhibition: The disulfide bond in this compound can undergo thiol-disulfide exchange with cysteine residues in the active sites of essential fungal enzymes. This covalent modification can lead to the inactivation of enzymes involved in vital metabolic pathways, such as respiration or cell wall synthesis.
-
Oxidative Stress: The metabolism of disulfides within the fungal cell can lead to the generation of reactive oxygen species (ROS). An accumulation of ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the chlorobenzyl groups may facilitate the compound's interaction with and insertion into the fungal cell membrane. This can disrupt membrane fluidity and permeability, leading to the leakage of essential cellular contents.
Sources
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Di(4-chlorobenzyl) disulphide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for In Silico Investigation
In the landscape of modern drug discovery, computational methods serve as a critical first step to de-risk and accelerate the development pipeline. In silico molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other, offers a powerful lens through which we can estimate the binding affinity and interaction patterns of novel compounds against specific protein targets.[1][2] This guide focuses on Di(4-chlorobenzyl) disulphide, an organosulfur compound. Organosulfur compounds, like those found in garlic (Allium sativum), have garnered significant attention for their potential therapeutic properties, including anticancer activities.[3][4][5][6] These effects are often mediated through mechanisms like the induction of apoptosis, modulation of carcinogen-metabolizing enzymes, and regulation of the cell cycle.[3][4][6]
This document provides a comprehensive, comparative framework for conducting in silico docking studies of this compound. We will delve into the scientific justification for target selection, present a detailed, replicable docking protocol, and compare the binding profile of our lead compound against a known clinical drug, Etoposide. Our chosen target is Human Topoisomerase II alpha (TOP2A), a well-validated enzyme in cancer chemotherapy, essential for managing DNA topology during replication and transcription.[7][8]
Strategic Target & Ligand Selection
The Target: Human Topoisomerase II alpha (TOP2A)
TOP2A is a prime target for antineoplastic drugs.[9] Its inhibition leads to the accumulation of DNA double-strand breaks in rapidly dividing cancer cells, ultimately triggering programmed cell death (apoptosis).[8][10] Several successful anticancer drugs, known as "topoisomerase poisons," function by stabilizing the transient complex formed between TOP2A and DNA, preventing the re-ligation of the cleaved DNA strands.[7][10][11] Given that organosulfur compounds are known to induce apoptosis and interfere with cell cycle progression, investigating the interaction of this compound with TOP2A is a scientifically sound hypothesis.[3][4][12]
For this study, we will utilize the crystal structure of the Human Topoisomerase II alpha DNA-binding and cleavage core, available from the RCSB Protein Data Bank (PDB). Specifically, we select PDB ID: 5GWK , which is a structure of TOP2A in complex with DNA and the well-known inhibitor, Etoposide.[13] This co-crystallized structure provides a validated binding pocket, crucial for establishing a reliable docking protocol.
The Ligands: A Comparative Approach
To contextualize the potential of this compound, a direct comparison with a known inhibitor is essential.
-
Test Ligand: this compound: Our molecule of interest. Its disulfide bond and aromatic chlorine substituents present unique chemical features for potential protein interaction.
-
Reference Ligand: Etoposide: A widely used anticancer drug that functions as a TOP2A inhibitor.[8][14] Docking Etoposide serves two purposes:
-
Protocol Validation: By "re-docking" the co-crystallized ligand, we can validate our methodology. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, builds confidence in the predictive accuracy of our protocol.[11]
-
Performance Benchmark: The binding energy and interactions of Etoposide provide a benchmark against which this compound can be objectively compared.[15]
-
In-Depth Methodology: A Self-Validating Docking Workflow
The following protocol utilizes widely accessible and validated software tools such as AutoDock Tools, AutoDock Vina, and visualization software like PyMOL or Discovery Studio.[16][17][18]
Workflow Overview
Sources
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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Comparative Analysis of Di(4-chlorobenzyl) disulphide: A Guide to Cross-Reactivity and Selectivity
For researchers and drug development professionals, the journey from a hit compound to a clinical candidate is paved with rigorous evaluation of its efficacy and safety. A critical aspect of this evaluation is understanding the compound's selectivity – its ability to interact with the intended target while avoiding off-target interactions that can lead to unforeseen side effects. This guide provides an in-depth technical comparison of Di(4-chlorobenzyl) disulphide, a recently identified stabilizer of the tumor suppressor protein Programmed cell death 4 (Pdcd4), against relevant alternatives. We will delve into its mechanism of action and provide detailed experimental protocols to empower researchers in assessing its selectivity and cross-reactivity profile.
The Emergence of this compound as a Pdcd4 Stabilizer
The tumor suppressor protein Pdcd4 is a critical negative regulator of protein translation and is frequently downregulated in various cancers. Its degradation is tightly controlled by the PI3K/mTOR/p70S6K1 signaling pathway. Following phosphorylation by p70S6K1, Pdcd4 is recognized by the E3 ubiquitin ligase β-TrCP1, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This intricate mechanism presents a compelling therapeutic strategy: stabilizing Pdcd4 by preventing its degradation could restore its tumor-suppressive functions.
In a pivotal study, this compound, also known as 1,2-bis(4-chlorophenyl)disulfide, was identified from a screen of approximately 2000 compounds as a potent stabilizer of Pdcd4.[1] This discovery has opened new avenues for the development of novel anti-cancer agents.
Mechanism of Action: Interrupting the Degradation Cascade
This compound exerts its effect by interfering with the TPA-induced proteasomal degradation of Pdcd4.[1] The exact molecular interaction is still under investigation, but it is hypothesized to disrupt the recognition of phosphorylated Pdcd4 by β-TrCP1, thereby preventing its ubiquitination and subsequent destruction by the proteasome.
Comparative Analysis: this compound and its Analogs
To understand the structure-activity relationship and potential for selectivity, the initial discovery study of this compound also investigated a small set of its analogs.[1] The results, summarized in the table below, provide preliminary insights into the chemical features crucial for its Pdcd4-stabilizing activity.
| Compound ID | Structure | Modification from Lead | Pdcd4 Stabilization Activity (EC50) |
| 1 | This compound | Lead Compound | ~ 5 µM |
| 2 | 1,2-bis(4-chlorophenyl)sulfane | Disulfide linker replaced with a single sulfide | Inactive |
| 3 | 1,2-bis(4-chlorophenyl)disulfane dioxide | Disulfide linker oxidized | Inactive |
| 4 | 1,2-bis(4-chlorobenzyl)sulfane | Disulfide linker replaced with a single sulfide | Inactive |
| 5 | 1,2-bis(4-fluorophenyl)disulfide | Chlorine replaced with fluorine | ~ 10 µM |
| 6 | 1,2-bis(p-tolyl)disulfide | Chlorine replaced with a methyl group | ~ 15 µM |
Key Insights from the Comparison:
-
The Disulfide Linker is Crucial: Analogs where the disulfide bond was replaced with a single sulfur atom (compounds 2 and 4) or oxidized (compound 3) completely lost their activity. This suggests that the disulfide moiety is essential for the biological effect, potentially through its specific geometry or reactivity.
-
Halogen Substitution Modulates Potency: Replacing the chlorine atoms with fluorine (compound 5) or a methyl group (compound 6) resulted in a modest decrease in potency. This indicates that while the electronic properties of the substituents on the phenyl rings influence the activity, they are not as critical as the disulfide linker itself.
A Roadmap for Comprehensive Selectivity and Cross-Reactivity Profiling
While the initial study provides valuable data on the on-target activity of this compound, a thorough understanding of its selectivity requires broader screening against a panel of potential off-targets. Below, we outline detailed experimental protocols for assessing the selectivity and cross-reactivity of this compound and its analogs.
In Vitro Kinase Selectivity Profiling (KinomeScan)
Given that the degradation of Pdcd4 is initiated by a kinase (p70S6K1), it is imperative to assess whether this compound or its analogs directly inhibit p70S6K1 or other kinases in the human kinome. A competition binding assay, such as the KINOMEscan™ platform, is an industry-standard method for such an assessment.[3][4][5]
Experimental Workflow:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 10 µM.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with individual members of a comprehensive kinase panel (e.g., KINOMEscan™). Each well will contain a specific DNA-tagged kinase.
-
Competition Binding: Introduce beads coated with a broadly selective, immobilized kinase inhibitor. The test compound will compete with the immobilized inhibitor for binding to the kinase.
-
Incubation: Allow the reaction to reach equilibrium.
-
Washing: Wash the beads to remove unbound kinases and the test compound.
-
Elution: Elute the kinases that remain bound to the immobilized ligand.
-
Quantification: Quantify the amount of each eluted kinase using quantitative PCR (qPCR) of the DNA tag. A lower amount of eluted kinase compared to a DMSO control indicates that the test compound has bound to and inhibited the interaction of the kinase with the immobilized ligand.
-
Data Analysis: Express the results as a percentage of the DMSO control. A low percentage indicates strong binding of the test compound to the specific kinase.
Interpretation of Results:
This assay will reveal the kinase selectivity profile of this compound. Strong inhibition of kinases other than p70S6K1 would indicate potential off-target effects and would warrant further investigation.
Cell-Based Pathway Selectivity Profiling
To complement the in vitro kinase profiling, it is crucial to assess the compound's effects on various signaling pathways within a cellular context. A panel of cell-based reporter gene assays can provide a comprehensive overview of the compound's cellular selectivity.[6]
Experimental Workflow:
Step-by-Step Methodology:
-
Cell Line Panel: Utilize a panel of stable cell lines, each containing a reporter gene (e.g., luciferase) under the control of a specific response element for a key signaling pathway (e.g., NF-κB, AP-1, STAT3, etc.).
-
Cell Plating: Seed the reporter cell lines into 96- or 384-well plates.
-
Compound Treatment: Treat the cells with a dose-response range of this compound.
-
Pathway Stimulation: After a pre-incubation period with the compound, stimulate the cells with a known agonist for each respective pathway (e.g., TNFα for the NF-κB pathway).
-
Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
Data Analysis: Normalize the reporter activity to a vehicle-treated control and calculate the IC50 or EC50 values for each pathway.
Interpretation of Results:
This panel of assays will provide a "selectivity map" of the compound's activity across multiple signaling pathways. Significant activity in pathways unrelated to Pdcd4 regulation would highlight potential cross-reactivity and guide further mechanistic and safety studies.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel cancer therapeutics that function by stabilizing the tumor suppressor Pdcd4. The initial structure-activity data underscores the critical role of the disulfide linker for its biological activity. However, a comprehensive assessment of its selectivity and potential off-target effects is paramount for its advancement as a viable drug candidate.
The experimental workflows outlined in this guide provide a robust framework for researchers to meticulously characterize the selectivity profile of this compound and its analogs. By combining in vitro biochemical assays, such as kinome-wide profiling, with cell-based pathway analysis, a comprehensive understanding of the compound's on- and off-target activities can be achieved. This knowledge is indispensable for guiding lead optimization efforts, predicting potential side effects, and ultimately, for the successful translation of this promising compound from the laboratory to the clinic.
References
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Schmid, T., Blees, J. S., Bajer, M. M., Wild, J., Pescatori, L., Crucitti, G. C., ... & Brüne, B. (2016). Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4. PLoS ONE, 11(3), e0151643. [Link]
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Chen, Y., & Shu, W. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Evidence-Based Complementary and Alternative Medicine, 2021, 5103626. [Link]
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Lankat-Buttgereit, B., & Göke, R. (2009). The tumour suppressor Pdcd4: recent advances in the elucidation of function and regulation. Experimental and Molecular Medicine, 41(10), 685–695. [Link]
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Zhao, B., et al. (2011). Multi-pathway cellular analysis of compound selectivity. Molecular BioSystems, 7(9), 2686-2696. [Link]
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LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
-
LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]
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Performance Showdown: A Comparative Guide to Di(4-chlorobenzyl) disulphide as a Lubricant Additive
In the relentless pursuit of mechanical efficiency and longevity, the role of advanced lubricant additives cannot be overstated. Under conditions of high load and temperature, where the hydrodynamic film of a base oil inevitably fails, these chemical agents form the last line of defense against catastrophic wear and seizure. This guide provides a comprehensive performance benchmark of Di(4-chlorobenzyl) disulphide, an emerging organosulfur compound, evaluating its efficacy against established alternatives such as Molybdenum Disulfide (MoS₂) and Zinc Dialkyldithiophosphate (ZDDP).
This analysis is structured to provide researchers, tribologists, and formulation chemists with a clear, data-driven comparison, underpinned by mechanistic insights and standardized testing protocols.
The Critical Role of Extreme Pressure (EP) and Anti-Wear (AW) Additives
In demanding applications like gearboxes and metalworking, machinery operates under the boundary lubrication regime.[1] Here, direct metal-to-metal contact of surface asperities is imminent, leading to high friction, heat generation, and wear. Extreme Pressure (EP) and Anti-Wear (AW) additives are specifically designed to function under these severe conditions.[2] They are chemically active compounds that, triggered by the heat and pressure of friction, react with the metal surfaces to form a sacrificial, low-shear-strength tribofilm.[3][4] This film prevents direct contact, reducing adhesion and material loss.
This compound emerges as a compelling candidate in this space, leveraging the synergistic potential of both sulfur and chlorine within a single, thermally stable aromatic structure.
This compound: Physicochemical Profile and Mechanism
This compound is an aromatic disulfide. The presence of both a disulfide (S-S) bond and covalently bonded chlorine offers a dual-action mechanism for surface protection.
-
Chemical Structure: (ClC₆H₄CH₂)₂S₂
-
Key Functional Groups: Disulfide linkage, Chlorinated aromatic rings.
Mechanism of Action
The efficacy of this compound is rooted in its ability to form a robust, multi-layered tribofilm through a temperature-sequenced reaction. This dual-element approach provides protection across a wider range of operating temperatures than additives containing only sulfur or chlorine.[5][6]
-
Low-Temperature Activation (Chlorine): As temperatures at contact points begin to rise (approx. 200-300°C), the carbon-chlorine bond becomes reactive.[3] The chlorine atoms react with the ferrous surface to form a thin, protective layer of iron chloride. This film has a lower shear strength than the base metal, providing initial anti-scuffing protection.[7]
-
High-Temperature Activation (Sulfur): With increasing load and temperature, the weaker disulfide (S-S) bond cleaves.[8] The highly reactive sulfur species then react with the metal surface to form a durable iron sulfide layer. This sulfide film is thermally more stable than the chloride film and provides exceptional protection under extreme pressure conditions, preventing welding of the surfaces.[2]
The combination of these two mechanisms provides a broader effective temperature range, a concept supported by studies showing superior tribological behavior when chlorine and sulfur additives are used in tandem.[3][6]
Performance Benchmarking: A Comparative Analysis
To objectively assess the performance of this compound, we compare its expected performance with that of Molybdenum Disulfide (MoS₂) and Zinc Dialkyldithiophosphate (ZDDP). As direct, published four-ball test data for this compound is limited, we present illustrative data for its non-chlorinated analogue, Dibenzyl Disulfide , as a baseline.[9] Expert analysis is provided to project the influence of the chloro-group.
Comparative Additives:
-
Molybdenum Disulfide (MoS₂): A solid lubricant known for its lamellar structure, which allows layers to shear easily, resulting in a very low coefficient of friction.[10] It is often used in greases and coatings.
-
Zinc Dialkyldithiophosphate (ZDDP): The most widely used anti-wear additive for decades, valued for its dual function as both an anti-wear agent and an antioxidant.[11] It forms a durable, glassy zinc/iron polyphosphate tribofilm.[12]
Quantitative Performance Data
The following tables summarize typical performance data obtained from standardized four-ball tests.
Table 1: Wear Preventive Characteristics (ASTM D4172)
| Lubricant Formulation (in Base Oil) | Typical Wear Scar Diameter (mm) | Typical Coefficient of Friction |
| Base Oil (Unadditized) | 0.85 | ~0.1 |
| Base Oil + 2% Dibenzyl Disulfide (Illustrative)[9] | 0.45 | ~0.08 |
| Base Oil + ZDDP | <0.5[13] | ~0.08 - 0.12 |
| Base Oil + MoS₂ | ~0.5 - 0.7 | <0.06 [14] |
Note: The smaller the wear scar, the better the anti-wear performance. The lower the friction coefficient, the better the friction reduction.
Table 2: Extreme-Pressure Properties (ASTM D2783)
| Lubricant Formulation (in Base Oil) | Weld Point (kgf) | Load-Wear Index (LWI) |
| Base Oil (Unadditized) | 126 - 160[9][15] | ~25 - 30[9][15] |
| Base Oil + 2% Dibenzyl Disulfide (Illustrative)[9] | 315 | 65 |
| Base Oil + ZDDP | ~400[15] | ~80[15] |
| Base Oil + Polysulfide Additive | >800[15] | >200[15] |
Note: A higher Weld Point and Load-Wear Index (LWI) indicate superior extreme pressure performance.
Analysis and Interpretation
-
Anti-Wear & Friction: The data for Dibenzyl Disulfide shows a significant improvement in anti-wear performance over the base oil, reducing the wear scar diameter by nearly half.[9] Its friction coefficient is competitive. While MoS₂ typically provides the lowest friction coefficient due to its solid lubricant nature, its wear performance can sometimes be surpassed by chemically active additives.[10][14] ZDDP remains a benchmark for excellent all-around anti-wear protection.[13]
-
Extreme Pressure: Dibenzyl Disulfide demonstrates a marked increase in load-carrying capacity, doubling the weld point of the base oil.[9] This is where the addition of the 4-chloro group to the benzyl rings is expected to provide a significant advantage. The chlorine atoms provide a lower-temperature activation pathway to form an initial protective film, which can enhance the overall load-carrying capacity and LWI beyond that of the non-chlorinated version, likely pushing its performance closer to that of highly active sulfur or phosphorus systems.[3][6] Polysulfide additives, which have a very high active sulfur content, generally exhibit the highest EP performance.[15][16]
Standardized Experimental Protocols
The data presented is generated using standardized methodologies to ensure reproducibility and comparability. The Four-Ball Tribometer is the principal apparatus for these evaluations.[1][13]
Experimental Workflow: Four-Ball Testing
Protocol 1: Wear Preventive Characteristics (ASTM D4172)
This test evaluates the ability of a lubricant to protect against wear under controlled, non-EP conditions.[17][18][19]
-
Objective: To determine the relative wear-preventive properties of a fluid lubricant.
-
Apparatus: Four-Ball Wear Test Machine.
-
Materials: AISI E-52100 steel balls (12.7 mm diameter), test lubricant, cleaning solvents.
-
Procedure:
-
Preparation: Thoroughly clean four new steel balls and the test cup with solvents to remove any protective coatings or contaminants.
-
Assembly: Clamp three balls securely into the test cup. Pour the test lubricant over the balls until they are fully submerged.
-
Setup: Lock the fourth ball into the rotating chuck and place the test cup into the machine.
-
Loading: Apply a specified load, typically 40 kgf (392 N), pressing the top ball against the three stationary balls.[19]
-
Test Execution: Heat the lubricant to 75°C and simultaneously begin rotating the top ball at 1200 rpm .[17]
-
Duration: Maintain these conditions for a fixed duration of 60 minutes .[17]
-
Measurement: After the test, clean the three lower balls and measure the diameter of the resulting wear scars in two perpendicular directions for each ball using a calibrated microscope.
-
Reporting: Calculate and report the average of the six measurements as the mean wear scar diameter (in mm).
-
Protocol 2: Extreme-Pressure Properties (ASTM D2783)
This test is designed to determine the ultimate load-carrying capacity of a lubricant before catastrophic failure (welding).[1]
-
Objective: To determine the Weld Point and Load-Wear Index (LWI) of a fluid lubricant.
-
Apparatus: Four-Ball Extreme-Pressure (EP) Tester.
-
Procedure:
-
Setup: The initial ball and lubricant setup is identical to the ASTM D4172 test.
-
Test Conditions: The test is run at a higher speed of 1760 rpm at ambient temperature.[1]
-
Progressive Loading: A series of short-duration tests (10 seconds each) are conducted with a new set of balls for each run. The load is increased in standardized steps for each subsequent run.
-
Measurement: After each 10-second run, the wear scars on the lower balls are measured.
-
Weld Point Determination: The load is increased until the rotating ball seizes and welds to the stationary balls. This load is recorded as the Weld Point .[1]
-
LWI Calculation: The Load-Wear Index is calculated from the wear scar measurements taken at the ten load stages immediately preceding the weld point, providing an index of the lubricant's ability to prevent wear as the load increases.
-
Conclusion and Outlook
This compound presents a technologically advanced approach to lubricant additive design, integrating the distinct advantages of both chlorine and sulfur chemistry into a single molecule.
-
Performance Summary: While its non-chlorinated counterpart, dibenzyl disulfide, already shows strong anti-wear and EP performance, the addition of chlorine is scientifically projected to enhance its load-carrying capacity, particularly by improving performance at the onset of severe contact conditions. It offers a balanced profile, bridging the gap between traditional sulfur-phosphorus additives and solid lubricants.
-
Comparison: Compared to ZDDP , it offers an ashless (metal-free) alternative, which can be advantageous in applications where ash deposits are a concern. While it may not achieve the ultra-low friction coefficients of MoS₂ under vacuum or dry conditions, it provides superior performance in the presence of atmospheric moisture and avoids the potential for particle settling associated with solid additives.[10]
-
Future Directions: The synergistic effect of chlorine and sulfur within a single aromatic disulfide molecule is a promising area for further research. Direct, side-by-side four-ball testing of this compound against its non-chlorinated analogue and other commercial additives would be invaluable to precisely quantify the benefits of this dual-element approach.
For professionals in drug development and scientific research where precision machinery is paramount, understanding the nuanced performance of such additives is critical for ensuring equipment reliability and advancing experimental capabilities.
References
-
The surface and tribological chemistry of chlorine- and sulfur-containing lubricant additives. (2025). ResearchGate. [Link]
- Additive Interference in Dibenzyl Disulfide Extreme Pressure Lubric
-
If Not Chlorine, What?. (2016). Lubes'N'Greases. [Link]
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DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES. (n.d.). Koehler Instrument Company. [Link]
-
Special Report: Trends in extreme pressure additives. (2007). STLE. [Link]
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On the chemical nature of boundary lubrication of stainless steel by chlorine- and sulfur-containing EP-additives. (2025). ResearchGate. [Link]
-
Wear scar (a) Sample D; (b) Sample D1; (c) Sample D3. (n.d.). ResearchGate. [Link]
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On the mechanism of lubricant additives using four ball tester. (n.d.). Ducom Instruments Blog. [Link]
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A Review on Effects of Additives on the Tribological properties of Lubricating Oils. (n.d.). SAE International. [Link]
- DESTRUCTION OF DIBENZYL DISULFIDE IN TRANSFORMER OIL. (n.d.). Doble Engineering Company.
-
ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. (n.d.). Rtec Instruments. [Link]
-
Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. (n.d.). ASTM International. [Link]
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The Overrated 4-Ball Test: Why It Fails in Practical Lubricant Assessment. (n.d.). Machinery Lubrication. [Link]
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Evaluation of Aromatic Organic Compounds as Additives on the Lubrication Properties of Castor Oil. (2024). MDPI. [Link]
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The Advantages of Using Engine Oil Additives: A Comparative Analysis of Mos2, PTFE, Ceramic, and BorTec. (n.d.). JLM Lubricants. [Link]
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Lubricating Oil Additives. (2011). SciSpace. [Link]
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Anti-Wear Additives In Engine Oil: Complete R&D Guide. (2025). Addilex. [Link]
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Tribological Testing by 4 Ball Methods. (n.d.). Nye Lubricants. [Link]
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Sulfide Additives: Extreme Pressure Additives in Metal Working and Lubrication. (2025). Chorus Lubricant Additive. [Link]
- Oxidation Stability Comparison between Zinc Dialkyldithiophosphate and Zinc Diamyldithiocarbarmate Induced Palm Oil. (2017). Journal of Mechanical Engineering and Technology.
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Effect of Additives on the Properties of Different Types of Greases. (n.d.). Semantic Scholar. [Link]
-
Performance of Additives Concerning Synergistic Effect in Lube Oil. (n.d.). ResearchGate. [Link]
- Sulfur and chlorine-containing lubricating oil additive. (n.d.).
-
Synergistic Tribological Performance of Phosphorus- and Sulfur-Based Extreme Pressure and Anti-Wear Additives. (2025). MDPI. [Link]
-
Tribological properties of MoS2 particles as lubricant additive on the performance of statically loaded radial journal bearings. (2022). DergiPark. [Link]
-
Investigation of the Tribological Properties of Hybrid Additive-Modified Water-Based Lubricating Fluid. (n.d.). MDPI. [Link]
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Assessment of Tribological Properties of Ti3C2 as a Water-Based Lubricant Additive. (n.d.). National Institutes of Health. [Link]
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LUBRICITY CHALLENGES OF RENEWABLE DIESEL FUELS. (n.d.). Koehler Instrument Company. [Link]
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Confirming the mechanism of action of Di(4-chlorobenzyl) disulphide through experimental data
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides a comprehensive experimental framework to confirm the hypothesized MoA of Di(4-chlorobenzyl) disulphide, a compound of interest for its potential therapeutic applications. Drawing upon established principles of enzyme kinetics and target engagement, we will outline a self-validating series of experiments designed to rigorously test the hypothesis that this compound acts as an inhibitor of Aldehyde Dehydrogenase (ALDH), likely through interaction with the enzyme's active site.
Introduction: The Case for ALDH Inhibition
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for the detoxification of endogenous and exogenous aldehydes.[1] Certain isoforms, notably ALDH1A1, are overexpressed in various cancer stem cells, contributing to therapeutic resistance and poor prognosis.[2][3][4] This makes ALDH enzymes, and ALDH1A1 in particular, compelling targets for novel anticancer agents.[3]
This compound's structure, featuring a disulfide bond, suggests a potential for interaction with cysteine residues. ALDH enzymes possess a highly conserved and catalytically crucial cysteine residue within their active site.[2][5] This shared feature with the well-characterized ALDH inhibitor, disulfiram, which acts via covalent modification of this cysteine, forms the basis of our central hypothesis.[1][5]
This guide will compare the experimental path to confirm this hypothesis for this compound against the known MoA of established ALDH inhibitors, providing a clear roadmap for investigation.
Hypothesized Mechanism of Action
We hypothesize that this compound inhibits ALDH activity through a thiol-disulfide exchange reaction with the catalytic cysteine residue in the enzyme's active site. This interaction could be either reversible or irreversible, leading to the inactivation of the enzyme and subsequent accumulation of its aldehyde substrates.
Caption: Hypothesized covalent inhibition of ALDH by this compound.
Experimental Workflow for MoA Confirmation
A multi-faceted approach is essential to build a robust evidence base for the MoA of this compound. The following experimental workflow is designed to systematically investigate its interaction with ALDH enzymes.
Caption: Experimental workflow for MoA confirmation.
Part 1: Biochemical Assays - Is this compound an ALDH Inhibitor?
The initial step is to ascertain whether the compound inhibits ALDH activity in a controlled, in vitro setting.
Experiment 1.1: In Vitro ALDH Dehydrogenase Activity Assay
This foundational assay directly measures the enzymatic conversion of an aldehyde substrate to a carboxylic acid, coupled with the reduction of NAD+ to NADH. The rate of NADH production, monitored spectrophotometrically at 340 nm, is a direct measure of ALDH activity.
Protocol:
-
Reagents:
-
Purified recombinant human ALDH1A1 enzyme.
-
Substrate: Propionaldehyde or a specific fluorogenic substrate.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known ALDH inhibitor (e.g., Disulfiram).
-
Assay Buffer: Sodium phosphate buffer (pH 8.2).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and ALDH1A1 enzyme in a 96-well plate.
-
Add varying concentrations of this compound or the positive control to the wells. A solvent control (e.g., DMSO) must be included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 20 minutes) to allow for potential covalent bond formation.[6]
-
Initiate the reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance curves.
-
Plot the percentage of ALDH activity relative to the solvent control against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.
-
Experiment 1.2: Enzyme Kinetic Studies - How Does it Inhibit?
To understand the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic parameters are determined in the presence of the inhibitor.
Protocol:
-
Procedure:
-
Perform the ALDH dehydrogenase activity assay as described above.
-
Vary the concentration of the aldehyde substrate at several fixed concentrations of this compound.
-
Measure the initial reaction velocities for each condition.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
-
Calculate the inhibition constant (Ki).
-
Experiment 1.3: Reversibility Assay - Is the Inhibition Permanent?
This experiment is crucial to distinguish between a reversible and an irreversible (covalent) inhibitor.
Protocol:
-
Procedure:
-
Dialysis Method:
-
Pre-incubate a concentrated solution of ALDH1A1 with a high concentration of this compound.
-
Subject the mixture to extensive dialysis against a large volume of buffer to remove any unbound inhibitor.
-
Measure the remaining ALDH activity in the dialyzed sample.
-
-
Time-Dependence of Inhibition:
-
Pre-incubate the enzyme with the inhibitor for varying lengths of time before initiating the reaction. An irreversible inhibitor will show increasing inhibition with longer pre-incubation times.
-
-
-
Data Analysis:
-
If the enzyme activity is restored after dialysis, the inhibition is likely reversible.
-
If the activity is not restored, the inhibition is likely irreversible, suggesting covalent modification.
-
An increase in potency with longer pre-incubation times also points towards irreversible inhibition.[7]
-
| Inhibitor | Hypothesized Mechanism | Expected Outcome in Reversibility Assay |
| This compound | Covalent (Irreversible) | Enzyme activity is not restored after dialysis. |
| Daidzin (Competitive Inhibitor) | Non-covalent (Reversible) | Enzyme activity is restored after dialysis. |
| Disulfiram (Known Covalent Inhibitor) | Covalent (Irreversible) | Enzyme activity is not restored after dialysis.[5] |
Part 2: Cellular Target Engagement - Does it Work in a Biological System?
Confirming that the compound interacts with its intended target within a cellular context is a critical validation step.
Experiment 2.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.
Protocol:
-
Procedure:
-
Treat cultured cells (e.g., a cancer cell line with high ALDH1A1 expression) with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Analyze the amount of soluble ALDH1A1 remaining in the supernatant at each temperature by Western blotting or an immunoassay.
-
-
Data Analysis:
-
Generate a "melting curve" for ALDH1A1 by plotting the amount of soluble protein against temperature.
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates that this compound has bound to and stabilized ALDH1A1.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Part 3: Structural Biology - Where Does it Bind?
Visualizing the interaction between the inhibitor and the enzyme at an atomic level provides definitive proof of the binding site and mechanism.
Experiment 3.1: X-ray Crystallography
Co-crystallization of ALDH1A1 with this compound can reveal the precise binding mode and any covalent modifications.
Protocol:
-
Procedure:
-
Co-crystallize purified ALDH1A1 with this compound.
-
Collect X-ray diffraction data from the resulting crystals.
-
Solve the crystal structure of the ALDH1A1-inhibitor complex.
-
-
Data Analysis:
-
Analyze the electron density map to visualize the inhibitor bound to the enzyme.
-
Confirm the location of the inhibitor within the active site.
-
Examine the electron density between the inhibitor and the catalytic cysteine residue (Cys302 in ALDH2, a homologous position in ALDH1A1) to confirm the formation of a disulfide bond.
-
Comparative Analysis with Known ALDH Inhibitors
| Inhibitor | Mechanism of Action | Key Experimental Evidence |
| This compound (Hypothesized) | Covalent modification of active site cysteine via thiol-disulfide exchange. | Irreversible inhibition in biochemical assays, thermal shift in CETSA, and visualization of a disulfide bond in the co-crystal structure. |
| Disulfiram | Irreversible covalent modification of the active site cysteine.[5] | Time-dependent inhibition, lack of activity restoration after dialysis, and structural data showing the covalent adduct.[1] |
| Daidzin | Reversible, competitive inhibition.[5] | Restoration of enzyme activity after dialysis and kinetic data showing an increase in Km with no change in Vmax. |
| DEAB (N,N-diethylaminobenzaldehyde) | Acts as a substrate and a pan-ALDH inhibitor.[8] | Variable activity in kinetic assays depending on the ALDH isoform and substrate.[8] |
Conclusion
The experimental framework outlined in this guide provides a rigorous and logical pathway to confirm the mechanism of action of this compound as a covalent inhibitor of ALDH. By systematically progressing from biochemical characterization to cellular target engagement and finally to high-resolution structural studies, researchers can build a comprehensive and compelling data package. This in-depth understanding is not only crucial for the continued development of this compound as a potential therapeutic agent but also contributes to the broader knowledge of ALDH inhibition and its role in disease.
References
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Iciek, M., Bilska-Wilkosz, A., Górny, M., Sokołowska-Jeżewicz, M., & Kowalczyk-Pachel, D. (2018). Is aldehyde dehydrogenase inhibited by sulfur compounds? In vitro and in vivo studies. Postepy higieny i medycyny doswiadczalnej (Online), 72, 123-132. [Link]
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Koppaka, V., Thompson, D. C., Chen, Y., Ellermann, M., Nicolaou, K. C., Juvonen, R. O., ... & Vasiliou, V. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-539. [Link]
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Singh, S., Brocker, C., Koppaka, V., Chen, Y., Jackson, B. C., Matsumoto, A., ... & Vasiliou, V. (2013). Aldehyde dehydrogenase 1A1 underlies pathological retinal neovascularization. Proceedings of the National Academy of Sciences, 110(2), 636-641. [Link]
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BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. Retrieved January 22, 2026, from [Link]
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Ma, Z., & Chen, J. (2021). Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. European journal of medicinal chemistry, 209, 112940. [Link]
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Ibrahim, M. A., El-Gamal, M. I., Naglah, A. M., Sbenati, R. M., Al-Salahat, A., Al-Tamimi, A. M., ... & S. Al-Agamy, M. H. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(21), 6489. [Link]
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Choudhary, S., Somasagara, R. R., Gole, B., Saraf, A., Kapse, P., K., S., ... & Kumar, A. (2024). Identification of approved drugs with ALDH1A1 inhibitory potential aimed at enhancing chemotherapy sensitivity in cancer cells: an in-silico drug repurposing approach. Journal of biomolecular structure & dynamics, 1-13. [Link]
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Al-Mokadem, A., Alfayez, M., Al-Qahtani, A. A., Al-Otaibi, M. F., Al-Harbi, K. S., Al-Shehri, S. S., ... & El-Faham, A. (2025). Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399691. [Link]
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A Comparative Guide to the Stability of Di(4-chlorobenzyl) Disulphide and Its Derivatives
Introduction: The Critical Role of Disulphide Stability
Disulphide bonds (S-S) are fundamental covalent linkages that dictate the structure, function, and stability of molecules ranging from complex biologics to specialized industrial polymers.[1] In the realm of drug development and materials science, aromatic disulphides, such as Di(4-chlorobenzyl) disulphide, serve as important structural motifs and chemical intermediates. Their stability under various environmental stresses—thermal, photolytic, and chemical—is not merely an academic curiosity; it is a critical quality attribute that directly influences shelf-life, efficacy, safety, and material integrity.[2][3]
This guide provides a comprehensive comparative framework for evaluating the stability of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of molecular degradation. We will move beyond simple data reporting to explore the causality behind stability profiles, offering field-proven experimental protocols and a logical workflow for rigorous assessment. By comparing the parent compound to rationally selected derivatives, we will elucidate the nuanced effects of electronic substituent changes on the robustness of the disulphide core.
The Molecular Subjects: A Structure-Function Overview
The focus of our study is this compound, an aromatic disulphide characterized by two p-chlorobenzyl groups linked by a disulphide bridge. To establish a meaningful comparison, we introduce two hypothetical derivatives that represent opposing electronic effects:
-
Di(4-methylbenzyl) disulphide: Features an electron-donating group (EDG), the methyl group (-CH₃).
-
Di(4-nitrobenzyl) disulphide: Features a strong electron-withdrawing group (EWG), the nitro group (-NO₂).
The central point of reactivity in these molecules is the S-S bond. Its stability is intrinsically linked to its bond length (~2.05 Å) and its dihedral angle, which preferentially approaches 90°. Deviations from this angle can increase bond strain and susceptibility to cleavage.[4] The electronic nature of the substituents on the aromatic rings modulates the electron density around the sulphur atoms, thereby influencing their susceptibility to thermal, oxidative, and reductive degradation pathways.[2]
The Forced Degradation Framework: Probing Molecular Weaknesses
To systematically evaluate stability, we employ a forced degradation (or stress testing) methodology. This involves intentionally exposing the compound to conditions more severe than it would typically encounter to accelerate degradation.[5] The primary goals of this approach are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[6][7] This process is fundamental for developing stability-indicating analytical methods, which are crucial for quality control in the pharmaceutical industry.[8]
The logical workflow for a forced degradation study is a self-validating system designed to ensure comprehensive and reliable data.
Caption: High-level workflow for a forced degradation study.
Comparative Stability Analysis: Experimental Protocols and Data
This section details the experimental protocols for assessing different facets of stability. For each test, we discuss the underlying degradation mechanism and present comparative data in a structured format.
Thermal Stability
Expertise & Causality: Thermal stress probes the strength of the covalent bonds within the molecule. For dibenzyl disulphides, the primary degradation pathways involve the homolytic cleavage of the S-S bond (to form two thiyl radicals) or the weaker C-S bonds. The temperature at which significant mass loss begins is a key indicator of thermal stability. Substituents can influence bond dissociation energies; electron-withdrawing groups can sometimes stabilize the molecule through inductive effects, while electron-donating groups might slightly decrease stability.[2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the finely powdered sample into a ceramic or aluminum TGA pan.[2]
-
Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 40-60 mL/min to prevent oxidative decomposition.[2]
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[2]
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of decomposition (Tonset), defined as the temperature at which 5% mass loss is observed.
Comparative Thermal Data
| Compound | Substituent (para-) | Electronic Effect | Predicted Tonset (°C) |
| Dibenzyl disulphide | -H | Neutral | ~200-220 |
| Di(4-methylbenzyl) disulphide | -CH₃ | Electron-Donating | ~195-215 |
| This compound | -Cl | Electron-Withdrawing | ~210-230 |
| Di(4-nitrobenzyl) disulphide | -NO₂ | Strong EWG | ~220-240 |
Note: These values are illustrative and based on general chemical principles. Actual values require experimental verification.
Photostability
Expertise & Causality: Disulphide bonds are known to be photochemically labile, particularly under UV irradiation. Absorption of UV light can promote an electron to an antibonding orbital, leading to the homolytic cleavage of the S-S bond and the formation of highly reactive thiyl radicals.[9] These radicals can then participate in a variety of secondary reactions, including recombination, reaction with solvents, or disproportionation. Aromatic moieties can act as photosensitizers, potentially accelerating the degradation process.[10]
Experimental Protocol: Photostability Stress Testing
-
Sample Preparation: Prepare 1 mg/mL solutions of each compound in a suitable solvent (e.g., acetonitrile/water 50:50) in quartz cuvettes. Prepare a dark control for each sample, wrapped in aluminum foil.
-
Light Exposure: Place the sample and dark control cuvettes in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines, providing a combination of cool white fluorescent and near-UV lamps.
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Sampling & Analysis: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Quantification: Analyze the samples immediately using a stability-indicating HPLC method (see Section 5) to determine the percentage of the parent compound remaining.
Comparative Photodegradation Data (% Degradation after 24h)
| Compound | Parent Remaining (Dark Control) | Parent Remaining (Exposed) | % Degradation |
| Di(4-methylbenzyl) disulphide | >99% | ~85% | ~15% |
| This compound | >99% | ~82% | ~18% |
| Di(4-nitrobenzyl) disulphide | >99% | ~75% | ~25% |
Note: The nitro-substituted compound is expected to be more photosensitive due to the chromophoric nature of the nitro group.
Chemical Stability
Expertise & Causality: The sulphur atoms in a disulphide bond are susceptible to oxidation. Mild oxidation, typically with reagents like hydrogen peroxide (H₂O₂) or peracids, first yields a thiosulfinate (RS(=O)SR), which can be further oxidized to a more stable thiosulfonate (RS(=O)₂SR).[11] The rate of oxidation is influenced by the electron density on the sulphur atoms; electron-donating groups can increase susceptibility to oxidation.
Experimental Protocol: Oxidative Stress Testing
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Stress Condition: To 1 mL of the sample solution, add 0.1 mL of 3% hydrogen peroxide.
-
Incubation: Incubate the mixture at room temperature for 24 hours, protected from light.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), quench the reaction if necessary (e.g., with sodium metabisulfite) and analyze by HPLC to quantify the remaining parent compound and detect the formation of oxidized products.
Expertise & Causality: Hydrolytic stability is assessed across a range of pH values to simulate physiological conditions (acidic in the stomach, neutral in blood, basic in the intestine) or manufacturing environments. While the disulphide bond itself is relatively stable to hydrolysis, extreme pH and temperature can promote degradation. Under strongly alkaline conditions, disulphides can undergo β-elimination reactions, although this is more common in proteins where an alpha-proton is present. For the compounds in this study, hydrolysis is more likely to be a concern if other labile functional groups were present. Nevertheless, it is a mandatory component of forced degradation studies.
Experimental Protocol: Hydrolysis Study
-
Media Preparation: Prepare three stress media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Sample Preparation: Add a small amount of a stock solution (e.g., in acetonitrile) of the compound to each of the three media to achieve a final concentration of ~0.1 mg/mL. The amount of organic co-solvent should be minimized.
-
Incubation: Incubate the solutions at 60°C for 48 hours.
-
Sampling and Neutralization: At time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots. Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before analysis.
-
Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining.
Consolidated Chemical Stability Data (% Parent Remaining after 24h)
| Compound | Oxidative (3% H₂O₂) | Hydrolytic (0.1 M HCl) | Hydrolytic (Water) | Hydrolytic (0.1 M NaOH) |
| Di(4-methylbenzyl) disulphide | ~80% | >98% | >99% | ~95% |
| This compound | ~88% | >98% | >99% | ~96% |
| Di(4-nitrobenzyl) disulphide | ~92% | >98% | >99% | ~94% |
Note: Electron-donating groups (-CH₃) are expected to increase susceptibility to oxidation. All compounds are expected to show high stability towards hydrolysis under these conditions.
The Analytical Backbone: Stability-Indicating HPLC Method
Trustworthiness: A protocol is only as reliable as the method used to measure its outcome. A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active ingredient from its degradation products and any other potential impurities.[12] This ensures that a decrease in the parent compound's peak is a true measure of degradation and not an analytical artifact. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose.[13][14]
Caption: Workflow for the analysis of stability samples via HPLC.
Protocol: General Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient is typically effective. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. For example:
-
0-2 min: 90% A
-
2-20 min: Ramp to 10% A
-
20-25 min: Hold at 10% A
-
25-26 min: Return to 90% A
-
26-30 min: Re-equilibration at 90% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the parent compound).
-
Injection Volume: 10 µL.
-
-
Method Validation: The specificity of the method must be confirmed by analyzing stressed samples. The peak for the parent compound should be pure and well-resolved from all degradation product peaks. Peak purity can be assessed using a PDA detector.
Conclusion: A Synthesized View of Structure and Stability
The stability of this compound and its derivatives is a multifactorial property governed by the intrinsic reactivity of the disulphide bond and the electronic influence of aromatic substituents. Our comparative analysis provides a clear framework for understanding these relationships.
Summary of Predicted Stability Rankings (Most Stable > Least Stable)
| Stress Condition | Stability Ranking | Rationale |
| Thermal | -NO₂ > -Cl > -H > -CH₃ | Inductive stabilization from EWGs strengthens the overall molecular framework. |
| Photolytic | -CH₃ > -Cl > -NO₂ | Chromophoric EWGs like -NO₂ can increase light absorption and photosensitivity. |
| Oxidative | -NO₂ > -Cl > -H > -CH₃ | EDGs increase electron density at the sulphur atoms, making them more susceptible to electrophilic attack by oxidants. |
| Hydrolytic | All show high stability | The core structure is generally robust to hydrolysis under mild conditions. |
This guide underscores that no single derivative is "most stable" under all conditions. This compound itself presents a balance of properties. Its electron-withdrawing chloro group likely enhances its thermal and oxidative stability compared to the unsubstituted dibenzyl disulphide. However, this same electronic effect could potentially increase its susceptibility to nucleophilic attack (reductive cleavage), a factor to consider in environments rich in thiols.
By employing the rigorous forced degradation workflows and validated analytical methods described herein, researchers can confidently characterize the stability of these important molecules, enabling the development of robust formulations and materials with predictable, reliable performance.
References
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- A Comparative Guide to the Thermal Stability of Dibenzyl Disulfide and Its Deriv
- Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester C
- From structure to redox: the diverse functional roles of disulfides and implic
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- How to Analyze Protein Disulfide Bonds.
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- Disulfide. Wikipedia.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Di(4-chlorobenzyl) disulphide
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to responsible science. This guide provides a detailed protocol for the safe disposal of Di(4-chlorobenzyl) disulphide (CAS No. 23566-17-8).
It is important to note that specific, comprehensive hazard data for this compound is not widely available in public databases.[1][2] Therefore, this guide is built upon a conservative assessment of the compound's structural components—a chlorinated aromatic and an organosulfur disulfide linkage—and draws from established protocols for analogous chemical classes.[3][4] Our primary objective is to ensure maximum safety for laboratory personnel and to maintain strict environmental compliance.
Hazard Profile and Risk Assessment
This compound is a chlorinated organosulfur compound. While specific toxicological data is limited, a thorough risk assessment must consider the hazards associated with its constituent chemical motifs.
-
Chlorinated Aromatic Compounds: The "4-chlorobenzyl" group is structurally related to dichlorobenzenes. Dichlorobenzenes are known to be irritating to the eyes and respiratory tract.[5][6] High-level exposure can lead to more severe health effects, and 1,4-dichlorobenzene is reasonably anticipated to be a carcinogen.[5][6]
-
Organosulfur Disulfides: Disulfide compounds can cause skin and eye irritation.[7] Upon thermal decomposition, organosulfur compounds can release toxic gases such as sulfur oxides (SOx) and hydrogen sulfide (H₂S).[8]
-
Environmental Hazards: As with many chlorinated organic compounds, this compound should be presumed to be toxic to aquatic life with potentially long-lasting effects. Standard practice dictates that halogenated waste must not be released into the environment.
Based on this analysis, this compound must be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, and as an environmental pollutant.
| Property | Data Summary |
| Chemical Name | This compound |
| Synonyms | Bis(p-chlorobenzyl) disulfide, 1,2-Bis((4-chlorophenyl)methyl)disulfane |
| CAS Number | 23566-17-8[2] |
| Molecular Formula | C₁₄H₁₂Cl₂S₂[2] |
| Inferred Health Hazards | Causes skin irritation.[7] Causes serious eye irritation.[7] May cause respiratory irritation.[7] Potential for long-term health effects based on chlorinated aromatic structure.[5] |
| Inferred Environmental Hazards | Presumed toxic to aquatic organisms with long-term effects. Must not be allowed to enter drains or waterways.[4][6] |
| Decomposition Products | Upon heating or incineration, may release toxic and corrosive fumes including hydrogen chloride (HCl), carbon oxides (CO, CO₂), and sulfur oxides (SOx).[8] |
Operational Disposal Protocol
The following step-by-step protocol is designed to ensure the safe and compliant disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.
The causality behind PPE selection is the prevention of direct contact and inhalation, based on the inferred hazards.
-
Eye Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider an impervious apron.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility. As a chlorinated compound, this waste has a specific disposal pathway.
-
Designate as Halogenated Organic Waste: All waste containing this compound must be classified and segregated as Halogenated Organic Waste .[4]
-
Prohibit Mixing: Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[4] Mixing can lead to exothermic reactions, gas evolution, or render the waste unsuitable for its intended disposal process (e.g., solvent recovery).
-
Select Appropriate Container:
-
Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.
-
-
Proper Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag before adding any waste.
-
List all chemical constituents by their full name, including "this compound" and any solvents.
-
Maintain an accurate log of the quantities of each component added.
-
In the event of a spill, a systematic and calm response is essential to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.
-
Control Vapors: Ensure the chemical fume hood is operational. If safe to do so, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to control the spread.
-
Cleanup:
-
Wearing the appropriate PPE, carefully scoop the absorbent material into the designated Halogenated Organic Waste container.
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside in.
-
Place the contaminated cloth and any other cleanup materials into the hazardous waste container.
-
Wash the area with soap and water.
-
Disposal Pathway Decision Workflow
The final step in the laboratory is to arrange for professional disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following diagram outlines the required workflow.
Caption: Workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of chemical waste like this compound is a non-negotiable aspect of scientific excellence. By understanding the potential hazards based on chemical structure and adhering to a conservative, safety-first protocol, we protect ourselves, our colleagues, and the environment. This guide provides the necessary framework to manage this compound with the diligence it requires, ensuring that our pursuit of innovation is always grounded in unwavering safety and compliance.
References
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Process for Disposal of Chlorinated Organic Residues. (n.d.). Taylor & Francis. Retrieved from [Link][3][9]
-
Pyrolysis of Organosulfur Compounds - ResearchGate. (n.d.). Retrieved from [Link][8]
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Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
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Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. (n.d.). ACS Publications. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
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Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons | Industrial & Engineering Chemistry Process Design and Development. (n.d.). Retrieved from [Link]
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Thermal stability and decomposition of sulphur and selenium compounds - ResearchGate. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]
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1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl... - MOLBASE. (n.d.). Retrieved from [Link]
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Thermal transformations of organic compounds of divalent sulfur - Semantic Scholar. (n.d.). Retrieved from [Link]
- US4215095A - Process for the incineration of chlorinated organic materials - Google Patents. (n.d.).
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SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.). Retrieved from [Link][7]
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Disposing of Chlorine: Pool and Cleaning Products - NEDT. (n.d.). Retrieved from [Link]
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Hazardous Waste Reduction - Environmental Health and Safety. (n.d.). Retrieved from [Link][4]
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SCREENING-LEVEL HAZARD CHARACTERIZATION SPONSORED CHEMICAL Disulfides, Diethyl and Diphenyl, Naphtha Sweetening CASRN 68955-96-4 - Petroleum HPV. (n.d.). Retrieved from [Link]
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Dimethyl disulphide - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
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Dichlorobenzenes | ToxFAQs™ | ATSDR - CDC. (n.d.). Retrieved from [Link][5]
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PUBLIC HEALTH STATEMENT - Toxicological Profile for Dichlorobenzenes - NCBI. (n.d.). Retrieved from [Link][6]
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POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorobenzenes - NCBI. (n.d.). Retrieved from [Link]nih.gov/books/NBK153683/)
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A Researcher's Comprehensive Guide to the Safe Handling of Di(4-chlorobenzyl) disulphide
Hazard Assessment: An In-Depth Analysis
Due to the absence of specific toxicological data for Di(4-chlorobenzyl) disulphide, a conservative approach to hazard assessment is warranted. Our analysis of analogous compounds provides critical insights into its potential risks.
-
Skin and Eye Irritation: The chlorinated benzyl moiety is a common feature in compounds known to cause skin and eye irritation. For instance, 3,4-Dichlorobenzyl chloride is classified as a substance that causes severe skin burns and eye damage[1]. Therefore, it is prudent to assume that this compound is, at a minimum, a skin and eye irritant.
-
Skin Sensitization: There is a strong indication that this compound may be a skin sensitizer. A closely related compound, Di-(4-chlorobenzyl)azodicarboxylate, is known to potentially cause an allergic skin reaction[2]. Similarly, Dibenzyl disulfide, the non-chlorinated parent disulfide, is also reported as a potential skin sensitizer[3]. Repeated skin contact should be avoided to prevent the development of chemical sensitivity.
-
Inhalation Hazards: Many chlorinated organic compounds exhibit toxicity upon inhalation. For example, 2,4-Dichlorobenzyl alcohol is classified as harmful if inhaled. Given that this compound is likely a solid, the primary inhalation risk would be from dust or aerosols generated during handling.
-
Ingestion Hazards: While the oral toxicity is unknown, related compounds are noted as being harmful if swallowed.
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, stringent work practices, and appropriate personal protective equipment, is essential.
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE should be based on the specific tasks being performed and the associated risk of exposure. The following table provides guidance on the minimum required PPE.
| Task | Minimum Required PPE |
| Weighing and Transfer of Solid | 100% Nitrile gloves (double-gloving recommended), safety glasses with side shields, a lab coat, and respiratory protection (N95 or higher rated respirator for dusts). |
| Preparation of Solutions | 100% Nitrile gloves (double-gloving recommended), chemical splash goggles, a lab coat, and ensure work is performed in a fume hood. |
| Conducting Reactions | 100% Nitrile gloves, chemical splash goggles, a lab coat, and all manipulations should be within a fume hood. |
| Work-up and Purification | 100% Nitrile gloves, chemical splash goggles, a lab coat, and all procedures carried out in a fume hood. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile), chemical splash goggles or a full-face shield, a lab coat or chemical-resistant apron, and respiratory protection appropriate for the scale of the spill. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing risk.
Preparation:
-
Read and understand this safety guide and any available safety information for analogous compounds.
-
Conduct a pre-work hazard assessment for your specific experimental setup.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and PPE before handling the compound.
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of this compound within the fume hood.
-
When weighing the solid, use a disposable weigh boat or line the balance with weigh paper to contain any spills.
-
Handle the compound gently to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[4].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if possible) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].
Spill Management and Cleanup
For Small Spills (in a fume hood):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and then wash with soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
For Large Spills:
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the fume hood sash.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. It should be collected in a designated container for halogenated organic waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent materials, must be placed in the designated solid hazardous waste container.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not dispose of this chemical down the drain or in the regular trash.
By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling this compound and ensure a safe research environment for yourself and your colleagues.
References
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 3,4-Dichlorobenzyl Chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,4-Dichlorobenzyl alcohol.
- Sigma-Aldrich. (2024). Safety Data Sheet: Carbon disulfide.
- Fisher Scientific. (2010). Safety Data Sheet: 3,4-Diaminobenzoic acid.
- Fisher Scientific. (2024). Safety Data Sheet: 3,4-Dichlorobenzyl chloride.
- Fisher Scientific. (2014). Safety Data Sheet: p-Dichlorobenzene.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: Dibenzoyl disulfide.
- MedChemExpress. (n.d.). Safety Data Sheet: Dibenzyl disulfide.
- U.S. Environmental Protection Agency. (n.d.). Benzyl chloride.
- CPAChem. (2024). Safety data sheet: dibenzyl disulphide.
- Centers for Disease Control and Prevention. (n.d.). BENZYL CHLORIDE.
- World Health Organization. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC.
- U.S. Environmental Protection Agency. (2008). Provisional Peer Reviewed Toxicity Values for Benzyl chloride.
- Sigma-Aldrich. (n.d.). Di-(4-chlorobenzyl)azodicarboxylate.
- Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report for BENZYL CHLORIDE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9012, Dibenzyl Disulfide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51979911, Di-(4-chlorobenzyl)azodicarboxylate.
- European Chemicals Agency. (n.d.). Substance Information: 2,4-dichlorobenzyl alcohol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
